molecular formula C10H9NO B1582177 4-Methoxyquinoline CAS No. 607-31-8

4-Methoxyquinoline

Cat. No.: B1582177
CAS No.: 607-31-8
M. Wt: 159.18 g/mol
InChI Key: RWTCJCUERNMVEZ-UHFFFAOYSA-N
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Description

4-Methoxyquinoline is a natural product found in Castanopsis cuspidata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTCJCUERNMVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334791
Record name 4-Methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607-31-8
Record name 4-Methoxyquinoline
Source EPA DSSTox
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Record name 4-Methoxyquinoline
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxyquinoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 4-Methoxyquinoline (4-MQ), a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a key structural motif, the quinoline scaffold is prevalent in a multitude of biologically active compounds, and the specific introduction of a methoxy group at the 4-position profoundly influences its electronic properties, reactivity, and utility. This document offers a holistic overview intended for researchers, chemists, and drug development professionals, covering the fundamental chemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, chemical reactivity, and its applications as a versatile building block in medicinal chemistry.

Introduction to this compound

This compound (CAS No. 607-31-8) is a derivative of quinoline, a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[1][2] The defining feature of 4-MQ is the methoxy (-OCH₃) substituent at the C4 position of the quinoline core.[3] This electron-donating group significantly modulates the electron density of the heterocyclic ring, enhancing its nucleophilicity and influencing its interaction with biological targets. The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[4] Consequently, substituted quinolines like 4-MQ are crucial intermediates and target molecules in the synthesis of novel therapeutic agents, particularly in the development of antifungal and antitumor drugs.[5][6]

Molecular Structure and Spectroscopic Profile

The unambiguous characterization of this compound is fundamental to its application in research and synthesis. This is achieved through a combination of modern spectroscopic techniques.

Molecular Formula: C₁₀H₉NO[1][3] Canonical SMILES: COC1=CC=NC2=CC=CC=C21[3][7] InChIKey: RWTCJCUERNMVEZ-UHFFFAOYSA-N[3][7]

Spectroscopic Data Summary

The structural identity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, officially curated spectrum from a single source is not available, data from related structures and supplier databases provide a clear and consistent profile.

Spectroscopic Data Description
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline system and a characteristic singlet for the methoxy group protons. Based on data for related methoxyquinolines, the methoxy singlet typically appears around 3.8-4.1 ppm.[8][9] Aromatic protons will appear further downfield, generally between 7.0 and 8.8 ppm.[8]
¹³C NMR The carbon NMR spectrum will display ten unique signals. The methoxy carbon gives a signal around 55-60 ppm.[8] The remaining nine signals in the aromatic region (approx. 103-165 ppm) correspond to the carbons of the quinoline core.[8][10]
Infrared (IR) Key absorption bands are expected for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and prominent C-O stretching from the methoxy group (approx. 1030-1250 cm⁻¹).[11]
Mass Spec. (MS) The molecular ion peak (M⁺) will appear at m/z 159, corresponding to the molecular weight of 4-MQ.[3] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or the entire methoxy group (-OCH₃).

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Property Value Source
Molecular Weight 159.18 g/mol [1][2][3]
Appearance Colorless Oil or Low-Melting Solid[1][5]
Melting Point 41°C[1][2][5]
Boiling Point ~284.7°C (estimate)[1][2][5]
Density ~1.12 g/cm³ (estimate)[1][5][12]
Solubility Slightly soluble in Chloroform and Methanol[1][2][5]
pKa 6.37 ± 0.13 (Predicted)[1][5]
Flash Point 89.7°C[1][12]

Synthesis and Manufacturing

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold. For 4-substituted quinolines, the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant.

General Synthetic Approach: Conrad-Limpach Reaction

A common and robust method for synthesizing 4-hydroxyquinolines, which are direct precursors to 4-methoxyquinolines, is the Conrad-Limpach reaction.[13][14] The process involves two key stages:

  • Condensation: An aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

  • Cyclization: The enamine undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline.

The resulting 4-hydroxyquinoline can then be readily converted to this compound via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.

Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline Precursor

This protocol is a generalized representation based on the Conrad-Limpach methodology and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize a 4-hydroxyquinoline intermediate.

Materials:

  • Substituted Aniline

  • Ethyl Acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Catalytic amount of acid (e.g., p-toluenesulfonic acid)

Procedure:

  • Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of the substituted aniline and ethyl acetoacetate in a suitable solvent like ethanol. Add a catalytic amount of p-toluenesulfonic acid.

  • Step 2: Reflux: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue reflux until no more water is evolved.

  • Step 3: Solvent Removal: Remove the ethanol under reduced pressure to yield the crude enamine intermediate.

  • Step 4: Cyclization: Add the crude enamine to a flask containing a high-boiling solvent such as Dowtherm A, pre-heated to ~250°C.

  • Step 5: Reaction & Isolation: Maintain the high temperature for 15-30 minutes. The cyclization product often precipitates upon cooling.

  • Step 6: Purification: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 4-hydroxyquinoline.

Causality Note: The high temperature in the cyclization step is critical to overcome the activation energy barrier for the 6-π electrocyclization reaction that forms the quinoline ring system. The choice of a high-boiling, thermally stable solvent like Dowtherm A is essential for achieving and maintaining this temperature safely.

Synthesis Workflow Diagram

SynthesisWorkflow Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (Acid Catalyst) BetaKetoester β-Ketoester BetaKetoester->Enamine Hydroxyquinoline 4-Hydroxyquinoline Enamine->Hydroxyquinoline Thermal Cyclization (~250°C) MQ This compound Hydroxyquinoline->MQ Williamson Ether Synthesis (e.g., CH₃I, Base)

Caption: Conrad-Limpach synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-rich benzene ring, the electron-deficient pyridine ring, and the activating effect of the C4-methoxy group.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong activating, ortho, para-directing group. However, in the quinoline system, the situation is more complex. The pyridine ring is deactivated towards EAS. Therefore, electrophilic attack preferentially occurs on the benzene portion of the molecule (positions 5, 6, 7, and 8). The C4-methoxy group strongly activates the C5 and C3 positions through resonance. While the C3 position is on the deactivated pyridine ring, the C5 position on the benzene ring is significantly activated, making it a primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution

While less common, nucleophilic attack can occur, particularly at the C2 position, which is activated by the ring nitrogen. The presence of the C4-methoxy group can further influence this reactivity. In some cases, the methoxy group itself can be displaced by strong nucleophiles, especially if there are activating groups elsewhere on the ring.[15]

Reactions at the Methoxy Group

A synthetically valuable transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxyquinoline (4-quinolone).[16] This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. This reaction is crucial as it unmasks a hydroxyl group, providing a versatile handle for further functionalization through esterification or etherification.[16]

Reactivity Pathway Diagram

Reactivity MQ This compound EAS Electrophilic Aromatic Substitution (EAS) MQ->EAS E+ (e.g., NO₂⁺) Benzene Ring Attack Demethylation O-Demethylation MQ->Demethylation HBr or BBr₃ Product_EAS 5-Substituted-4-MQ EAS->Product_EAS Major Product at C5 Product_OH 4-Hydroxyquinoline Demethylation->Product_OH Unmasks OH group

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The this compound scaffold is a cornerstone in the development of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.

Application Area Description and Examples
Antifungal Agents This compound is used as a key reactant in the synthesis of hybrid molecules like quinoline-4-yl-oxadiazoles, which have demonstrated potent activity against various fungal strains.[2][5]
Anticancer Research The quinoline core is integral to many kinase inhibitors used in oncology.[17] Derivatives of 4-anilinoquinolines, which can be synthesized from 4-MQ precursors, have shown significant antiproliferative activity against cancer cell lines like HeLa and BGC823.[6]
Antimalarial Drugs Historically, 4-substituted quinolines are famous for their antimalarial properties (e.g., Chloroquine). Research continues to explore new derivatives for combating drug-resistant malaria strains.
Organic Synthesis It serves as a valuable building block for more complex heterocyclic systems. Its functional groups can be manipulated to construct elaborate molecular architectures for materials science and medicinal chemistry.[16]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood.[18][19]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][5][19]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[18][20] Seek medical attention if symptoms persist.

Conclusion

This compound is a molecule of considerable scientific importance, bridging fundamental organic chemistry with applied pharmaceutical research. Its unique electronic structure, conferred by the C4-methoxy substituent on the privileged quinoline scaffold, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate. The detailed understanding of its properties, synthesis, and reactivity outlined in this guide serves to empower researchers in leveraging this compound for the discovery and development of novel chemical entities with significant therapeutic potential.

References

The 4-Methoxyquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Among its numerous derivatives, the 4-methoxyquinoline moiety has emerged as a particularly compelling framework for the design of novel therapeutic agents. The introduction of a methoxy group at the 4-position profoundly influences the molecule's physicochemical properties, including its electron density distribution, lipophilicity, and hydrogen bonding capacity. These modifications can enhance metabolic stability, improve bioavailability, and critically, modulate interactions with biological targets. This technical guide provides a comprehensive exploration of the this compound scaffold, delving into its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships. We will traverse its significant role in the development of anticancer and antimalarial agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.

The Strategic Importance of the this compound Scaffold

The quinoline scaffold's prevalence in medicinal chemistry is a testament to its versatile nature. Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, facilitating specific interactions with biological macromolecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor, further contributing to target binding.

The addition of a methoxy group at the 4-position imparts several advantageous characteristics:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy group influences the electron density of the quinoline ring, which can affect its reactivity and interaction with biological targets.

  • Enhanced Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Metabolic Stability: The methoxy group can block potential sites of metabolism, leading to a longer half-life in the body.

  • Stereospecific Interactions: The methoxy group can participate in specific hydrogen bonding and van der Waals interactions within the binding pockets of target proteins, contributing to potency and selectivity.

These attributes have made the this compound scaffold a focal point in the quest for novel drugs to combat a range of diseases, most notably cancer and malaria.

Synthetic Strategies for Assembling the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the quinoline ring.

Classical Named Reactions

Two of the most venerable and widely employed methods for quinoline synthesis are the Conrad-Limpach and the Doebner-von Miller reactions.

  • Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which is then cyclized at high temperature to yield a 4-hydroxyquinoline.[3][4] The resulting 4-hydroxyquinoline can then be readily converted to the corresponding this compound via methylation.

  • Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid to generate the quinoline ring.[5][6] The α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of aldehydes or ketones.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more versatile and efficient methods for constructing the quinoline nucleus. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of highly functionalized quinolines.

A general workflow for the synthesis of a this compound derivative is depicted below:

Synthesis_Workflow Aniline Substituted Aniline Condensation Condensation Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Cyclization Thermal Cyclization Condensation->Cyclization β-Aminoacrylate Intermediate Hydroxyquinoline 4-Hydroxyquinoline Derivative Cyclization->Hydroxyquinoline Methylation Methylation Hydroxyquinoline->Methylation e.g., CH3I, K2CO3 Methoxyquinoline This compound Derivative Methylation->Methoxyquinoline

Caption: A generalized workflow for the synthesis of this compound derivatives, often initiated by a Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinoline

The following protocol is adapted from a patented industrial process and provides a detailed, step-by-step method for the synthesis of a key 4-hydroxyquinoline intermediate.[7]

Step 1: Formation of the Enamine Intermediate

  • To a clean, dry 2000 L reaction kettle, add 900 kg of trimethyl orthoformate.

  • With stirring, add 240 kg of cyclic isopropylidene malonate.

  • Stir the mixture for 20 minutes to ensure homogeneity.

  • Slowly heat the reaction mixture to approximately 64°C and maintain at reflux for 2 hours.

Step 2: Aminolysis

  • To the refluxing mixture from Step 1, add 3,4-dimethoxyaniline.

  • Continue to reflux the reaction mixture.

Step 3: Isolation of the Aminolysis Product

  • After the reaction is complete, centrifuge the mixture to collect the crude product.

  • Wash the crude product with methanol and collect the refined solid by centrifugation.

  • Dry the refined solid in an oven at 45-50°C for 22-25 hours.

Step 4: Cyclization

  • In a separate reaction kettle, add diphenyl ether and heat.

  • Add 200 kg of the dried, refined solid from Step 3 to the hot diphenyl ether.

  • Heat the reaction mixture for 2-3 hours.

  • Monitor the reaction progress by sampling and analysis.

  • Upon completion, centrifuge the mixture to obtain the crude cyclized product.

Step 5: Purification

  • To a third reaction kettle, add dichloromethane and the crude product from Step 4.

  • Stir the mixture at room temperature for 1 hour.

  • Centrifuge the mixture to isolate the purified 4-hydroxy-7-methoxyquinoline.

  • Dry the final product to obtain the finished 4-hydroxy-7-methoxyquinoline.

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Its derivatives have been extensively investigated as anticancer and antimalarial agents.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][9] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapy.[10] 4-Anilinoquinoline derivatives, which often incorporate a 4-methoxy group, have been shown to be effective EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

3.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[11] The VEGFR signaling pathway is a key regulator of angiogenesis.[12][13] this compound derivatives have been developed as potent inhibitors of VEGFR, thereby disrupting the blood supply to tumors.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR cMet_Pathway HGF HGF cMet c-Met HGF->cMet Grb2_cMet Grb2 cMet->Grb2_cMet P PI3K_cMet PI3K cMet->PI3K_cMet P STAT3 STAT3 cMet->STAT3 P Proliferation_Invasion Proliferation, Invasion, & Metastasis Grb2_cMet->Proliferation_Invasion PI3K_cMet->Proliferation_Invasion STAT3->Proliferation_Invasion Inhibitor This compound Inhibitor Inhibitor->cMet

References

A Comprehensive Technical Guide to the Natural Occurrence and Isolation of 4-Methoxyquinoline for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxyquinoline

This compound and its derivatives belong to the extensive family of quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds. These compounds are of substantial interest in medicinal chemistry due to their wide array of biological activities. The core quinoline structure is a fundamental scaffold in numerous natural products and synthetic drugs. The methoxy substitution at the 4-position is a key structural feature that influences the molecule's electronic properties, binding affinity, and overall bioactivity, making it a valuable target for drug discovery programs. This guide delves into the natural origins of this compound and provides a technical framework for its isolation and analysis.

Natural Occurrence: A Botanical Perspective

This compound and its derivatives are predominantly found in the plant kingdom, particularly within the Rutaceae family. Understanding the botanical distribution is the first step in harnessing these compounds for research.

Key Botanical Sources

Several plant species have been identified as sources of this compound and related alkaloids. The most notable among these are:

  • Lunasia amara Blanco : This small green shrub, found in the rainforests of Southeast Asia, is a well-documented source of a variety of quinoline alkaloids.[1] 4-Methoxy-2-phenylquinoline has been isolated from the leaves of Lunasia amara.[2][3] The plant is also known to contain other related alkaloids, including 4-methoxy-2-(3',4'-methylenedioxyphenyl) quinoline (graveoliline).[4][5]

  • Ruta graveolens L. (Common Rue) : This medicinal plant, native to the Mediterranean region, is another significant source of quinoline alkaloids.[6] While it is more commonly known for furanocoumarins, it also produces alkaloids like graveoline.[7] A new quinoline alkaloid, (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, has been isolated from its leaves.[8]

  • Castanopsis cuspidata : This species has also been reported to contain this compound.[9]

  • Esenbeckia leiocarpa : From the leaves of this plant, novel 4-quinolinone alkaloids, including a 3-methoxy derivative, have been isolated.[10][11]

The following table summarizes the primary natural sources of this compound and its closely related derivatives.

Plant SpeciesFamilyPart of PlantIsolated Compound(s)
Lunasia amaraRutaceaeLeaves, Bark4-Methoxy-2-phenylquinoline, Graveoliline[2][4][5][12]
Ruta graveolensRutaceaeLeaves(4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, Graveoline[7][8]
Castanopsis cuspidataFagaceaeNot specifiedThis compound[9]
Esenbeckia leiocarpaRutaceaeLeaves3-methoxy-1-methyl-2-propyl-4-quinolone[10][11]

Biosynthesis: The Molecular Genesis of the Methoxy-Quinoline Scaffold

The biosynthesis of quinoline alkaloids is a complex process that involves the convergence of multiple metabolic pathways. While the complete biosynthetic pathway of this compound has not been fully elucidated in all producer organisms, insights can be drawn from related alkaloid biosynthesis.

The core quinoline ring system is generally derived from anthranilic acid. The biosynthesis of many quinoline alkaloids proceeds through the condensation of anthranilic acid with other precursors.[5] For instance, 2-arylquinolines are biogenetically derived from the condensation of anthranilic acid with aromatic acids like phenylalanine and tyrosine.[5]

The origin of the methoxy group is of particular interest. In the biosynthesis of the related Cinchona alkaloids, such as quinine, it has been demonstrated that the methoxylation occurs early in the pathway, specifically on the precursor tryptamine, which is then carried through the downstream pathway.[13][14] This is accomplished by the sequential action of an oxidase and a methyltransferase.[13] It is plausible that a similar enzymatic mechanism involving a specific methyltransferase is responsible for the methoxylation of a quinoline precursor in the biosynthesis of this compound.

The proposed biosynthetic logic is illustrated in the following diagram:

Biosynthesis cluster_precursors Primary Metabolic Precursors cluster_pathway Core Quinoline Biosynthesis Anthranilic_Acid Anthranilic Acid Condensation Condensation & Cyclization Anthranilic_Acid->Condensation Aromatic_Acid Aromatic Acid (e.g., from Phenylalanine/Tyrosine pathway) Aromatic_Acid->Condensation SAM S-Adenosyl Methionine (SAM) (Methyl Donor) Methylation O-Methylation SAM->Methylation Quinoline_Precursor Quinoline Precursor Condensation->Quinoline_Precursor Hydroxylation Hydroxylation Quinoline_Precursor->Hydroxylation Hydroxyquinoline 4-Hydroxyquinoline (or related intermediate) Hydroxylation->Hydroxyquinoline Hydroxyquinoline->Methylation 4MQ This compound Methylation->4MQ caption Proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway for this compound.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from its natural sources requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a generalized yet detailed methodology that can be adapted based on the specific plant material and available laboratory equipment.

Extraction of Crude Alkaloids

The initial step is to extract the total alkaloidal content from the plant material.[15]

Step 1: Preparation of Plant Material

  • Obtain fresh or dried plant material (e.g., leaves of Lunasia amara).

  • Thoroughly wash the fresh material to remove any contaminants.

  • Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

  • Grind the dried material into a fine powder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

  • The choice of solvent is critical and depends on the polarity of the target compounds.[16] For alkaloids, a common approach is acid-base extraction.

  • Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% acetic acid or hydrochloric acid) for 24-48 hours. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous medium.

  • Filter the mixture to separate the acidic extract from the solid plant residue.

  • Basify the acidic extract with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

  • Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate. Repeat this step multiple times to ensure complete extraction of the alkaloids into the organic phase.[2]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Fractionation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. Column chromatography is a standard and effective technique for this purpose.[16]

Step 3: Column Chromatography

  • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of moderately polar compounds like quinoline alkaloids.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution. The choice of the solvent system is crucial and may require preliminary optimization using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the eluate in a series of fractions.

Monitoring and Final Purification

Step 4: Thin Layer Chromatography (TLC)

  • Monitor the separation process by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in a suitable solvent system.

  • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine the fractions containing the compound of interest based on their TLC profiles.

Step 5: Recrystallization or Preparative HPLC

  • The combined fractions may be further purified by recrystallization from a suitable solvent to obtain pure crystalline this compound.

  • Alternatively, for higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10]

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

IsolationWorkflow Plant_Material Dried & Powdered Plant Material Acid_Extraction Acidic Aqueous Extraction (e.g., 5% Acetic Acid) Plant_Material->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Basification Basification (e.g., NH4OH to pH 9-10) Filtration1->Basification Solvent_Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Basification->Solvent_Extraction Concentration Concentration (Rotary Evaporator) Solvent_Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Fraction_Pooling Pooling of Pure Fractions TLC_Analysis->Fraction_Pooling Final_Purification Final Purification (Recrystallization or Preparative HPLC) Fraction_Pooling->Final_Purification Pure_Compound Pure this compound Final_Purification->Pure_Compound caption Workflow for the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization: Structure Elucidation and Purity Assessment

Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.[17]

Analytical TechniquePurposeExpected Observations for this compound
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of the quinoline chromophore.Characteristic absorption maxima for the quinoline ring system.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Peaks corresponding to C-H aromatic, C=C aromatic, C=N, and C-O-C (ether) stretching vibrations.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula.A molecular ion peak corresponding to the exact mass of this compound (C10H9NO). Fragmentation patterns can further support the structure.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule.¹H NMR: Signals in the aromatic region for the quinoline protons and a characteristic singlet for the methoxy group protons. ¹³C NMR: Resonances for all 10 carbon atoms, with the methoxy carbon appearing at a characteristic chemical shift. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.[17]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the isolated compound.A single sharp peak in the chromatogram indicates a high degree of purity.

Conclusion and Future Perspectives

This compound stands out as a promising natural product for further investigation in drug discovery. Its presence in various medicinal plants underscores the importance of ethnobotany in identifying novel therapeutic leads. The methodologies outlined in this guide provide a robust framework for the isolation and characterization of this compound, enabling researchers to obtain high-purity material for biological screening and further chemical modification. Future research should focus on optimizing isolation protocols for scalability, exploring the full biosynthetic pathway to enable synthetic biology approaches for its production, and conducting extensive pharmacological profiling to unlock its therapeutic potential.

References

The Emergent Role of 4-Methoxyquinoline in Oncology: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Cancer Therapeutics

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with profound pharmacological activities. Within this esteemed class, 4-methoxyquinoline and its derivatives are emerging as a focal point of intensive research in the quest for novel anticancer agents. The strategic placement of a methoxy group at the 4-position significantly modulates the electronic and steric properties of the quinoline core, enhancing its interaction with various biological targets implicated in cancer progression. This guide synthesizes the current understanding of the multifaceted mechanisms of action employed by this compound derivatives in cancer cells, offering a technical framework for researchers and drug development professionals. We will dissect the core signaling pathways disrupted by these compounds, from the induction of programmed cell death to the arrest of cellular proliferation and motility, substantiated by experimental evidence and detailed protocols.

Core Mechanisms of Action of this compound Derivatives in Cancer Cells

The anticancer effects of this compound derivatives are not orchestrated by a single mechanism but rather a symphony of targeted disruptions to key cellular processes. These compounds have been demonstrated to induce apoptosis, trigger cell cycle arrest, and inhibit metastatic processes through the modulation of critical signaling pathways.

Induction of Programmed Cell Death: Apoptosis and Autophagy

A primary mechanism through which this compound derivatives exert their cytotoxic effects is the induction of programmed cell death, encompassing both apoptosis and, in some contexts, autophagy.

Apoptosis: Numerous studies have highlighted the potent pro-apoptotic activity of this compound derivatives. For instance, certain novel 4-methoxy-substituted compounds have been shown to exhibit potent cytotoxicity by inducing apoptosis through the intrinsic pathway[1]. This pathway is characterized by mitochondrial membrane potential loss and the activation of caspases. One notable derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), was found to significantly induce apoptosis in ovarian cancer cells, evidenced by morphological changes, DNA fragmentation, and a decrease in the anti-apoptotic protein Bcl-2, alongside an increase in the pro-apoptotic protein Bax and the tumor suppressor p53[2]. Furthermore, some 4-anilinoquinolinylchalcone derivatives, which incorporate the this compound scaffold, trigger apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7[3].

Autophagy: In addition to apoptosis, some quinoline derivatives can induce autophagic cell death. The compound 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been observed to induce both apoptosis and autophagy simultaneously in pancreatic cancer cells[4]. This autophagic response was characterized by the formation of cytoplasmic vacuoles and an increase in the expression of autophagy markers like LC3-II and Beclin-1[4].

Cell Cycle Arrest: Halting the Proliferative Machinery

The uncontrolled proliferation of cancer cells is a hallmark of the disease. This compound derivatives have been shown to effectively halt this process by inducing cell cycle arrest at various checkpoints (G1, S, and G2/M phases).

G2/M Phase Arrest: A significant body of evidence points to the ability of quinoline derivatives to induce arrest at the G2/M transition. One study demonstrated that a 4-phenylquinolin-2(1H)-one derivative caused G2/M arrest in ovarian cancer cells by down-regulating the expression of cyclin B1 and its partner kinase, cdk1[2]. Another oral quinoline derivative, MPT0B392, was identified as a novel microtubule-depolymerizing agent that causes mitotic arrest, ultimately leading to apoptosis[5]. This disruption of microtubule dynamics is a common mechanism for inducing G2/M arrest.

S and G1 Phase Arrest: While G2/M arrest is prominent, other quinoline derivatives have been reported to induce arrest in the S and G1 phases. For example, a tetracyclic-condensed quinoline compound was found to be a DNA intercalator, leading to cell cycle arrest in both the S and G2/M phases in leukemia cells[6]. Furthermore, the natural alkaloid Fangchinoline has been shown to induce G1-phase arrest in breast cancer cells by reducing the expression of cyclins D1, D3, and E, and increasing the expression of CDK inhibitors p21/WAF1 and p27/KIP1[7].

Inhibition of Metastasis: Curbing Cancer Cell Invasion and Migration

The metastatic cascade is a major cause of cancer-related mortality. Emerging evidence suggests that this compound derivatives can interfere with this process. The quinoline derivative 6MN-4-AQ has been shown to inhibit cell migration and invasion in pancreatic cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9[4]. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion. The study also noted a suppression of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, indicated by the reduced expression of proteins like SLUG, snail, and vimentin[4].

Key Signaling Pathways Modulated by this compound Derivatives

The diverse anticancer activities of this compound derivatives stem from their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers[8]. The quinoline derivative 6MN-4-AQ has been shown to suppress the Akt/mTOR pathway in pancreatic cancer cells, leading to the induction of autophagy and apoptosis[4]. Inhibition of this pathway is a well-established strategy in cancer therapy, and the ability of this compound derivatives to modulate this cascade underscores their therapeutic potential.

The MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress and can regulate both cell survival and apoptosis[8][9]. The quinoline derivative MPT0B392 was found to induce apoptosis in leukemic cells through the activation of JNK[5]. This suggests that some this compound derivatives may exert their pro-apoptotic effects by modulating the delicate balance of MAPK signaling.

The following diagram illustrates the key signaling pathways affected by this compound derivatives.

4_Methoxyquinoline_Signaling_Pathways cluster_0 This compound Derivatives cluster_1 Cellular Processes cluster_2 Signaling Pathways MQ This compound Derivatives Metastasis Metastasis Inhibition MQ->Metastasis Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway MQ->PI3K_Akt Inhibits JNK JNK Pathway MQ->JNK Activates Microtubules Microtubule Dynamics MQ->Microtubules Disrupts DNA DNA Intercalation MQ->DNA Intercalates Apoptosis Apoptosis Autophagy Autophagy CellCycleArrest Cell Cycle Arrest (G1, S, G2/M) CellCycleArrest->Apoptosis PI3K_Akt->Apoptosis Induces PI3K_Akt->Autophagy Induces JNK->Apoptosis Microtubules->CellCycleArrest DNA->CellCycleArrest

Caption: Signaling pathways modulated by this compound derivatives.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-(4'-Isopropylphenylamino)-8-methoxyquinoline (2i)HeLa (Cervical Cancer)7.15[10]
4-(4'-Isopropylphenylamino)-8-methoxyquinoline (2i)BGC-823 (Gastric Cancer)4.65[10]
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)PANC-1 (Pancreatic Cancer)2-16 (Concentration-dependent)[4]
4-methoxy-substituted khellactone derivative (12e)Various Cancer Cells6.1-9.2[1]
4-anilinoquinolinylchalcone derivativesHuh-7 (Liver Cancer), MDA-MB-231 (Breast Cancer)< 2.03[3]
Quinoline-based dihydrazone derivativesMCF-7 (Breast Cancer)7.016 - 7.05[11]

Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of action of this compound derivatives, a series of well-established experimental protocols are employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Treat cancer cells with the this compound derivative at the desired concentration for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye such as propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle.

Protocol:

  • Treat cancer cells with the this compound derivative for the desired time.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle[12].

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of a this compound derivative.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start: Synthesized this compound Derivative cell_culture Cancer Cell Lines (e.g., MCF-7, PANC-1, HeLa) treatment Treatment with Derivative cell_culture->treatment mtt MTT Assay (Cell Viability, IC50) treatment->mtt flow_apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) treatment->flow_apoptosis flow_cell_cycle Flow Cytometry (PI for Cell Cycle) treatment->flow_cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot migration_assay Migration/Invasion Assay (Transwell) treatment->migration_assay analysis_viability Determine IC50 mtt->analysis_viability Data Analysis analysis_apoptosis Quantify Apoptotic Cells flow_apoptosis->analysis_apoptosis Data Analysis analysis_cell_cycle Determine Cell Cycle Arrest flow_cell_cycle->analysis_cell_cycle Data Analysis analysis_protein Identify Pathway Modulation western_blot->analysis_protein Data Analysis analysis_metastasis Assess Anti-Metastatic Potential migration_assay->analysis_metastasis Data Analysis conclusion Conclusion: Elucidation of Mechanism of Action analysis_viability->conclusion analysis_apoptosis->conclusion analysis_cell_cycle->conclusion analysis_protein->conclusion analysis_metastasis->conclusion

Caption: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its potential as a privileged structure in the design of novel anticancer agents. The derivatives synthesized to date exhibit a remarkable breadth of mechanistic diversity, from inducing various forms of programmed cell death to halting the cell cycle and curbing metastasis. Their ability to modulate critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades provides a solid foundation for their further development.

Future research should focus on several key areas. Firstly, a more systematic exploration of the structure-activity relationships (SAR) is crucial to optimize the potency and selectivity of these compounds. Secondly, while in vitro studies have been promising, a greater emphasis on in vivo efficacy and toxicity profiling in preclinical animal models is necessary to translate these findings into clinical applications. Finally, the identification of specific molecular targets for the most potent this compound derivatives will be instrumental in designing the next generation of targeted cancer therapies. The continued investigation of this versatile scaffold holds significant promise for enriching the arsenal of therapeutic options available to combat cancer.

References

Physicochemical Properties of 4-Methoxyquinoline: A Technical Guide for Drug Design Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 4-Methoxyquinoline

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5] This versatility has cemented the quinoline motif as a cornerstone in the development of numerous clinically successful drugs.[1][3]

Within this important class of compounds, this compound emerges as a key reactant and building block for novel therapeutic agents.[6][7] Its strategic methoxy substitution at the 4-position significantly influences its electronic and steric properties, thereby modulating its physicochemical characteristics. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design. A molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety, are profoundly dictated by its fundamental physicochemical parameters.[8][9]

This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both foundational data and field-proven experimental insights to empower researchers in their drug discovery endeavors.

Core Physicochemical Profile of this compound

A comprehensive understanding of a compound's physicochemical profile is the foundation of successful drug design. These parameters govern how the molecule will behave in a biological system, from traversing cell membranes to interacting with its molecular target. The key properties of this compound are summarized below.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₉NODefines the elemental composition and basic identity.[7][10]
Molecular Weight 159.18 g/mol Influences diffusion and transport across biological barriers.[7][10][11]
Melting Point 41°CIndicates purity and solid-state stability; relevant for formulation.[7][10][11]
Boiling Point ~245.7 - 284.68°CRelates to volatility and thermal stability.[10][11]
pKa (Predicted) 6.37 ± 0.13Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding.[7][10]
cLogP (Predicted) ~0.9 - 2.35A measure of lipophilicity, crucial for membrane permeability and ADME properties.[11][12]
Aqueous Solubility Very slightly solubleAffects absorption and bioavailability; a key challenge in formulation.[13]
Topological Polar Surface Area (TPSA) 22.1 ŲPredicts membrane permeability and transport characteristics.[11][13]
Hydrogen Bond Acceptors 2Influences solubility and interaction with biological targets.[11]
Rotatable Bonds 1Relates to conformational flexibility and binding entropy.[11]

The Interplay of Physicochemical Properties and ADME

The journey of a drug from administration to elimination is a complex process governed by the interplay of its physicochemical properties. The diagram below illustrates the critical relationships between the key properties of a molecule like this compound and the primary stages of ADME.

ADME_Properties cluster_props Physicochemical Properties cluster_adme ADME Processes LogP Lipophilicity (LogP) Absorption Absorption LogP->Absorption Membrane Permeation Distribution Distribution LogP->Distribution Tissue Partitioning Metabolism Metabolism LogP->Metabolism Access to Enzymes Excretion Excretion LogP->Excretion Reabsorption Solubility Aqueous Solubility Solubility->Absorption Dissolution Rate Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Solubility pKa->Absorption Ionization State pKa->Distribution Plasma Protein Binding MW Molecular Weight (MW) MW->Absorption Diffusion Rate MW->Distribution MW->Excretion Filtration

Caption: Influence of key physicochemical properties on ADME processes.

  • Lipophilicity (LogP): This parameter is a critical determinant of a drug's ability to cross biological membranes. A moderate LogP is often optimal; too low, and the compound may not cross lipid bilayers, while too high can lead to poor aqueous solubility and excessive binding to plasma proteins or accumulation in fatty tissues.[14]

  • Aqueous Solubility: For oral administration, a drug must first dissolve in the gastrointestinal fluid to be absorbed.[15][16] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[15][17]

  • Ionization (pKa): The pKa value determines the charge of a molecule at a given pH.[8][9] Since physiological pH is approximately 7.4, the pKa dictates the ratio of ionized to un-ionized forms of the drug. The un-ionized form is typically more lipid-soluble and readily crosses membranes, while the ionized form is often more water-soluble and better excreted by the kidneys.[9] The predicted pKa of ~6.37 for this compound suggests it will be partially protonated at physiological pH.[7][10]

Experimental Determination of Key Physicochemical Parameters

While in silico predictions are invaluable for initial screening, experimental determination provides the definitive data required for lead optimization and preclinical development. The following section outlines standard, robust protocols for measuring the most critical physicochemical properties.

Physicochemical Characterization Workflow

A systematic approach combining computational and experimental methods is essential for efficient and accurate characterization.

Workflow cluster_in_silico In Silico Assessment cluster_experimental Experimental Validation cluster_data Data Integration in_silico Computational Prediction (pKa, LogP, Solubility) synthesis Compound Acquisition /Synthesis in_silico->synthesis purity Purity & Identity Check (NMR, LC-MS) synthesis->purity pka_exp pKa Measurement (Potentiometric Titration) purity->pka_exp logp_exp LogP/LogD Measurement (Shake-Flask Method) purity->logp_exp sol_exp Solubility Assay (Thermodynamic) purity->sol_exp analysis Structure-Property Relationship (SPR) Analysis pka_exp->analysis logp_exp->analysis sol_exp->analysis

Caption: Workflow for physicochemical characterization of drug candidates.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Causality: The shake-flask method is the "gold standard" for measuring lipophilicity because it directly determines the partitioning of a compound between two immiscible phases at equilibrium, mimicking its distribution between aqueous and lipid environments in the body.[18][19][20] We determine LogD (the distribution coefficient at a specific pH, typically 7.4) rather than LogP, as it is more physiologically relevant for ionizable compounds like this compound.[18]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to prevent volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[18]

  • Partitioning: Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4). The ratio of the phases can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both layers.[19][21]

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.[22]

  • Phase Separation: Centrifuge the vials at low speed to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of this compound in both the aqueous (C_water) and n-octanol (C_octanol) phases using a validated analytical method, typically HPLC-UV.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ (C_octanol / C_water)

Protocol 2: Determination of Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility measures the true equilibrium solubility of the most stable crystalline form of a compound, providing a definitive value for formulation and biopharmaceutical assessment.[15][17][23] This contrasts with kinetic solubility, which can overestimate solubility due to the use of supersaturated solutions.[17]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound (to ensure a saturated solution) to a vial containing a specific volume of the test buffer (e.g., PBS at pH 7.4).[23]

  • Equilibration: Seal the vial and agitate it in a thermomixer or on a roller at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solid.[17][23]

  • Separation of Solid: After incubation, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid material.

  • Quantification: Dilute the resulting clear, saturated solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV or LC-MS method against a standard curve.

  • Result Reporting: The solubility is reported in units such as µg/mL or µM.

Protocol 3: Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[8][9][24] It works by monitoring the change in pH of a solution of the compound as a known concentration of acid or base is added, allowing for the direct observation of the ionization event.[9][24]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[24]

  • Sample Preparation: Accurately weigh and dissolve this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[24] For poorly soluble compounds, a co-solvent like methanol may be required, and the aqueous pKa is then determined by extrapolation.[25]

  • Titration: Place the solution in a temperature-controlled vessel and purge with nitrogen to eliminate dissolved CO₂.[24] Titrate the solution with a standardized titrant (0.1 M HCl or 0.1 M NaOH).[24]

  • Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize each time.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. This can be precisely calculated using the first derivative of the curve.

  • Validation: Perform the titration in triplicate to ensure the reliability and reproducibility of the results.[24]

Metabolic Considerations

The quinoline nucleus can be a substrate for various metabolic enzymes, primarily Cytochrome P450s (CYPs). While specific metabolic pathways for this compound are not extensively detailed in the public literature, metabolism of related quinoline structures often involves oxidation and demethylation. The methoxy group, in particular, is a common site for O-demethylation, which would yield 4-hydroxyquinoline. Further hydroxylation on the benzene portion of the ring system is also a probable metabolic route. Understanding these potential pathways is crucial for predicting drug clearance, potential drug-drug interactions, and the formation of active or toxic metabolites.

Conclusion and Future Outlook

This compound is a valuable scaffold with significant potential in drug design. Its physicochemical profile, characterized by moderate lipophilicity and basicity, provides a promising starting point for developing orally bioavailable drug candidates. However, its limited aqueous solubility presents a key challenge that must be addressed through strategic molecular modification or advanced formulation techniques.

The experimental protocols and conceptual frameworks presented in this guide offer a robust system for characterizing this compound and its future derivatives. By rigorously evaluating the interplay between chemical structure and physicochemical properties, drug development professionals can rationally design and optimize novel quinoline-based therapeutics with improved ADME profiles and a higher probability of clinical success.

References

Characterization of 4-Methoxyquinoline: An In-depth Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4-Methoxyquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for obtaining and interpreting high-quality spectroscopic data.

Introduction: The Significance of this compound

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core of many natural products and synthetic compounds with diverse pharmacological activities. The introduction of a methoxy group at the 4-position significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a valuable scaffold in drug discovery. Accurate and thorough characterization is paramount to understanding its structure-activity relationships and ensuring the quality of synthesized materials. This guide will delve into the core spectroscopic techniques for its definitive identification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention for the quinoline ring system is standardized, and it is crucial to follow this for unambiguous assignment of spectral signals.

NMR Workflow Fig. 2: NMR Experimental Workflow cluster_workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquisition Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis FTIR_ATR_Workflow Fig. 3: FT-IR (ATR) Experimental Workflow cluster_workflow Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire GCMS_Workflow Fig. 4: GC-MS Experimental Workflow cluster_workflow SamplePrep Sample Preparation (~1 mg/mL in volatile solvent) Injection GC Injection (Split/Splitless) SamplePrep->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI) & Mass Analysis Separation->Ionization

Unlocking the Therapeutic Potential of the 4-Methoxyquinoline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Within this class, the 4-methoxyquinoline scaffold has emerged as a versatile building block for the synthesis of novel therapeutic agents. While research on the parent molecule is nascent, its derivatives have shown significant promise across diverse therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from the this compound core. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for target validation, and offer a forward-looking perspective on the untapped potential of this chemical scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound framework in their discovery programs.

Introduction: this compound as a Privileged Scaffold

This compound (C10H9NO) is a heterocyclic aromatic compound whose structure is foundational to a range of synthetic molecules with significant pharmacological activities.[2][3] The introduction of a methoxy group at the 4-position of the quinoline ring critically influences the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity.[4] These modifications can profoundly impact its pharmacokinetic profile and interactions with biological targets. While direct therapeutic applications of this compound itself are not extensively documented, its utility as a synthetic precursor is well-established.[5] This guide will focus on the therapeutic targets that have been successfully modulated by derivatives of this compound, thereby illuminating the potential of the core scaffold.

Key Therapeutic Areas and Molecular Targets

The versatility of the this compound scaffold is evident in the diverse range of biological targets its derivatives have been shown to inhibit. The primary areas of investigation include oncology, through the inhibition of key signaling kinases, and infectious diseases, by targeting essential microbial enzymes.

Anticancer Activity: Targeting Dysregulated Kinase Signaling

A significant body of research has focused on 4-anilinoquinoline derivatives, which have demonstrated potent activity as inhibitors of protein-tyrosine kinases that are frequently dysregulated in cancer.[6]

The Epidermal Growth Factor Receptor (EGFR) and its family member HER2 are critical mediators of growth factor signaling, and their hyperactivation is a hallmark of many cancers.[6] Several 4-anilinoquinazoline-based inhibitors, which are structurally related to 4-anilinoquinolines, are approved anticancer drugs (e.g., gefitinib, erlotinib).[7] Derivatives of this compound have been synthesized and evaluated as potent inhibitors of EGFR.[6] The 4-anilino group is thought to interact with the hydrophobic pocket of the EGFR kinase domain, while the quinoline core mimics the adenine region of ATP.[6]

Signaling Pathway Overview:

The binding of a ligand (like EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative signaling cascades, most notably the PI3K/Akt and MAPK pathways.[8] Inhibition of EGFR by 4-anilinoquinoline derivatives blocks these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-Anilinoquinoline Derivative Inhibitor->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling and the point of inhibition.

GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis, a process essential for nutrient uptake, receptor recycling, and viral entry.[9] GAK is also required for normal mitotic progression. The identification of potent and selective GAK inhibitors is an active area of research. 4-Anilinoquinoline derivatives have been identified as inhibitors of GAK, highlighting another potential avenue for the therapeutic application of the this compound scaffold.[9][10]

Antimycobacterial Activity: Targeting Cellular Respiration

Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents.[11] A promising class of compounds, 4-alkoxyquinolines, has demonstrated potent and selective activity against Mtb.[11]

The lead molecule in a study of 4-alkoxyquinolines was found to target the cytochrome bc1 complex (also known as complex III) of the electron transport chain.[11] This complex is essential for cellular respiration and ATP synthesis. Inhibition of this target disrupts the pathogen's energy metabolism, leading to a bacteriostatic or bactericidal effect. The structure-activity relationship (SAR) data from these studies indicated that bulky and hydrophobic substituents at the 4-position of the quinoline ring enhanced antimycobacterial activity.[11]

Broad-Spectrum Enzyme Inhibition: Targeting DNA-Modifying Enzymes

Recent studies have shown that quinoline-based compounds can act as inhibitors of a diverse range of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs).[12] These enzymes are crucial for epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The ability of the quinoline scaffold to intercalate into DNA provides a potential mechanism for this broad inhibitory activity.[12] This suggests that derivatives of this compound could be developed as epigenetic modulators or as inhibitors of DNA repair pathways.

Experimental Protocols for Target Identification and Validation

The following section provides detailed, step-by-step methodologies for key experiments to identify and validate the therapeutic targets of novel this compound derivatives.

Kinase Inhibition Assays

This workflow is designed to identify and characterize kinase inhibitors, determining their potency, selectivity, and mechanism of action.

Kinase_Assay_Workflow A Primary Screen (Single Concentration) B Dose-Response Assay (IC50 Determination) A->B C Mechanism of Action Study (e.g., Lineweaver-Burk Plot) B->C D Kinome-wide Selectivity Profiling B->D E Cell-based Target Engagement Assay (e.g., Western Blot for p-EGFR) B->E G Lead Candidate C->G D->G F Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F F->G

Caption: Workflow for kinase inhibitor validation.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

  • Materials:

    • Recombinant human EGFR kinase domain.

    • Kinase substrate (e.g., a synthetic peptide).

    • ATP.

    • Test compound (this compound derivative) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar).

    • 384-well microplates.

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer.

    • Add 5 µL of the diluted compound to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

    • Add 10 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP (or product formation) using a suitable detection reagent according to the manufacturer's instructions.

    • Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Antimycobacterial Whole-Cell Screening
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Test compound dissolved in DMSO.

    • 96-well microplates.

    • Resazurin dye.

  • Methodology:

    • Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

    • Inoculate the wells with a standardized culture of M. tuberculosis to a final OD600 of ~0.05.

    • Include a positive control (e.g., isoniazid) and a negative control (DMSO vehicle).

    • Seal the plates and incubate at 37°C for 7 days.

    • Add resazurin solution to each well and incubate for an additional 24 hours.

    • Visually assess the color change. Blue (oxidized resazurin) indicates no bacterial growth, while pink (reduced resorufin) indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Summary

While specific IC50 and MIC values are highly dependent on the exact substitutions made to the this compound core, the literature provides a general range of potencies for different derivative classes.

Derivative ClassTarget(s)Reported Potency Range (IC50/MIC)Reference(s)
4-AnilinoquinolinesEGFR, HER2, GAKLow micromolar to nanomolar[6][9]
4-AlkoxyquinolinesMtb cytochrome bc1As low as 0.20 µM[11]
General QuinolinesDNA MethyltransferasesLow micromolar[12]

Conclusion and Future Directions

The this compound scaffold is a proven platform for the development of potent and selective modulators of compelling therapeutic targets. The success of its derivatives, particularly in kinase and microbial enzyme inhibition, underscores the vast potential that remains to be explored. Future research should focus on:

  • Systematic SAR studies: A comprehensive exploration of substitutions at various positions on the quinoline ring is needed to build more predictive models for target affinity and selectivity.

  • Expansion to new target classes: The demonstrated ability of quinoline derivatives to interact with DNA-modifying enzymes suggests that other target classes, such as helicases, polymerases, and epigenetic reader proteins, may be accessible.

  • Pharmacokinetic optimization: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating in vitro potency into in vivo efficacy.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of the this compound scaffold, paving the way for the next generation of innovative medicines.

References

An In-Silico Playbook for the Rational Design of 4-Methoxyquinoline Analogues as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline nucleus, a nitrogen-containing heterocyclic aromatic compound, represents one of the most vital scaffolds in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2] This versatility has cemented the quinoline framework as a "privileged scaffold," enabling researchers to design and synthesize novel therapeutic agents for a multitude of diseases.[1] Within this important class, 4-Methoxyquinoline serves as a valuable and synthetically accessible starting point for chemical exploration.[3][4]

This technical guide provides a comprehensive, field-proven in silico workflow for the rational design, screening, and evaluation of novel this compound analogues. Moving beyond a mere list of steps, we will delve into the causality behind each experimental choice, offering a self-validating system for identifying promising lead candidates. This playbook is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery of next-generation quinoline-based therapeutics.

Chapter 1: Foundational Strategy: Target Selection and Analogue Library Design

The success of any structure-based drug design campaign hinges on two foundational pillars: the selection of a high-value biological target and the creation of a chemically relevant and diverse virtual library of potential inhibitors.

The Rationale for Target Selection: Anaplastic Lymphoma Kinase (ALK)

The choice of a protein target must be driven by its validated role in disease pathology. For this guide, we will focus on Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[5] Dysregulation of ALK is a known oncogenic driver in several cancers, including non-small-cell lung cancer, making it a well-established therapeutic target.[5][6] The availability of high-resolution crystal structures of ALK in complex with known inhibitors (e.g., Entrectinib, PDB ID: 5FTO) provides the essential structural information required for a robust in silico campaign.[5]

Building the Virtual Analogue Library

The goal is not to generate millions of random molecules, but to thoughtfully explore the chemical space around the this compound core. This process involves derivatization at key positions to probe for new, favorable interactions within the target's binding site.

  • Core Principle: We begin with the this compound scaffold and systematically introduce a variety of functional groups at accessible positions. The methoxy group itself is a key feature, influencing the molecule's electronic properties and potential binding interactions.[7]

  • Design Rationale: Substituents should be chosen to represent a range of physicochemical properties (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged moieties). This allows for a comprehensive exploration of the structure-activity relationship (SAR).

  • Synthetic Feasibility: While computational design offers immense freedom, the designed analogues must be synthetically tractable. The library design should be informed by established synthetic routes for quinoline derivatives, such as the Conrad-Limpach or Gould-Jacobs reactions, to ensure that promising candidates can be physically realized in the lab.[8][9]

Chapter 2: High-Throughput Virtual Screening (HTVS) via Molecular Docking

With a defined target and a curated virtual library, the first step is to rapidly assess the binding potential of each analogue. Molecular docking is the primary tool for this high-throughput screening phase.[2] Its purpose is to predict the preferred binding orientation of a ligand within a protein's active site and to estimate the strength of that interaction, typically represented by a scoring function.[2][10]

In_Silico_Drug_Discovery_Workflow cluster_0 Phase 1: Design & Screening cluster_1 Phase 2: Refinement & Validation cluster_2 Phase 3: Candidate Selection Target Target Identification (e.g., ALK) Docking Molecular Docking (Virtual Screening) Target->Docking Library Analogue Library Design (this compound Core) Library->Docking MD_Sim Molecular Dynamics (MD) (Stability Analysis) Docking->MD_Sim Top Hits ADMET ADMET Prediction (Drug-likeness) MD_Sim->ADMET Stable Complexes Lead Lead Candidate Prioritization ADMET->Lead

Figure 1: A comprehensive in silico workflow for drug discovery.
Experimental Protocol: Molecular Docking Workflow

This protocol outlines the key steps for performing a molecular docking screen using a tool like AutoDock Vina or the Schrödinger Suite.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., PDB: 5FTO for ALK) from the Protein Data Bank.[5]

    • Remove all non-essential components, such as water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.

  • Ligand Preparation:

    • Generate 3D coordinates for all this compound analogues in the virtual library.

    • Assign partial charges and define rotatable bonds. This allows the ligand to flexibly conform to the shape of the binding site during the docking process.

  • Grid Generation:

    • Define a three-dimensional "search space" box that encompasses the entire binding site of the protein. The coordinates for this box are typically centered on the position of the co-crystallized ligand.

    • Causality: A well-defined grid box focuses the computational search, increasing efficiency and reducing the likelihood of identifying irrelevant, non-specific binding poses.

  • Docking Execution & Pose Analysis:

    • Run the docking algorithm, which will systematically place each ligand into the grid box in thousands of different orientations and conformations, scoring each one.

    • Analyze the output to identify the lowest-energy (i.e., highest-scoring) binding pose for each ligand. Key interactions (hydrogen bonds, hydrophobic contacts) with active site residues (e.g., Met1199, Glu1197 in ALK) should be visually inspected.[5]

Trustworthiness: The Self-Validating Protocol

To ensure the docking protocol is reliable, a re-docking validation is mandatory. The original co-crystallized ligand (e.g., Entrectinib) is docked back into its own receptor structure. A successful validation is achieved if the predicted binding pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose, confirming the protocol's ability to accurately reproduce a known binding mode.

Chapter 3: Refining the Hit List: Molecular Dynamics Simulation

A high docking score suggests a favorable but static interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations are employed to assess the stability of the top-ranked protein-ligand complexes over time in a simulated physiological environment, providing a more rigorous evaluation of the binding hypothesis.[11][12]

MD_Simulation_Workflow Start Docked Protein-Ligand Complex Setup System Setup (Add Water, Ions) Start->Setup Min Energy Minimization (Remove Clashes) Setup->Min NVT Equilibration 1 (NVT) (Heat System) Min->NVT NPT Equilibration 2 (NPT) (Adjust Pressure) NVT->NPT Prod Production MD (Data Collection) NPT->Prod Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Analysis End Assess Complex Stability Analysis->End

Figure 2: Step-by-step workflow for a Molecular Dynamics simulation.
Experimental Protocol: MD Simulation

  • System Setup: The highest-scoring docked complex is placed in a periodic box of explicit water molecules (e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Equilibration: The system is gradually heated to a physiological temperature (300 K) under constant volume (NVT ensemble), followed by an equilibration period at constant pressure (1 atm) and temperature (NPT ensemble). This allows the water molecules and protein side chains to relax around the ligand.

  • Production Run: A long-duration simulation (e.g., 100 nanoseconds) is performed, during which the coordinates of all atoms are saved at regular intervals. This trajectory file is the raw data for analysis.

  • Trajectory Analysis:

    • RMSD: The root-mean-square deviation of the ligand's position relative to the protein's backbone is calculated over time. A stable, low RMSD value indicates the ligand remains securely bound in the active site.

    • RMSF: The root-mean-square fluctuation of individual protein residues is analyzed to identify regions of flexibility or stability upon ligand binding.

    • Interaction Analysis: The persistence of key hydrogen bonds and hydrophobic contacts identified during docking is monitored throughout the simulation.

Data Presentation: Prioritizing Candidates

The results from docking and MD simulations are summarized to rank the initial hits and select a smaller subset for further analysis.

Compound ID Docking Score (kcal/mol) Key H-Bond Interactions (ALK) Mean Ligand RMSD (Å) during MD Notes
4MQ-001-8.1Glu11971.5 ± 0.3Stable binding pose, consistent interactions.
4MQ-002-9.2Met1199, Glu11974.8 ± 1.2High score, but unstable in simulation; likely a false positive.
4MQ-003-7.5None2.1 ± 0.5Stable, but lacks key hydrogen bonds.
4MQ-004-8.9Met11991.3 ± 0.2Very stable complex, strong candidate.

Chapter 4: "Drug-likeness" Profiling: In Silico ADMET Prediction

A potent inhibitor is useless if it is toxic or cannot be absorbed by the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with poor pharmacokinetic profiles early in the discovery process.[5][6]

Protocol: ADMET Assessment

Web-based tools like SwissADME and ProTox-II provide rapid and reliable predictions for a wide range of pharmacokinetic and toxicity properties.[5]

  • Input Structures: The SMILES strings of the most promising candidates (those with good docking scores and stable MD simulations) are submitted to the servers.

  • Analyze Pharmacokinetics:

    • Lipinski's Rule of Five: Assess compliance with these rules of thumb for oral bioavailability.

    • GI Absorption & BBB Permeation: Predict whether the compound is likely to be absorbed from the gut and if it can cross the blood-brain barrier.

    • CYP Inhibition: Check for potential inhibition of key Cytochrome P450 enzymes, which can lead to adverse drug-drug interactions.

  • Predict Toxicity:

    • LD50 (Median Lethal Dose): Estimate the acute toxicity of the compound.

    • Organ Toxicity & Mutagenicity: Screen for potential liabilities like hepatotoxicity or mutagenicity.

Data Presentation: The ADMET Profile
Compound ID Lipinski Violations Predicted GI Absorption BBB Permeant CYP2D6 Inhibitor Predicted LD50 (mg/kg) Overall Profile
4MQ-0010HighNoNo2100Favorable
4MQ-0040HighYesYes1500Potential CNS side effects & DDI risk
4MQ-0071 (MW > 500)LowNoNo2500Poor absorption predicted
4MQ-0150HighNoNo2250Favorable

Chapter 5: Complementary Insights from Ligand-Based Design

While this guide focuses on a structure-based approach, ligand-based methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are invaluable, especially when a target structure is unknown or to extract deeper SAR insights from a set of active compounds.[13]

QSAR_Workflow cluster_input Input Data cluster_model Model Generation cluster_output Output & Application Compound_Set Set of Analogues with Known Activity (IC50) Alignment Molecular Alignment Compound_Set->Alignment CoMFA CoMFA Field Calculation (Steric, Electrostatic) Alignment->CoMFA PLS PLS Analysis CoMFA->PLS Model Predictive 3D-QSAR Model PLS->Model Maps Contour Maps (Visual SAR) Model->Maps Design Guide Design of New Analogues Maps->Design

Figure 3: Workflow for generating a predictive 3D-QSAR model.
The CoMFA Methodology

Comparative Molecular Field Analysis (CoMFA) correlates the 3D steric and electrostatic properties of a series of molecules with their experimentally determined biological activity.[13]

  • Process: A set of active analogues are structurally aligned. A 3D grid is placed around them, and at each point, the steric and electrostatic fields are calculated. Statistical methods are then used to build a model that correlates these field values with activity.

  • Output: The model's output is visualized as 3D contour maps. For example, a green contour in a region might indicate that adding a bulky (sterically favorable) group there would increase activity, while a red contour might show where a negatively charged (electrostatically favorable) group is preferred.

  • Application: These maps provide intuitive, actionable insights for chemists to design the next generation of analogues with potentially higher potency.

Conclusion: From Data to Discovery

This in-silico playbook outlines a robust, multi-faceted strategy for the rational design and evaluation of this compound analogues. By integrating high-throughput virtual screening, rigorous biophysical simulation, and critical pharmacokinetic profiling, this computational pipeline enables researchers to efficiently sift through vast chemical space. It provides a logical framework to prioritize a small number of high-potential candidates for resource-intensive chemical synthesis and subsequent in vitro and in vivo validation. This data-driven approach not only accelerates the pace of discovery but also increases the probability of success in the complex journey of developing novel therapeutics.

References

4-Methoxyquinoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, 4-methoxyquinoline stands out as a particularly versatile and strategic building block. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the heteroaromatic ring system, unlock a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its rich reactivity landscape—including nucleophilic aromatic substitution, electrophilic aromatic substitution, and modern C-H activation strategies—and showcasing its application in the synthesis of high-value bioactive molecules. Through detailed protocols, mechanistic diagrams, and curated data, this document serves as a technical resource for chemists aiming to leverage the full potential of this powerful synthetic intermediate.

Introduction to the this compound Scaffold

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

Quinoline and its isomers are bicyclic aromatic nitrogen heterocycles that form the core of numerous alkaloids, dyes, and pharmaceuticals.[3] Nature has frequently employed this motif in biologically active compounds, such as the antimalarial quinine and the anticancer agent camptothecin, highlighting its evolutionary selection for interacting with biological targets.[3] Synthetic chemists have expanded upon this natural precedent, developing a multitude of quinoline-based drugs with applications spanning antibacterial, antiviral, anti-inflammatory, and anticancer therapies.[2][3][4] The rigid, planar structure of the quinoline ring provides an excellent scaffold for the precise spatial orientation of functional groups, facilitating targeted interactions with enzymes and receptors.

Physicochemical Properties of this compound

This compound is a stable, crystalline solid at room temperature, possessing the key physicochemical properties that make it a convenient and reliable building block in multi-step syntheses.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 607-31-8[5]
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [5][6]
Melting Point 41 °C[6]
Appearance Colourless Oil / Solid[6]
SMILES COC1=CC=NC2=CC=CC=C21[5]

Synthetic Routes to this compound

The synthesis of this compound is typically achieved by first constructing the core quinoline ring, followed by functionalization at the C4 position. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Foundational Synthesis of the Quinoline Ring

Classic named reactions like the Gould-Jacobs, Combes, and Skraup syntheses provide reliable access to the quinoline core from simple aniline precursors.[7] The Gould-Jacobs reaction, for instance, allows for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) by reacting anilines with ethoxymethylenemalonic ester followed by thermal cyclization.[4][8] This 4-hydroxyquinoline intermediate is a pivotal precursor for this compound.

Key Precursor Strategy: O-Alkylation of 4-Hydroxyquinoline

The most direct route to this compound involves the O-alkylation of 4-hydroxyquinoline. This is a standard Williamson ether synthesis, a robust and high-yielding SN2 reaction. The phenolic hydroxyl group of 4-hydroxyquinoline is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then displaces a leaving group from a methylating agent (e.g., methyl iodide, dimethyl sulfate).

Alternative Strategy: Nucleophilic Substitution of 4-Chloroquinoline

An alternative pathway proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Starting with 4-chloroquinoline, the chlorine atom, an excellent leaving group, is displaced by a methoxide nucleophile (e.g., from sodium methoxide).[9] The C4 position of the quinoline ring is electronically activated for nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[10]

Synthetic_Pathways_to_4_Methoxyquinoline cluster_0 Route 1: O-Alkylation cluster_1 Route 2: SNAr Aniline Aniline + Ethoxymethylenemalonic Ester HQ 4-Hydroxyquinoline Aniline->HQ Gould-Jacobs Reaction MQ This compound HQ->MQ Base, CH₃I or (CH₃)₂SO₄ CQ 4-Chloroquinoline CQ->MQ NaOCH₃

Caption: Key synthetic pathways to this compound.

The Reactivity Landscape of this compound

The synthetic utility of this compound is defined by its versatile reactivity at multiple sites, which can be selectively addressed through careful choice of reaction conditions.

Reactions at the C4-Position: The Methoxy Group as a Modulatable Handle

While the methoxy group is generally a poor leaving group in standard nucleophilic substitutions, in the context of an electron-deficient heteroaromatic ring like quinoline, it can be displaced by strong nucleophiles. This reaction proceeds through a Meisenheimer-type intermediate, which is stabilized by resonance delocalization of the negative charge onto the electronegative nitrogen atom.[10] This transformation is of paramount importance in medicinal chemistry, as it provides direct access to 4-aminoquinolines (precursors to antimalarials) and 4-aryloxyquinolines (found in kinase inhibitors).[9][11][12]

Caption: Generalized mechanism for SNAr at the C4 position.
Reactions on the Quinoline Core: Leveraging the Heteroaromatic System

In electrophilic aromatic substitution, the carbocyclic (benzene) ring of quinoline is significantly more reactive than the heterocyclic (pyridine) ring. The reaction occurs preferentially at the C5 and C8 positions to avoid disrupting the aromaticity of the pyridine ring and forming a high-energy intermediate with a positive charge adjacent to the electron-withdrawing nitrogen.[13] The C4-methoxy group acts as a strong activating, ortho-para directing group, further enhancing the electron density at the C5 position and strongly favoring substitution at this site.

Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-installed activating or leaving groups.[14] In quinoline systems, the nitrogen atom can serve as a directing group. More effectively, conversion to the corresponding quinoline N-oxide creates a powerful directing group for transition metal catalysts (e.g., Palladium, Rhodium, Iridium).[1][15] This strategy enables the highly regioselective introduction of aryl, alkyl, and other functionalities, most commonly at the C2 and C8 positions.[1][15] This approach provides a powerful and atom-economical way to build molecular complexity.

CH_Activation_Workflow Start This compound N_Oxide This compound N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Catalyst Transition Metal Catalyst (e.g., Pd, Rh) N_Oxide->Catalyst Coordination Product_C2 C2-Functionalized Product Catalyst->Product_C2 C-H Activation at C2 Product_C8 C8-Functionalized Product Catalyst->Product_C8 C-H Activation at C8 Coupling_Partner Coupling Partner (e.g., Ar-Br, R-B(OH)₂) Coupling_Partner->Catalyst

Caption: Logic of N-oxide directed C-H activation.

While C-H activation is powerful, traditional cross-coupling reactions remain a staple of organic synthesis.[16][17][18] this compound can be first halogenated (e.g., via electrophilic bromination) at a desired position (typically C5, C6, or C8). The resulting halo-4-methoxyquinoline is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[16][19] This two-step sequence provides a robust and predictable method for installing complex carbon-carbon and carbon-heteroatom bonds.

Applications in the Synthesis of Bioactive Molecules

The reactivity of this compound makes it a valuable precursor for a diverse range of biologically active compounds.

Bioactive Molecule ClassSynthetic TransformationTherapeutic Area
4-Aminoquinolines SNAr with aminesAntimalarial, Anticancer[9][20]
4-Phenoxyquinolines SNAr with phenolsAnticancer (Kinase Inhibitors)[12]
Graveoline Alkaloid Multi-step synthesisNatural Product[1][21]
Substituted Quinolones Demethylation followed by functionalizationAntibacterial, Anticancer[1][4]
Quinoline-Oxadiazoles SNAr followed by heterocycle formationAntifungal[6]
Case Study: Synthesis of 4-Anilinoquinoline-Based Antimalarials and Anticancer Agents

The displacement of the methoxy group with various anilines is a cornerstone of drug discovery programs. This reaction provides rapid access to libraries of 4-anilinoquinolines, which are evaluated for their biological activity.

Experimental Protocol: Synthesis of N-phenylquinolin-4-amine

This protocol is a representative example based on established methodologies for SNAr reactions on 4-alkoxyquinolines.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Solvent and Heating: Add a high-boiling point solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP) to the flask. Heat the reaction mixture to 150-180 °C. The causality for using high temperature is to overcome the activation energy required to displace the methoxide, which is a less ideal leaving group than a halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-phenylquinolin-4-amine. This self-validating system is confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) to verify the structure and purity of the final product.

Conclusion and Future Perspectives

This compound has firmly established itself as a versatile and indispensable building block in organic synthesis. Its value extends beyond being a simple intermediate; it is a strategic platform from which chemists can access a wide array of functionalized quinoline derivatives. The classical reactivity of the methoxy group via SNAr provides a reliable entry into medicinally vital scaffolds, while modern C-H activation and cross-coupling methodologies enable the decoration of the quinoline core with unprecedented precision.

Future research will likely focus on expanding the scope of C-H functionalization to other positions on the ring, developing novel catalytic systems that operate under milder conditions, and applying this building block to new fields such as materials science and chemical biology. As the demand for complex, highly functionalized molecules continues to grow, the strategic importance of this compound in the synthetic chemist's toolbox is set to increase even further.

References

Methodological & Application

Strategic Synthesis of 4-Methoxyquinoline: A Two-Stage Approach via the Conrad-Limpach Reaction and Subsequent O-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with 4-methoxyquinoline serving as a key intermediate in the synthesis of various pharmacologically active compounds. This application note provides a comprehensive, field-proven guide for the synthesis of this compound. We detail a robust two-stage synthetic strategy that begins with the classic Conrad-Limpach reaction to construct the core 4-hydroxyquinoline framework, followed by a selective O-methylation to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed, step-by-step protocols, and includes troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Strategic Overview

Quinolines and their derivatives are cornerstones of heterocyclic chemistry, exhibiting a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. This compound, in particular, is a valuable building block for more complex molecules. The synthetic challenge lies in efficiently constructing the bicyclic quinoline core and then precisely installing the methoxy group at the C4 position.

The Conrad-Limpach synthesis, first reported in 1887, remains a powerful and reliable method for creating 4-hydroxyquinolines from readily available anilines and β-ketoesters[2][3][4]. It is crucial to understand that this reaction does not directly yield this compound. Instead, it produces the precursor, 4-hydroxyquinoline (which exists in tautomeric equilibrium with quinolin-4(1H)-one)[3][5]. This precursor is then alkylated in a subsequent step to afford the target compound.

This two-stage approach provides a highly controlled and versatile route to the desired product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, each with distinct reaction conditions and mechanistic pathways.

G cluster_0 Stage 1: Conrad-Limpach Cyclization cluster_1 Stage 2: O-Methylation A Aniline + Ethyl Acetoacetate B Ethyl 3-anilinocrotonate (Enamine Intermediate) A->B Condensation (Acid Catalyst, ~110°C) C 2-Methyl-4-hydroxyquinoline B->C Thermal Cyclization (High-Boiling Solvent, ~250°C) E 2-Methyl-4-methoxyquinoline (Final Product) C->E Alkylation (Base, Solvent) D Methylating Agent (e.g., Dimethyl Sulfate)

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This stage involves two distinct experimental steps: the formation of an enamine intermediate from aniline and ethyl acetoacetate, followed by a high-temperature thermal cyclization to form the quinoline core. For simplicity and broad applicability, this protocol details the synthesis of 2-methyl-4-hydroxyquinoline.

Mechanistic Principles

The Conrad-Limpach reaction proceeds through a well-defined mechanism:

  • Enamine Formation: Aniline attacks the more electrophilic ketone carbonyl of the β-ketoester (ethyl acetoacetate). This is followed by dehydration to yield the Schiff base, which rapidly tautomerizes to the more stable, conjugated enamine, ethyl β-anilinocrotonate. This step is typically acid-catalyzed[3][4].

  • Thermal Cyclization: The rate-determining step requires significant thermal energy (~250 °C) to overcome the activation barrier for the 6-π electrocyclic ring closure[3].

  • Aromatization: The cyclized intermediate then eliminates ethanol to achieve an aromatic quinoline ring system, yielding the final 4-hydroxyquinoline product[3][4].

G start Aniline + Ethyl Acetoacetate step1 Nucleophilic attack on ketone carbonyl start->step1 step2 Formation of Tetrahedral Intermediate step1->step2 step3 Dehydration to form Schiff Base step2->step3 step4 Keto-Enol Tautomerization to Enamine step3->step4 intermediate Ethyl β-anilinocrotonate step4->intermediate step5 Thermal 6-π Electrocyclic Ring Closing (High Temp) intermediate->step5 ~250°C step6 Elimination of Ethanol step5->step6 step7 Tautomerization to form 4-quinolone/4-hydroxyquinoline step6->step7 end 2-Methyl-4-hydroxyquinoline step7->end

Caption: Mechanistic pathway of the Conrad-Limpach reaction.

Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

Safety First: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin[6]. Dowtherm A is a high-boiling liquid that can cause severe burns. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Aniline93.1318.6 g (18.2 mL)0.20Freshly distilled recommended
Ethyl Acetoacetate130.1426.0 g (25.5 mL)0.20
Glacial Acetic Acid60.050.5 mL-Catalyst
Toluene-50 mL-Solvent for water removal
Dowtherm A-300 mL-High-boiling cyclization solvent
Petroleum Ether-~400 mL-For washing
Deionized Water-~1 L-For recrystallization
Activated Carbon-~10 g-For decolorizing

Step A: Synthesis of Ethyl β-Anilinocrontonate

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add aniline (18.6 g), ethyl acetoacetate (26.0 g), toluene (50 mL), and glacial acetic acid (0.5 mL).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing for 2-3 hours, or until no more water is collected (~3.6 mL theoretical).

  • Allow the mixture to cool slightly, then remove the toluene and excess reactants under reduced pressure using a rotary evaporator. The product, ethyl β-anilinocrotonate, is a yellowish oil and can be used directly in the next step without further purification.

Step B: Thermal Cyclization to 2-Methyl-4-hydroxyquinoline

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, add Dowtherm A (300 mL).

  • Heat the stirred Dowtherm A to reflux (~250-260 °C). CAUTION: High temperature operation.

  • Add the crude ethyl β-anilinocrotonate from Step A dropwise via the dropping funnel into the refluxing Dowtherm A over 10-15 minutes. Ethanol will distill out of the air condenser[7].

  • Continue stirring at reflux for an additional 15 minutes after the addition is complete[7].

  • Remove the heating mantle and allow the mixture to cool to room temperature. A yellow or tan solid will precipitate.

  • Add petroleum ether (~400 mL) to the cooled mixture to dilute the Dowtherm A and facilitate filtration.

  • Collect the solid product by suction filtration on a Büchner funnel and wash thoroughly with fresh petroleum ether to remove all traces of the solvent.

  • Air dry the crude product. For purification, add the solid to 1 L of boiling water containing 10 g of activated carbon. Filter the hot solution to remove the carbon and allow the filtrate to cool slowly to room temperature, then in an ice bath.

  • Collect the purified white, needle-like crystals of 2-methyl-4-hydroxyquinoline by suction filtration.

  • Dry the product in an oven at 100 °C. Expected yield: 25-29 g (80-90%).

Stage 2: O-Methylation to this compound

With the 4-hydroxyquinoline core constructed, the final step is a standard Williamson ether synthesis. The choice of methylating agent and base is critical for achieving high selectivity for O-alkylation over competing N-alkylation[8].

Mechanistic Considerations

The hydroxyl group at C4 is acidic and can be deprotonated by a suitable base to form a quinolinate anion. This anion has two nucleophilic sites: the oxygen and the ring nitrogen. The reaction's regioselectivity (O- vs. N-alkylation) is influenced by factors like the solvent, counter-ion, and the nature of the alkylating agent. Generally, polar aprotic solvents like DMF favor O-alkylation[9].

Experimental Protocol: Synthesis of 2-Methyl-4-methoxyquinoline

Safety First: Dimethyl sulfate (DMS) is extremely toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a chemical fume hood. Use appropriate heavy-duty gloves (e.g., butyl rubber or laminate film over nitrile) and have an aqueous ammonia solution ready to neutralize any spills or contaminated equipment.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Methyl-4-hydroxyquinoline159.1815.9 g0.10From Stage 1
Anhydrous Potassium Carbonate138.2120.7 g0.15Finely powdered, dried
Dimethyl Sulfate (DMS)126.1313.9 g (10.5 mL)0.11EXTREMELY TOXIC
N,N-Dimethylformamide (DMF)-150 mL-Anhydrous
Dichloromethane (DCM)-~300 mL-For extraction
Brine Solution-~100 mL-For washing

Procedure

  • To a 500 mL round-bottom flask, add 2-methyl-4-hydroxyquinoline (15.9 g) and anhydrous potassium carbonate (20.7 g).

  • Add anhydrous DMF (150 mL) and stir the suspension vigorously.

  • Slowly add dimethyl sulfate (10.5 mL) dropwise to the suspension at room temperature. An exotherm may be observed. Maintain the temperature below 40 °C with a water bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully pour the reaction mixture into 500 mL of cold water. A precipitate may form.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent (e.g., ethanol/water) to afford 2-methyl-4-methoxyquinoline as a solid.

Analytical Characterization

The final product should be characterized to confirm its identity and purity. Below are the expected spectroscopic data for the related, parent compound This compound .

ParameterExpected Data
Appearance Colorless to pale yellow solid or oil
Molecular Formula C₁₀H₉NO[10]
Molecular Weight 159.18 g/mol [10]
¹H NMR (predicted) δ ~ 4.1-4.3 ppm (s, 3H, -OCH₃), δ ~ 7.5-8.5 ppm (m, 6H, Aromatic Protons)[11]
¹³C NMR (predicted) δ ~ 55-60 ppm (-OCH₃), δ ~ 110-160 ppm (Aromatic Carbons), δ ~ 150-165 ppm (C4, C-OCH₃)[11]
Mass Spec (EI-MS) m/z 159 (M⁺), with fragmentation patterns corresponding to the loss of CH₃, CO, and HCN.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Stage 1 Incomplete dehydration in Step A. Insufficient cyclization temperature in Step B.Ensure theoretical amount of water is collected in Dean-Stark trap. Verify reaction temperature with a high-temperature thermometer; ensure solvent is vigorously refluxing.
Dark/Tarry Product Reaction temperature too high or prolonged heating causing decomposition.Adhere strictly to reaction times. Add the enamine intermediate smoothly to the hot solvent. Use activated carbon for decolorization.
Low yield in Stage 2 Incomplete reaction. Wet reagents/solvents.Monitor reaction by TLC. Use anhydrous DMF and thoroughly dry the K₂CO₃. Consider a stronger base like NaH if needed (with appropriate caution).
Mixture of O- and N-alkylation Reaction conditions favoring N-alkylation.Ensure a polar aprotic solvent (DMF) is used. K₂CO₃ generally favors O-alkylation. Avoid protic solvents.

Safety and Hazard Management

  • Aniline: Toxic and a suspected carcinogen. Handle only in a fume hood and avoid skin contact[6].

  • Polyphosphoric Acid (PPA): A potential alternative cyclization agent, PPA is highly corrosive and reacts exothermically with water. Causes severe burns[12][13][14]. Handle with extreme care.

  • Dowtherm A: Can cause severe thermal burns at operating temperatures. Ensure glassware is secure and free of cracks.

  • Dimethyl Sulfate (DMS): Extremely toxic and a potent carcinogen. All manipulations must be performed in a fume hood. Contaminated glassware and spills should be quenched with an aqueous ammonia solution.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.

References

Microwave-assisted synthesis of 4-Methoxyquinoline analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Accelerated Synthesis of 4-Methoxyquinoline Analogs via Microwave Irradiation: A Methodological Guide

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Specifically, this compound derivatives are of significant interest due to their prevalence in bioactive natural products and their potential as drug candidates.[5][6] This guide provides a comprehensive protocol for the synthesis of this compound analogs, leveraging the efficiency and rapidity of Microwave-Assisted Organic Synthesis (MAOS). We will explore the mechanistic underpinnings of the Gould-Jacobs reaction, detail a robust, step-by-step protocol from cyclization to methylation, and discuss methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of this valuable heterocyclic motif.

Introduction: The Case for Microwave-Assisted Quinoline Synthesis

The quinoline ring system is a "privileged scaffold" in drug discovery, renowned for its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][7][8] Traditional methods for synthesizing quinolines, such as the classical Conrad-Limpach or Gould-Jacobs reactions, often require harsh conditions, prolonged reaction times (several hours to days), and high-boiling point solvents, which can lead to low yields and significant energy consumption.[9][10]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a powerful solution to these challenges.[11][12] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, a phenomenon resulting from the direct interaction of microwaves with polar molecules.[11][13] This leads to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[11][12] The key advantages of this approach include:

  • Reaction Rate Acceleration: Significant reduction in reaction time.[12][14]

  • Higher Yields: Improved efficiency and reduced formation of byproducts.[12][13]

  • Enhanced Purity: Cleaner reaction profiles simplify subsequent purification steps.[12]

  • Greener Chemistry: Lower energy consumption and potential for solvent-free reactions align with the principles of sustainable chemistry.[13][14]

This guide focuses on a microwave-assisted adaptation of the Gould-Jacobs reaction to first synthesize 4-hydroxyquinoline intermediates, followed by a standard O-methylation to yield the target this compound analogs.

Reaction Mechanism: The Gould-Jacobs Pathway

The Gould-Jacobs reaction is a versatile method for constructing the 4-hydroxyquinoline core.[15] The process begins with the condensation of a substituted aniline with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (EMME). This is followed by a thermally induced intramolecular cyclization.

The key steps, accelerated by microwave heating, are:

  • Condensation: The nucleophilic aromatic amine (aniline) attacks the electrophilic carbon of the malonic ester, displacing an ethoxy group to form an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization (Annulation): Under high temperature, a 6-electron electrocyclic reaction occurs, where the aniline ring attacks one of the ester carbonyls. This is the rate-determining step in conventional heating and is dramatically accelerated by microwave energy.[9][15]

  • Elimination & Tautomerization: Subsequent elimination of an ethanol molecule yields the ethyl 4-hydroxyquinoline-3-carboxylate. This product exists in tautomeric equilibrium, predominantly favoring the 4-oxo (quinolone) form.[15]

  • Saponification & Decarboxylation (Optional but common): The ester can be hydrolyzed to a carboxylic acid and subsequently decarboxylated to yield the core 4-hydroxyquinoline. For this protocol, we will proceed to the next step with the ester intact.

  • O-Methylation: The final step involves the alkylation of the 4-hydroxy group using a methylating agent (e.g., dimethyl sulfate) under basic conditions to afford the target this compound analog.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (Microwave) cluster_2 Step 3: O-Methylation A Substituted Aniline + Diethyl Ethoxymethylenemalonate B Anilidomethylenemalonate Intermediate A->B  -EtOH C Ethyl 4-Hydroxyquinoline- 3-carboxylate B:e->C:w  Heat (MW)  -EtOH D Target: This compound Analog C:e->D:w  1. Base (e.g., K2CO3)  2. Me2SO4 or MeI

Caption: General mechanism of the microwave-assisted Gould-Jacobs reaction and subsequent O-methylation.

Experimental Protocols

This section provides a detailed, two-part methodology for synthesizing a representative this compound analog.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Microwave synthesis should only be performed in a dedicated scientific microwave reactor using sealed vessels designed for high pressures.

This protocol details the cyclization reaction using p-toluidine as the starting aniline.

Materials & Reagents:

  • p-Toluidine (1.0 mmol, 107 mg)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 mmol, 238 mg, 0.22 mL)

  • Diphenyl ether (3 mL)

  • 10 mL microwave process vial with a magnetic stir bar

  • Ethanol for rinsing

  • Hexanes for washing

Instrumentation:

  • Scientific Microwave Reactor (e.g., Biotage Initiator, CEM Discover)

  • Magnetic stir plate

  • Filtration apparatus (Büchner funnel)

Step-by-Step Protocol:

  • Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add p-toluidine (107 mg).

  • Solvent and Reagent Addition: Add diphenyl ether (3 mL) to the vial, followed by diethyl ethoxymethylenemalonate (0.22 mL).

  • Vial Sealing: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 250 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (will adjust to maintain temperature)

    • Stirring: High

  • Reaction Work-up (Cooling & Precipitation): After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's automated cooling system. The product will precipitate as a solid.

  • Isolation: Transfer the contents of the vial to a beaker. Add 20 mL of hexanes to the slurry and stir for 10 minutes to wash away the diphenyl ether solvent.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid cake thoroughly with additional hexanes (2 x 10 mL).

  • Drying: Dry the isolated white to off-white solid under vacuum to obtain the 4-hydroxyquinoline intermediate. The product is typically of high purity and can be used in the next step without further purification.

Workflow_Diagram A 1. Reagent Preparation (Aniline + EMME in Solvent) B 2. Microwave Irradiation (Sealed Vessel, 250°C, 10 min) A->B C 3. Cooling & Precipitation (Product crystallizes from solvent) B->C D 4. Isolation & Washing (Vacuum filtration with Hexanes) C->D E 5. Drying (Yields pure 4-hydroxyquinoline intermediate) D->E F 6. O-Methylation Reaction (See Protocol Part B) E->F G 7. Final Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Experimental workflow for the synthesis and characterization of this compound analogs.

Materials & Reagents:

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (from Part A) (1.0 mmol, 231 mg)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Dimethyl Sulfate (Me₂SO₄) (1.2 mmol, 151 mg, 0.11 mL) - Caution: Highly Toxic and Carcinogenic.

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Water, Ethyl Acetate, Brine

Step-by-Step Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a stir bar, dissolve the 4-hydroxyquinoline intermediate (231 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add anhydrous potassium carbonate (276 mg) to the solution.

  • Methylating Agent Addition: Stir the mixture at room temperature for 15 minutes. Then, carefully add dimethyl sulfate (0.11 mL) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing 25 mL of cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound analog.

Data Summary & Characterization

The microwave-assisted approach provides excellent results across a range of substituted anilines. Below is a table summarizing typical outcomes.

Starting AnilineProductMW Time (min)MW Temp (°C)Yield (%)
AnilineEthyl 4-hydroxyquinoline-3-carboxylate10250~90%
p-ToluidineEthyl 4-hydroxy-6-methylquinoline-3-carboxylate10250~92%
m-AnisidineEthyl 4-hydroxy-7-methoxyquinoline-3-carboxylate15250~85%
4-ChloroanilineEthyl 6-chloro-4-hydroxyquinoline-3-carboxylate15250~88%

Yields are for the cyclization step and are representative. Actual yields may vary.

Characterization:

The identity and purity of the final synthesized compounds must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the methoxy group (a singlet around 3.9-4.1 ppm in ¹H NMR) and the correct substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the broad -OH stretch from the precursor and the appearance of C-O stretches for the methoxy group are key indicators.

  • Melting Point: To assess the purity of the final product.

References

Analytical methods for 4-Methoxyquinoline purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Purity Assessment of 4-Methoxyquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analytical assessment of this compound (CAS: 607-31-8), a crucial quinoline derivative used as a reactant and intermediate in pharmaceutical synthesis.[1][2] Ensuring the purity of such starting materials is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple listing of methods to detail an integrated, multi-technique approach, explaining the scientific rationale behind the selection of each analytical method. We present detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis techniques, all framed within the context of robust method validation as mandated by international regulatory standards.[3][4]

The Imperative for a Multi-Faceted Purity Analysis

The purity of a chemical entity is not a singular value but a comprehensive profile. A single analytical technique, however powerful, can have blind spots. For instance, a chromatographic method may not distinguish between co-eluting impurities, while a spectroscopic method may not detect amorphous or inorganic contaminants. Therefore, a robust purity assessment for a critical raw material like this compound relies on an orthogonal approach , where multiple analytical techniques with different separation and detection principles are employed. This strategy builds a self-validating system, providing a high degree of confidence in the final purity value and impurity profile.

The entire process is underpinned by the principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R2).[4] A validated method provides documented evidence that the procedure is fit for its intended purpose, ensuring results are accurate, reproducible, and trustworthy.[3][5]

Chromatographic Methods: The Core of Quantitative Purity Assessment

Chromatography is the workhorse for separating the primary compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for the purity analysis of moderately polar, non-volatile organic compounds like this compound.[6] Its high resolving power allows for the separation of structurally similar impurities, such as synthetic precursors (e.g., 4-hydroxyquinoline[7]), isomers, and degradation products (e.g., N-oxides[8]). UV detection is ideal, as the quinoline ring system possesses a strong chromophore, leading to high sensitivity in the 220-350 nm range.[8][9]

Protocol 1: RP-HPLC Method for this compound Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject a blank (diluent), followed by the standard solution (in replicate) and the sample solution.

    • Determine purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

      • Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Trustworthiness through Validation: The reliability of this HPLC method must be confirmed through validation.[3] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria for Purity Method
Specificity To ensure the method can assess the analyte in the presence of impurities, degradants, and matrix components.[3]Peak for this compound is pure (e.g., by DAD peak purity analysis) and resolved from known impurities.
Linearity To demonstrate a direct correlation between concentration and detector response.[5]Correlation coefficient (r²) ≥ 0.999 over a range of ~50% to 150% of the nominal concentration.
Accuracy To show the closeness of the test results to the true value.[3]Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate)To measure the method's consistency.RSD ≤ 1.0% for replicate injections and analyses performed on different days/by different analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically required for impurity quantification. Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Purity results remain consistent when altering flow rate (±10%), column temperature (±5°C), etc.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: GC-MS is an excellent complementary technique for identifying volatile and semi-volatile impurities that may not be amenable to HPLC.[10] It separates compounds based on their boiling points and provides mass spectral data, which acts as a chemical fingerprint, allowing for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries like NIST.[11][12]

Protocol 2: GC-MS Method for Impurity Identification

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Program: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40 - 450 amu.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Interpretation: Analyze the total ion chromatogram (TIC) for impurity peaks. Examine the mass spectrum of each impurity and compare it against a reference library (e.g., NIST) for identification. The mass spectrum for this compound should show a prominent molecular ion peak (m/z) at 159.[11]

Spectroscopic Methods for Identity and Structural Verification

While chromatography quantifies purity, spectroscopy confirms the identity and structural integrity of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural elucidation.[6] A ¹H NMR spectrum provides a unique fingerprint, and the integration of signals can be used for a quantitative assessment against a certified internal standard (qNMR). Any significant signals not corresponding to this compound or the solvent indicate the presence of impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and simple technique used for identity confirmation.[9] The recorded spectrum is compared against a reference standard. While not quantitative for purity, a mismatch in the fingerprint region (below 1500 cm⁻¹) can indicate the presence of a different compound or significant impurities.

  • UV-Vis Spectroscopy: Primarily used in conjunction with the HPLC detector, a full UV-Vis spectrum can help in peak identification and in selecting the optimal wavelength for quantification to maximize sensitivity and minimize interference.[9]

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis provides crucial information about the physical properties of the material, which can be correlated with purity.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions.[13] For a pure crystalline compound, DSC will show a sharp, well-defined melting endotherm. Impurities typically cause a depression and broadening of the melting peak. This technique is also essential for studying polymorphism, which is critical in drug development.[14]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature.[15] It is highly effective for quantifying the amount of residual solvents, water, or other volatile components in the sample.[16] A significant mass loss before the decomposition temperature indicates the presence of such volatiles.

Integrated Purity Assessment Workflow

A logical workflow ensures that all aspects of purity are systematically evaluated. The following diagram illustrates a comprehensive approach for the quality control of a new batch of this compound.

Purity_Workflow cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Quantitative Analysis & Impurity ID cluster_3 Phase 4: Final Report Batch New Batch of This compound FTIR FT-IR Spectroscopy Batch->FTIR Confirm Identity NMR ¹H NMR Spectroscopy FTIR->NMR Confirm Structure TGA TGA Analysis NMR->TGA Proceed if Identity Confirmed DSC DSC Analysis TGA->DSC HPLC Quantitative HPLC (Purity Assay) DSC->HPLC GCMS GC-MS Analysis (Volatile Impurities) HPLC->GCMS Report Certificate of Analysis (Purity Value & Impurity Profile) GCMS->Report

Caption: Integrated workflow for this compound purity assessment.

Summary and Conclusion

The purity assessment of this compound is a multi-step, evidence-based process that cannot be reliably accomplished with a single technique. By integrating high-resolution chromatographic methods like HPLC for quantification, GC-MS for volatile impurity identification, spectroscopic techniques for identity, and thermal analysis for physicochemical properties, a complete and trustworthy purity profile can be established. Each method provides a unique piece of the puzzle, and together they form a self-validating system. Adherence to the validation principles of ICH Q2(R2) is not merely a regulatory formality but a scientific necessity to ensure the quality and safety of materials destined for pharmaceutical use.

References

Application Notes and Protocols for 4-Methoxyquinoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Methoxyquinoline Scaffold - A Privileged Motif in Kinase Inhibition

The quinoline ring system is a cornerstone in medicinal chemistry, recognized for its ability to mimic the adenine region of ATP and thereby effectively target the ATP-binding site of protein kinases. Within this class, the this compound scaffold has emerged as a particularly valuable framework for the development of potent and selective kinase inhibitors. The strategic placement of the methoxy group at the 4-position, often in conjunction with an amino or phenoxy linkage, profoundly influences the molecule's electronic properties, conformational flexibility, and potential for hydrogen bonding. This, in turn, dictates its binding affinity and selectivity profile against various kinases.

Derivatives of this compound have been successfully developed to target a range of critical oncogenic kinases, including but not limited to, Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Epidermal Growth Factor Receptor (EGFR), and Aurora Kinase B. The versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide provides a detailed overview of the applications of this compound in kinase inhibitor development, complete with experimental protocols and insights into the causality behind experimental design.

Targeting Key Kinases with this compound Derivatives

The this compound core has been instrumental in the design of inhibitors against several key kinase families implicated in cancer and other diseases. The following sections highlight its application in targeting specific kinases, supported by quantitative data from preclinical studies.

Cyclin G Associated Kinase (GAK) Inhibition

4-Anilinoquinolines, which often incorporate a methoxy substituent, have been identified as potent and highly selective inhibitors of GAK, a kinase involved in intracellular trafficking and viral entry. Optimization of the substitution pattern on both the quinoline and aniline rings has led to the discovery of nanomolar inhibitors with remarkable selectivity over other members of the Numb-associated kinase (NAK) family.[1][2]

Key SAR Insights for GAK Inhibitors:

  • The presence of methoxy groups on the aniline ring is crucial for high-potency inhibition.[3]

  • Specifically, a 3-methoxy group on the aniline ring can retain potent GAK activity.[1][3]

  • Removal of methoxy groups from the aniline ring can lead to a significant drop in potency.[3]

Compound IDTarget KinaseKi (nM)NAK Family Selectivity IndexReference
Analog 9 GAK5.7>2500[1][3]
Compound 1 GAK3.9>4000[4]
c-Met Tyrosine Kinase Inhibition

The HGF/c-Met signaling pathway is a critical driver of tumorigenesis and metastasis.[5] The 6,7-dimethoxy-4-anilinoquinoline scaffold, a close analog of this compound, has been successfully employed to develop potent c-Met inhibitors.[5][6] These compounds typically feature a substituted aniline at the 4-position of the quinoline core, which projects into the ATP-binding site.

Compound IDTarget KinaseIC50 (µM)Reference
12n c-Met0.030 ± 0.008[5][6]
1s c-Met0.00142[7]
Aurora Kinase B (AURKB) Relocation Blockade

A novel application of the 4-phenoxy-quinoline scaffold involves the allosteric inhibition of Aurora Kinase B (AURKB) by preventing its proper localization during mitosis, rather than inhibiting its catalytic activity directly.[8] The compound LXY18, a 4-phenoxy-quinoline derivative, is a potent and orally bioavailable disruptor of cell division that acts through this mechanism.[9][10] This unique mode of action presents a promising strategy to overcome resistance mechanisms associated with traditional ATP-competitive inhibitors.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of this compound-based kinase inhibitors. These protocols are designed to be self-validating and are based on established methods in the field.

Protocol 1: Synthesis of a Representative 4-Anilino-7-methoxyquinoline Derivative

This protocol outlines a general procedure for the synthesis of 4-anilinoquinoline derivatives, which are common scaffolds for kinase inhibitors.[11]

Workflow for Synthesis of 4-Anilinoquinoline Derivatives

A Start with 4-chloro-7-methoxyquinoline and substituted aniline B Dissolve reactants in ethanol A->B C Reflux the mixture overnight B->C D Cool the reaction mixture C->D E Collect the precipitate by filtration D->E F Wash the solid with ethanol E->F G Dry the product under vacuum F->G H Characterize the final product (NMR, MS) G->H

Caption: General synthesis workflow for 4-anilinoquinoline derivatives.

Materials:

  • 4-chloro-7-methoxyquinoline

  • Substituted aniline (e.g., 3-methoxyaniline)

  • Ethanol

  • Standard laboratory glassware for reflux reactions

  • Filtration apparatus

  • Rotary evaporator

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-chloro-7-methoxyquinoline and 1.1 equivalents of the desired substituted aniline in absolute ethanol.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final compound using 1H-NMR, 13C-NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro potency (IC50) of a this compound derivative against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[12][13]

Workflow for In Vitro Kinase Assay

A Prepare serial dilutions of test compound C Add test compound to respective wells A->C B Add kinase and substrate to microplate wells B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction and deplete remaining ATP E->F G Add detection reagent to generate luminescent signal F->G H Measure luminescence and calculate IC50 G->H

References

Application Note: 4-Methoxyquinoline as a Privileged Scaffold for the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Quinoline Scaffolds in Antimicrobial Drug Discovery

Infectious diseases caused by pathogenic fungi represent a significant and growing threat to global health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the urgent development of new antifungal agents with novel mechanisms of action.[1] The quinoline ring system has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, including antimalarials, antibacterials, and anticancer agents.[2] This is due to its rigid, planar structure and its ability to interact with various biological targets. Recently, there has been a surge of interest in exploring quinoline derivatives as a promising new class of antifungal agents.[1][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-methoxyquinoline as a key building block in the synthesis of potent antifungal compounds. We will delve into the strategic rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships that govern its antifungal efficacy.

The Strategic Advantage of the this compound Moiety

The this compound scaffold offers several advantages in the design of antifungal agents:

  • Lipophilicity Modulation: The methoxy group at the 4-position can fine-tune the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and interaction with fungal targets.

  • Hydrogen Bonding Capabilities: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating interactions with amino acid residues in the active sites of fungal enzymes.

  • Metabolic Stability: The methyl ether is generally more stable to metabolic degradation compared to a free hydroxyl group, potentially leading to improved pharmacokinetic properties.

  • Synthetic Versatility: The this compound core can be readily synthesized and further functionalized at various positions, allowing for the creation of diverse chemical libraries for screening.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound-based antifungal agents typically begins with the construction of the corresponding 4-hydroxyquinoline (or quinolin-4-one) precursor, followed by O-methylation.

Synthesis of the 4-Hydroxyquinoline Core

Two classical and robust methods for the synthesis of the 4-hydroxyquinoline scaffold are the Conrad-Limpach and Gould-Jacobs reactions.

  • Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization at high temperatures (around 250 °C) to form the 4-hydroxyquinoline ring system.[4][5] The choice of solvent is critical for achieving high yields, with high-boiling point inert solvents like mineral oil or Dowtherm being preferred.[5]

  • Gould-Jacobs Reaction: This reaction utilizes the condensation of an aniline with an alkoxymethylenemalonic ester. This is followed by a thermal cyclization, saponification of the resulting ester, and finally, decarboxylation to yield the 4-hydroxyquinoline product.[6][7] This multi-step process is highly versatile for creating a variety of substituted 4-hydroxyquinolines.

The following diagram illustrates the general workflow for synthesizing the 4-hydroxyquinoline core, which is a crucial precursor to this compound.

G cluster_0 Synthesis of 4-Hydroxyquinoline Core aniline Aniline Derivative condensation Condensation aniline->condensation ketoester β-Ketoester (Conrad-Limpach) ketoester->condensation Path 1 malonic_ester Alkoxymethylenemalonic Ester (Gould-Jacobs) malonic_ester->condensation Path 2 cyclization Thermal Cyclization condensation->cyclization hydrolysis_decarboxylation Saponification & Decarboxylation (Gould-Jacobs) cyclization->hydrolysis_decarboxylation G-J only hydroxyquinoline 4-Hydroxyquinoline Precursor cyclization->hydroxyquinoline C-L path hydrolysis_decarboxylation->hydroxyquinoline

Caption: General synthetic strategies for the 4-hydroxyquinoline core.

O-Methylation of 4-Hydroxyquinoline

Once the 4-hydroxyquinoline precursor is obtained, the next crucial step is the O-methylation of the hydroxyl group to yield the desired this compound. This is typically achieved using a suitable methylating agent in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline via a Modified Cyclization Reaction

This protocol is adapted from a patented synthesis process and illustrates the construction of a key intermediate.[8]

Materials:

  • Trimethyl orthoformate

  • Isopropylidene malonate (Meldrum's acid)

  • 3,4-dimethoxyaniline

  • Methanol

  • Diphenyl ether

  • Dichloromethane

Procedure:

  • Intermediate Formation:

    • To a clean, dry reaction vessel, add trimethyl orthoformate (4 molar equivalents) and isopropylidene malonate (1 molar equivalent).

    • Stir the mixture for 20-30 minutes at room temperature to ensure homogeneity.

    • Slowly heat the mixture to 60-65 °C and reflux for 1.5-2 hours.

    • Add 3,4-dimethoxyaniline (1.2 molar equivalents) to the reaction mixture and continue to reflux for an additional 2-3 hours.

    • Cool the reaction mixture and collect the crude product by centrifugation.

    • Purify the crude product by slurrying in methanol, followed by centrifugation to collect the refined solid.

    • Dry the refined solid in an oven at 45-50 °C for 22-25 hours.

  • Cyclization:

    • In a separate reaction vessel, heat diphenyl ether to its reflux temperature.

    • Add the dried, refined solid from the previous step to the hot diphenyl ether.

    • Heat the mixture to maintain reflux for 2-3 hours.

    • Monitor the reaction by sampling and analysis (e.g., TLC or HPLC).

    • Once the reaction is complete, cool the mixture and collect the crude product by centrifugation.

  • Purification:

    • To a reaction vessel, add dichloromethane and the crude product from the cyclization step.

    • Stir the mixture for 1 hour at room temperature.

    • Collect the purified 4-hydroxy-7-methoxyquinoline by centrifugation.

    • Dry the final product to obtain the finished 4-hydroxy-7-methoxyquinoline.

Protocol 2: General Procedure for O-Methylation of a 4-Hydroxyquinoline Derivative

This protocol is based on the methylation of a related 4-hydroxyquinoline derivative and can be adapted for various substrates.[9]

Materials:

  • 4-Hydroxyquinoline derivative (e.g., 4-hydroxy-7-methoxyquinoline)

  • Methyl iodide (CH₃I)

  • Triethylamine (TEA) or another suitable base (e.g., K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup:

    • Dissolve the 4-hydroxyquinoline derivative (1 molar equivalent) in DMF in a round-bottom flask.

    • Add triethylamine (1.5 molar equivalents) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Methylation:

    • Slowly add methyl iodide (1.2 molar equivalents) to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

The following diagram illustrates the workflow from the 4-hydroxyquinoline precursor to a final, derivatized antifungal agent.

G cluster_1 From Precursor to Final Compound hydroxyquinoline 4-Hydroxyquinoline Precursor methylation O-Methylation (e.g., CH3I, Base) hydroxyquinoline->methylation methoxyquinoline This compound Scaffold methylation->methoxyquinoline derivatization Further Derivatization (e.g., Coupling Reactions) methoxyquinoline->derivatization final_compound Final Antifungal Agent derivatization->final_compound

Caption: Workflow for the synthesis of a this compound-based antifungal agent.

Antifungal Activity and Structure-Activity Relationships (SAR)

The antifungal efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While specific data for a wide range of this compound derivatives is an active area of research, we can extrapolate from the broader class of quinoline-based antifungals.

Mechanism of Action:

The primary mechanism of action for many quinoline-based antifungals is believed to be the disruption of the fungal cell membrane.[8] These compounds can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death. Some derivatives may also inhibit key fungal enzymes involved in cell wall synthesis or other vital metabolic pathways.[3]

Structure-Activity Relationship Insights:

  • Substitution at the 2-position: Introducing various aryl or heterocyclic groups at the 2-position of the quinoline ring can significantly impact antifungal activity.

  • Substitution on the Benzenoid Ring: The presence of electron-withdrawing or electron-donating groups on the benzene portion of the quinoline scaffold can modulate the electronic properties and binding affinity of the molecule.

  • Side Chains: The addition of flexible or rigid side chains at various positions can influence interactions with the fungal target and affect pharmacokinetic properties.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against common fungal pathogens. This data, while not exclusively for 4-methoxyquinolines, provides a valuable reference for the potential potency of this class of compounds.

Compound ClassFungal StrainMIC Range (µg/mL)Reference
2-substituted-4-aminoquinolinesCandida albicans4 - 32[1]
2-substituted-4-aminoquinolinesAspergillus fumigatus8 - 64[1]
4-Aryl-3-methyl-tetrahydroquinolinesDermatophytes32 - 65[1]
Chalcone-tetrahydroquinoline hybridsPhytophthora capsiciEC₅₀ = 5.2[3]

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the development of the next generation of antifungal agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for medicinal chemists. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to explore the full potential of this valuable chemical entity.

Future research in this area should focus on:

  • Library Synthesis: The creation of diverse libraries of this compound derivatives with a wide range of substituents to comprehensively explore the structure-activity landscape.

  • Mechanism of Action Studies: Detailed investigations to elucidate the precise molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the in vivo efficacy and safety profiles of lead compounds in relevant animal models of fungal infections.

By leveraging the strategic advantages of the this compound scaffold, the scientific community can make significant strides in the fight against life-threatening fungal diseases.

References

Illuminating the Molecular Landscape: A Guide to the NMR and Mass Spectrometry Analysis of 4-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxyquinoline

This compound, a heterocyclic aromatic compound with the molecular formula C10H9NO, serves as a crucial scaffold in medicinal chemistry and drug development.[1] Its derivatives have demonstrated a wide range of biological activities, making the precise and unambiguous characterization of this molecule paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By delving into the principles, protocols, and data interpretation, this document aims to equip scientists with the necessary knowledge to confidently analyze this important chemical entity.

Part 1: Unveiling the Core Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. It provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Framework: Understanding Chemical Shifts and Coupling in this compound

The electronic environment of each proton and carbon atom in this compound dictates its unique resonance frequency, or chemical shift (δ), in an NMR spectrum. The quinoline ring system, being aromatic, generally exhibits proton signals in the downfield region (typically 7.0-9.0 ppm). The introduction of a methoxy group (-OCH₃) at the 4-position significantly influences the electron distribution within the ring, leading to predictable changes in the chemical shifts of nearby nuclei. Electron-donating groups like methoxy tend to shield nearby protons and carbons, causing their signals to shift upfield (to lower ppm values).[2]

In the ¹H NMR spectrum, spin-spin coupling between adjacent, non-equivalent protons provides valuable connectivity information. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds and the dihedral angle separating the coupled nuclei.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on established substituent effects in quinoline derivatives, the following tables summarize the predicted chemical shifts for this compound.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d~5.0
H-36.8 - 7.0d~5.0
H-58.0 - 8.2d~8.5
H-67.4 - 7.6t~7.5
H-77.6 - 7.8t~7.5
H-87.9 - 8.1d~8.5
-OCH₃3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3100 - 105
C-4160 - 165
C-4a120 - 125
C-5128 - 132
C-6122 - 126
C-7125 - 129
C-8129 - 133
C-8a145 - 150
-OCH₃55 - 60

Part 2: Determining Molecular Weight and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Ionization Techniques: A Tale of Two Methods

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, rich in structural information.

Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for producing intact molecular ions, often as protonated molecules [M+H]⁺.[4][5][6][7][8] This is particularly useful for confirming the molecular weight of the analyte with high accuracy.

Deciphering the Fragmentation Pathway of this compound (EI-MS)

The fragmentation of this compound in EI-MS is characterized by two primary fragmentation steps. The initial fragmentation involves the loss of a methyl radical from the methoxy group, a common pathway for aromatic ethers.[9][10] This is followed by the loss of a neutral carbon monoxide molecule.

Key Fragmentation Steps:

  • Formation of the Molecular Ion: this compound (m/z 159) is ionized to form the molecular ion, M⁺˙.

  • Loss of a Methyl Radical: The molecular ion undergoes cleavage of the O-CH₃ bond to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 144.

  • Loss of Carbon Monoxide: The fragment at m/z 144 then expels a molecule of carbon monoxide (CO), leading to the formation of a highly stable fragment ion at m/z 116.

Part 3: Experimental Protocols

Adherence to meticulous experimental protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Small vial

Procedure:

  • Weighing the Sample: Accurately weigh the appropriate amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid any solid particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.

Protocol 2: Mass Spectrometry Sample Preparation (ESI-MS)

This protocol is designed for the analysis of this compound using ESI-MS.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Microcentrifuge tubes

  • Micropipettes

  • Autosampler vials with septa

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a small amount of acid promotes protonation in positive ion mode.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter.

  • Transfer to Vial: Transfer the final solution to an autosampler vial and cap it securely.

Data Visualization

Visual representations of molecular structure and analytical workflows are crucial for clear communication and understanding.

Molecular Structure and Numbering

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire 1H & 13C Spectra instrument->acquire process Fourier Transform & Phasing acquire->process interpret Assign Peaks & Interpret Spectra process->interpret structure Structure Elucidation interpret->structure MS_Fragmentation mol This compound [M]⁺˙ m/z = 159 frag1 Fragment 1 [M-CH₃]⁺ m/z = 144 mol->frag1 - •CH₃ frag2 Fragment 2 [M-CH₃-CO]⁺ m/z = 116 frag1->frag2 - CO

References

Application Note: A Comprehensive Protocol for the Synthesis of 4-Anilinoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Anilinoquinoline Scaffold

The 4-anilinoquinoline core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. Derivatives of this structure are central to the development of targeted therapeutics, most notably as kinase inhibitors for cancer treatment.[1][2][3] The planar quinoline ring system and the anilino substituent are adept at fitting into the ATP-binding pocket of various kinases, such as the Epidermal Growth Factor Receptor (EGFR). By competitively inhibiting ATP, these molecules can halt downstream signaling pathways that are critical for tumor cell proliferation and survival.[1][4] The modular nature of its synthesis allows for systematic structural modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the primary synthetic routes and a robust, field-proven protocol for the preparation of these valuable compounds.

Mechanistic Overview: Strategies for C-N Bond Formation

The construction of the critical C4-N bond between the quinoline and aniline moieties is the cornerstone of any synthetic approach. Several powerful methods have been established, each with distinct advantages depending on the substrate scope and desired reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The Direct Approach

The most common and straightforward method for synthesizing 4-anilinoquinolines is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[5][6][7]

Causality: This reaction is predicated on the electronic properties of the 4-chloroquinoline starting material. The electron-withdrawing nitrogen atom within the quinoline ring system renders the C4 position highly electrophilic (electron-deficient). This activation facilitates the attack by a nucleophile—in this case, the lone pair of electrons on the nitrogen atom of the aniline derivative. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is expelled as a leaving group, restoring aromaticity and forming the final product.[8][9][10] The presence of additional electron-withdrawing groups on the quinoline ring can further accelerate this reaction.[9]

Metal-Catalyzed Cross-Coupling: Expanding the Scope

For less reactive anilines or more sensitive substrates, metal-catalyzed cross-coupling reactions offer powerful alternatives with milder conditions and broader functional group tolerance.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds.[11][12] It is particularly advantageous when dealing with electron-rich or sterically hindered anilines that are poor nucleophiles under SNAr conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired 4-anilinoquinoline.[11][13][14]

  • Ullmann Condensation (Goldberg Reaction): A classical copper-catalyzed method, the Ullmann condensation, can also be employed for C-N bond formation.[15][16] While traditional Ullmann reactions often require harsh conditions such as high temperatures and stoichiometric copper, modern protocols using ligands like phenanthrolines have improved their utility.[15][17] This method can be a cost-effective alternative to palladium-catalyzed systems.

G cluster_start Starting Materials cluster_methods Synthetic Pathways 4-Chloroquinoline 4-Chloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) 4-Chloroquinoline->SNAr Buchwald Buchwald-Hartwig (Pd-catalyzed) 4-Chloroquinoline->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) 4-Chloroquinoline->Ullmann Aniline Aniline Aniline->SNAr Aniline->Buchwald Aniline->Ullmann Product 4-Anilinoquinoline Derivative SNAr->Product Buchwald->Product Ullmann->Product caption General synthetic pathways to 4-anilinoquinolines.

Caption: General synthetic pathways to 4-anilinoquinolines.

Detailed Experimental Protocol: Synthesis via SNAr

This protocol details a reliable and widely applicable method for the synthesis of a 4-anilinoquinoline derivative from a 4-chloroquinoline and a substituted aniline using thermal conditions.

Materials and Reagents
  • Reactants:

    • Substituted 4-chloroquinoline (1.0 eq)

    • Substituted aniline (1.2 - 2.0 eq)

  • Solvent:

    • Ethanol (EtOH), 2-Propanol (IPA), or N,N-Dimethylformamide (DMF)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon), optional but recommended

    • Buchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask, add the substituted 4-chloroquinoline (1.0 eq) and the corresponding aniline derivative (1.2 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) to the flask. The typical concentration is 0.1-0.5 M with respect to the 4-chloroquinoline.

  • Reaction Execution: Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate. Heat the mixture to reflux (for ethanol, this is ~78 °C). The reaction is typically stirred overnight (12-24 hours).[18]

    • Self-Validation: Monitor the reaction progress by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The product spot should be more polar than the 4-chloroquinoline starting material. The reaction is complete when the limiting reagent spot has disappeared.

  • Product Isolation (Work-up): After completion, cool the reaction mixture to room temperature. Often, the product hydrochloride salt will precipitate directly from the solution.

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

  • Neutralization & Purification (if necessary):

    • If the free base is desired, the collected solid can be suspended in water and neutralized with a base such as a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

    • The resulting solid free base is then collected by vacuum filtration, washed with water, and dried.

    • For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol, acetonitrile) or purified by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G A 1. Combine 4-chloroquinoline and aniline in flask B 2. Add solvent (e.g., Ethanol) and attach condenser A->B C 3. Heat to reflux (e.g., 78°C) overnight B->C D 4. Monitor reaction by TLC until completion C->D E 5. Cool to room temperature to allow precipitation D->E F 6. Collect solid product by vacuum filtration E->F G 7. Wash solid with cold solvent F->G H 8. Dry and characterize the final product G->H

Caption: Experimental workflow for the SNAr synthesis.

Optimization and Data Presentation

The efficiency of the SNAr reaction can be influenced by several factors, including the electronic nature of the substrates, solvent polarity, and temperature. The table below summarizes typical conditions reported in the literature for the synthesis of various 4-anilinoquinoline analogs, showcasing the adaptability of the protocol.

Quinoline ReactantAniline ReactantSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-6,7-dimethoxyquinoline3-Ethynyl-anilineIsopropanolReflux16~85[6]
4-Chloro-2-morpholinoquinoline4-Chloro-3-(trifluoromethyl)anilineEthanolReflux12>90[18]
4-Chloro-7-fluoro-6-nitroquinoline3,4-DichloroanilineAcetic Acid1002~78(Representative)
4-Chloroquinoline3-(Difluoromethyl)anilineEthanolReflux16~70[19]
4-Chloro-6-bromoquinoline3,4,5-TrimethoxyanilineIsopropanolReflux16~65[6]

This table is a representative summary based on common literature procedures. Yields are highly dependent on specific substrates and purification methods.

Safety Precautions

  • General Handling: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Specifics:

    • 4-Chloroquinolines: Can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

    • Anilines: Many aniline derivatives are toxic and can be absorbed through the skin. Handle with care.

    • Solvents: Ethanol and isopropanol are flammable. Ensure there are no open flames or ignition sources nearby when heating. DMF is a combustible liquid and a known reproductive toxin.

Conclusion

The synthesis of 4-anilinoquinoline derivatives is a cornerstone of modern medicinal chemistry and drug discovery. The Nucleophilic Aromatic Substitution (SNAr) reaction provides a direct, robust, and scalable route to a vast array of analogs. By understanding the underlying mechanism and systematically optimizing reaction conditions, researchers can efficiently generate libraries of these potent compounds for biological evaluation. For more challenging substrates, powerful metal-catalyzed methods like the Buchwald-Hartwig amination offer a reliable alternative, ensuring that the path to novel therapeutics remains open and accessible.

References

Application Note: A Robust HPLC Method for the Quantification of 4-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxyquinoline is a heterocyclic aromatic compound and a key building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] Its quinoline core is a prevalent scaffold in drug discovery, exhibiting a wide range of therapeutic properties. Accurate and reliable quantification of this compound is paramount for quality control in manufacturing, pharmacokinetic studies, and in the development of novel therapeutics. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the precise determination of this compound, designed for researchers, scientists, and professionals in the field of drug development.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles for quinoline derivatives.

Analyte Characteristics: this compound (C₁₀H₉NO, MW: 159.18 g/mol ) is a moderately polar compound, slightly soluble in organic solvents like methanol and chloroform.[1] Its aromatic quinoline ring system contains a chromophore that absorbs UV radiation, making UV detection a suitable analytical technique.

Chromatographic Strategy: A reverse-phase HPLC approach was selected due to its robustness and wide applicability for separating moderately polar organic compounds. A C18 stationary phase provides a nonpolar environment, and the retention of this compound is modulated by a polar mobile phase.

Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and an aqueous buffer. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a broad range of compounds.[3][4] A phosphate buffer is incorporated to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes, especially for nitrogen-containing heterocyclic compounds like quinolines.

Detection Wavelength Justification: While a specific public UV-Vis spectrum for this compound is not readily available, analysis of closely related structures provides a strong basis for wavelength selection. 4-methylquinoline exhibits absorption maxima around 225 nm and 282 nm.[5] Similarly, 4-methoxyphenol, which shares the methoxy-aromatic moiety, has absorption maxima at 222 nm and 282 nm.[6] Based on this, a primary detection wavelength of 282 nm is recommended for good selectivity. For higher sensitivity, 225 nm can be utilized, although with a potential for increased interference from other UV-absorbing species.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Elution Mode Isocratic: 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 282 nm
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Buffer Preparation (Mobile Phase A):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of ultrapure water.

    • Adjust the pH of the solution to 3.0 ± 0.1 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This is the stock solution.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (60:40 mixture of Mobile Phase A and B). These solutions will be used to construct the calibration curve.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing this compound to obtain a theoretical concentration of approximately 50 µg/mL after dilution.

    • Transfer the weighed sample to a suitable volumetric flask.

    • Add approximately 70% of the flask volume with the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and then dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: HPLC Analysis and System Suitability
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

Method Validation and Scientific Integrity

The reliability of this analytical method is ensured through a rigorous validation process based on the International Council for Harmonisation (ICH) guidelines.[7] A validated method guarantees that it is suitable for its intended purpose.

System Suitability

Before each analytical run, the system's suitability must be verified by injecting a standard solution multiple times. The acceptance criteria are:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%

Linearity

The linearity of the method is established by analyzing a series of standard solutions across a specified concentration range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Precision

The precision of the method is determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). This is assessed by analyzing multiple preparations of a homogeneous sample. The RSD for the results should be ≤ 2.0%.

Accuracy

Accuracy is evaluated by performing recovery studies. A known amount of this compound is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.

Specificity (Selectivity)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and ensuring that the peak for this compound is well-resolved from any degradation products. Peak purity analysis using a DAD is also recommended.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation Calibration Calibration Curve Generation Standard->Calibration Sample Sample Preparation Injection Sample Injection Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (282 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: A schematic overview of the HPLC workflow for the quantification of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust, precise, and accurate means for the quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer, coupled with UV detection at 282 nm, ensures reliable and reproducible results. This method is well-suited for routine quality control analysis, stability studies, and various research applications in the pharmaceutical and chemical industries. Adherence to the described validation protocols will ensure the integrity and trustworthiness of the generated data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-methoxyquinoline, a crucial intermediate in pharmaceutical development. Here, we address common challenges to help you optimize your reaction conditions and improve yields.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you navigate specific experimental hurdles.

Low or No Yield of 4-Hydroxyquinoline Intermediate

The synthesis of this compound typically proceeds through a 4-hydroxyquinoline intermediate, often via the Conrad-Limpach-Knorr synthesis.[1][2] Low yields at this stage are a frequent issue.

Q1: My Conrad-Limpach reaction is failing to produce the desired 4-hydroxyquinoline. What are the likely causes?

A1: Several factors can impede this reaction. Key areas to investigate include:

  • Reaction Temperature: The Conrad-Limpach synthesis is highly sensitive to temperature. The initial condensation of an aniline with a β-ketoester to form the enamine intermediate is typically performed at lower temperatures.[3][4] Conversely, the subsequent cyclization to the 4-hydroxyquinoline requires significantly higher temperatures, often around 250°C.[3][5] Using a high-boiling point, inert solvent like diphenyl ether or Dowtherm is crucial for achieving and maintaining the necessary temperature for efficient ring closure.[5]

  • Incomplete Enamine Formation: Ensure the initial reaction between the aniline and the β-ketoester has gone to completion before attempting the high-temperature cyclization. Monitor this step by TLC.

  • Substrate Reactivity: The electronic properties of the aniline starting material can significantly impact the reaction. Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more challenging.[6]

  • Presence of Water: Water can interfere with the reaction equilibrium. Using anhydrous reagents and solvents is recommended to maximize yield.[6]

Q2: I'm observing the formation of a significant amount of 2-hydroxyquinoline isomer. How can I favor the formation of the 4-hydroxyquinoline?

A2: The formation of the 2-hydroxyquinoline isomer is a known issue, particularly in the Knorr quinoline synthesis, which is a variation of the Conrad-Limpach reaction.[3] The regioselectivity is primarily influenced by the reaction temperature during the initial condensation:

  • Low Temperature (Kinetic Control): At lower temperatures (e.g., room temperature), the reaction favors the attack of the aniline at the more reactive keto group of the β-ketoester, leading to the formation of the β-aminoacrylate, which then cyclizes to the desired 4-hydroxyquinoline.[2][3]

  • High Temperature (Thermodynamic Control): At higher temperatures (around 140°C), the aniline may preferentially attack the less reactive ester group, forming a β-keto anilide. This intermediate then cyclizes to the thermodynamically more stable but undesired 2-hydroxyquinoline.[3]

To favor the 4-hydroxyquinoline, ensure the initial condensation is carried out under kinetic control at a lower temperature before proceeding to the high-temperature cyclization.

Inefficient Methylation of 4-Hydroxyquinoline

Once the 4-hydroxyquinoline intermediate is successfully synthesized and purified, the next step is methylation to obtain this compound.

Q3: My methylation reaction is giving a low yield of this compound. What are the best practices for this step?

A3: Incomplete conversion during methylation can be due to several factors:

  • Choice of Methylating Agent: While various methylating agents can be used, methyl iodide (CH₃I) is a common and effective choice.[7]

  • Base Selection: A suitable base is crucial to deprotonate the hydroxyl group of the 4-hydroxyquinoline, making it a more potent nucleophile. Triethylamine is a commonly used base for this purpose.[7]

  • Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Dimethylformamide (DMF) is a suitable solvent for this alkylation.[7]

  • Reaction Conditions: The reaction is typically carried out under relatively mild conditions. For instance, stirring the reaction mixture at 50°C for a few hours is often sufficient for complete conversion.[7]

Q4: I'm observing side products in my methylation reaction. What could they be and how can I avoid them?

A4: The 4-hydroxyquinoline core has multiple reactive sites, which can lead to the formation of undesired byproducts.[7]

  • N-methylation: Besides the desired O-methylation, N-methylation can also occur, leading to the formation of 1-methyl-4-quinolone derivatives.

  • C-alkylation: In some cases, alkylation at the C-3 position can occur.

To favor O-methylation, it is important to carefully control the reaction conditions. Using a suitable base and a polar aprotic solvent like DMF can help promote the desired O-alkylation.[7]

Frequently Asked Questions (FAQs)

Q5: What are the primary synthetic routes to this compound?

A5: The most common and versatile method is a two-step process:

  • Synthesis of a 4-hydroxyquinoline intermediate: This is often achieved through the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester.[1][3][4] Other methods like the Camps cyclization can also be employed.[8][9]

  • Methylation of the 4-hydroxyquinoline: The hydroxyl group is then methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base.[7]

Q6: How can I purify the final this compound product?

A6: Purification is typically achieved through standard laboratory techniques:

  • Extraction: After the reaction, the mixture is usually worked up by partitioning between an organic solvent (like ethyl acetate) and water.

  • Chromatography: Column chromatography using silica gel is a common method to separate the desired product from any remaining starting materials or byproducts.

  • Recrystallization: The purified product can be further refined by recrystallization to obtain a crystalline solid.

Q7: Are there any safety precautions I should be aware of during this synthesis?

A7: Yes, several safety measures should be strictly followed:

  • Handling of Reagents: Many of the reagents used, such as concentrated acids, bases, and methyl iodide, are corrosive, toxic, and/or volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High-Temperature Reactions: The cyclization step often requires very high temperatures.[3] Use appropriate heating equipment and take precautions to avoid thermal burns. Ensure the reaction is set up securely.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline via Conrad-Limpach Cyclization

This protocol is a generalized procedure and may require optimization based on the specific aniline and β-ketoester used.

Materials:

  • Aniline derivative

  • β-ketoester (e.g., ethyl acetoacetate)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm)[5]

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aniline derivative and the β-ketoester in a 1:1 molar ratio.

  • Heat the mixture at a moderate temperature (e.g., 100-140°C) for 1-2 hours to form the enamine intermediate. Monitor the reaction progress by TLC.

  • Once the enamine formation is complete, add the high-boiling point solvent.

  • Increase the temperature to reflux (typically around 250°C) and maintain for 30-60 minutes to effect cyclization.[3][5]

  • Allow the reaction mixture to cool to room temperature. The 4-hydroxyquinoline product will often precipitate out.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., petroleum ether) to remove the high-boiling point solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).[10]

Protocol 2: Methylation of 4-Hydroxyquinoline

Materials:

  • 4-Hydroxyquinoline intermediate

  • Methyl iodide (CH₃I)

  • Triethylamine (Et₃N) or another suitable base

  • Dimethylformamide (DMF)

  • Ethyl acetate and water for workup

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 4-hydroxyquinoline in DMF in a round-bottom flask.

  • Add triethylamine (approximately 1.2 equivalents) to the solution and stir for a few minutes.

  • Add methyl iodide (approximately 1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to around 50°C and stir for 2-4 hours, monitoring the progress by TLC.[7]

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Potential Cause Recommended Solution
Low yield of 4-hydroxyquinolineInsufficient cyclization temperature.Use a high-boiling point solvent (e.g., diphenyl ether) and ensure the temperature reaches ~250°C.[3][5]
Formation of 2-hydroxyquinoline isomer.Perform the initial condensation at a lower temperature to favor kinetic control.[3]
Low yield of this compoundIncomplete methylation.Ensure the use of an appropriate base (e.g., triethylamine) and methylating agent (e.g., methyl iodide) in a suitable solvent (e.g., DMF).[7]
Formation of N-methylated byproduct.Carefully control reaction conditions; use of a polar aprotic solvent can favor O-methylation.[7]
Difficulty in purificationTarry byproducts from cyclization.Consider purification by steam distillation for volatile quinolines.[6]

Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield of this compound check_step Identify the problematic step: - 4-Hydroxyquinoline synthesis? - Methylation? start->check_step hydroxyquinoline_issue Issue with 4-Hydroxyquinoline Synthesis check_step->hydroxyquinoline_issue Synthesis methylation_issue Issue with Methylation check_step->methylation_issue Methylation check_temp Verify Cyclization Temperature (is it ~250°C?) hydroxyquinoline_issue->check_temp check_isomer Check for 2-Hydroxyquinoline Isomer Formation hydroxyquinoline_issue->check_isomer check_reagents Verify Methylation Reagents (Base, Methylating Agent, Solvent) methylation_issue->check_reagents check_byproducts Analyze for N-methylated Byproducts methylation_issue->check_byproducts optimize_temp Optimize Temperature: Use high-boiling solvent check_temp->optimize_temp optimize_conditions Adjust Condensation Temperature (Lower for kinetic control) check_isomer->optimize_conditions optimize_methylation Optimize Methylation Conditions: Reagent stoichiometry, temperature check_reagents->optimize_methylation check_byproducts->optimize_methylation purification Refine Purification Strategy optimize_temp->purification optimize_conditions->purification optimize_methylation->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

General Synthetic Pathway

G cluster_0 Step 1: Conrad-Limpach-Knorr Synthesis cluster_1 Step 2: Methylation aniline Aniline Derivative enamine Enamine Intermediate aniline->enamine + β-Ketoester (Low Temp) beta_ketoester β-Ketoester hydroxyquinoline 4-Hydroxyquinoline enamine->hydroxyquinoline Cyclization (High Temp, ~250°C) methoxyquinoline This compound hydroxyquinoline->methoxyquinoline + CH₃I, Base (e.g., Et₃N in DMF)

Caption: General synthetic pathway for this compound.

References

Technical Support Center: Troubleshooting the Purification of Basic Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the purification of basic quinoline compounds. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in drug development and organic synthesis. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust purification strategies.

I. Foundational Knowledge: Understanding the Challenge

The core challenge in purifying quinoline derivatives stems from their basic nitrogen atom. This seemingly simple feature dictates their solubility, reactivity, and chromatographic behavior, often leading to frustrating and suboptimal results.[1][2][3] The basicity of the quinoline nucleus means it can be protonated to form a water-soluble salt at acidic pH or exist as a free base, which is typically more soluble in organic solvents.[3][4] This pH-dependent solubility is a double-edged sword that we can exploit for purification but can also cause issues if not properly controlled.

II. FAQs and Troubleshooting Guides

Chromatography Conundrums

Question 1: My quinoline compound is streaking severely (tailing) on my silica gel TLC plate and column. How can I achieve sharp bands and good separation?

Answer: This is the most common issue faced when purifying basic compounds on silica gel. The root cause is the interaction between the basic nitrogen of your quinoline and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6][7] This strong interaction leads to a portion of your compound being irreversibly adsorbed or eluting very slowly, resulting in tailing peaks.[8]

The Underlying Science: Silica gel is an acidic stationary phase. The lone pair of electrons on the quinoline's nitrogen acts as a Lewis base, forming a strong interaction with the acidic protons of the silanol groups. This leads to a non-ideal chromatographic process where the compound does not move smoothly with the mobile phase.

Solutions:

  • Incorporate a Basic Modifier in the Mobile Phase: This is the most effective and widely used strategy.[7][9] By adding a small amount of a volatile base to your eluent, you effectively "cap" the acidic silanol sites, preventing them from interacting with your quinoline derivative.

    • Recommended Modifier: Start with 0.5-2% triethylamine (NEt₃) in your mobile phase.[7][9] For example, if you are using a 9:1 Hexane:Ethyl Acetate system, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[9]

    • Alternative Modifier: A 7N solution of ammonia in methanol can also be used, typically at a concentration of 0.5-2%.[9]

  • Switch to a Less Acidic or Neutral Stationary Phase: If a basic modifier doesn't resolve the issue or is incompatible with your compound, consider an alternative to silica gel.

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for the purification of basic compounds.[7][9]

    • Deactivated Silica: You can prepare deactivated silica gel by pre-treating it with a solution of triethylamine.[9]

  • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18-functionalized silica gel is a powerful option.[7][9] In this mode, the separation is based on hydrophobicity, and the interactions with residual silanols are minimized.

Experimental Protocol: Deactivating Silica Gel for Column Chromatography

  • Prepare a slurry of your silica gel in the chosen mobile phase.

  • Add 1-2% (v/v) of triethylamine to the slurry.

  • Stir the slurry for 15-20 minutes to ensure even coating of the silica surface.

  • Pack the column with the deactivated silica slurry.

  • Equilibrate the packed column with the mobile phase containing the basic modifier before loading your sample.

Question 2: I'm using HPLC for purification, but my quinoline peak is broad and tailing. What adjustments can I make to my method?

Answer: Similar to column chromatography on silica, peak tailing in HPLC, especially with basic analytes, is often due to interactions with residual silanol groups on the silica-based stationary phase.[6][8]

The Underlying Science: Even with end-capping, some free silanol groups remain on the surface of C18 and other silica-based columns. At moderate pH values, these silanols can be deprotonated and negatively charged, leading to strong ionic interactions with protonated basic compounds.[8]

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH (pH 2-3): At low pH, the residual silanol groups are protonated and neutral, minimizing ionic interactions with the protonated basic analyte.[5][8] This is a very common strategy to improve peak shape for basic compounds.[8]

    • High pH (pH > 8): At high pH, the basic analyte is in its neutral form, reducing its interaction with the deprotonated silanols. However, ensure your column is stable at high pH.

  • Use of Mobile Phase Additives:

    • Triethylamine (TEA): Adding a small amount of TEA (e.g., 0.1%) can act as a silanol suppressor, improving peak shape.[5][8]

    • Volatile Buffers: For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile phosphate buffers.[10]

  • Column Selection:

    • Modern, High-Purity Silica Columns: Newer columns are made with higher purity silica and have better end-capping, resulting in fewer active silanol sites.[8]

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate), which shields the basic analyte from interacting with the silica surface.[6][11]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive surface charge, which repels basic analytes and improves peak shape.[5]

Data Presentation: Comparison of HPLC Column Technologies for Basic Compounds

Column TypeMechanism of ActionAdvantages for Quinoline Purification
Standard C18 (High Purity) Hydrophobic interactions with good end-capping.Improved performance over older C18 columns.
Polar-Embedded Shielding of residual silanols by an embedded polar group.[6][11]Excellent peak shape for basic compounds, even at neutral pH.[11]
Charged Surface Hybrid (CSH) Low-level positive surface charge repels basic analytes.[5]Superior peak shape for bases, especially at low pH.
Work-up and Extraction Woes

Question 3: I'm performing an acid-base extraction to purify my quinoline derivative, but I'm getting a low recovery of my product. What could be going wrong?

Answer: Low recovery in an acid-base extraction is a common problem that can usually be traced back to incorrect pH, insufficient extraction, or emulsion formation.

The Underlying Science: Acid-base extraction relies on the differential solubility of a compound in its neutral and ionized (salt) forms.[4] For a basic quinoline, it will be soluble in the aqueous layer as its protonated salt at a pH significantly below its pKa, and soluble in the organic layer as the free base at a pH above its pKa.[3] The pKa of quinoline itself is approximately 4.9.[3]

Solutions:

  • Ensure Complete Protonation/Deprotonation:

    • Acidic Extraction: When extracting your quinoline into the aqueous layer, ensure the pH is at least 2 pH units below its pKa. A 1M HCl solution is generally sufficient.

    • Basification: To recover your quinoline from the aqueous layer, you must add a base to raise the pH at least 2 pH units above its pKa. Using a saturated solution of sodium bicarbonate may not be basic enough for all quinoline derivatives. A 1-2M NaOH solution is often a better choice.

  • Perform Multiple Extractions: A single extraction is often insufficient to transfer the entire compound from one layer to another. It is always better to perform three to four extractions with smaller volumes of solvent than one extraction with a large volume.

  • Break Emulsions: Emulsions are a common issue, especially when using chlorinated solvents. To break an emulsion, you can:

    • Add a small amount of brine (saturated NaCl solution).

    • Gently swirl the separatory funnel instead of shaking vigorously.

    • Filter the emulsion through a pad of Celite.

Visualization: Acid-Base Extraction Workflow for Quinoline Purification

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification and Recovery Crude Crude Product in Organic Solvent (e.g., Dichloromethane) AddAcid Add 1M HCl Crude->AddAcid Shake Shake and Separate AddAcid->Shake AqueousLayer1 Aqueous Layer: Protonated Quinoline (Water Soluble) Shake->AqueousLayer1 Quinoline moves to aqueous phase OrganicLayer1 Organic Layer: Neutral Impurities Shake->OrganicLayer1 Impurities remain AddBase Add 2M NaOH to Aqueous Layer AqueousLayer1->AddBase Shake2 Extract with Fresh Organic Solvent AddBase->Shake2 AqueousLayer2 Aqueous Layer: Inorganic Salts Shake2->AqueousLayer2 OrganicLayer2 Organic Layer: Purified Quinoline (Free Base) Shake2->OrganicLayer2 Quinoline moves back to organic phase

Caption: Workflow for purifying a basic quinoline compound.

Stability and Decomposition

Question 4: My quinoline derivative seems to be decomposing on the silica gel column. The collected fractions are colored, and the yield is very low. What can I do?

Answer: Decomposition on silica gel is a significant concern for sensitive quinoline derivatives. The acidic nature of silica gel can catalyze degradation reactions.

The Underlying Science: The Lewis acidic sites on the silica surface can promote various side reactions, including hydrolysis of sensitive functional groups, elimination reactions, or polymerization.

Solutions:

  • Deactivate the Silica Gel: As described in Question 1, adding a basic modifier like triethylamine will neutralize the acidic sites and significantly reduce decomposition.[7]

  • Use an Alternative Stationary Phase:

    • Neutral or Basic Alumina: These are excellent choices for acid-sensitive compounds.[7]

    • Florisil or Cellulose: For particularly delicate molecules, these stationary phases can be effective.[7]

  • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the stationary phase by running the column as quickly as possible.[7] If feasible, performing the chromatography in a cold room can also help slow down degradation.[7]

  • Inert Atmosphere: For highly sensitive compounds, especially those prone to oxidation, running the column under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7]

III. Chiral Separations: A Special Case

Many quinoline-based compounds are chiral and their enantiomers can exhibit different biological activities.[12] The separation of these enantiomers is a critical step in drug development.

Question 5: I need to separate the enantiomers of my chiral quinoline derivative. What are the best approaches?

Answer: The separation of quinoline enantiomers typically requires specialized chiral chromatography techniques.

Solutions:

  • Chiral HPLC: This is the most common and effective method. It involves using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other.

    • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.

  • Chiral Derivatization: In this indirect approach, the racemic quinoline is reacted with a chiral derivatizing agent to form a pair of diastereomers.[13] These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[13] The desired enantiomer can then be recovered by cleaving the derivatizing agent.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than chiral HPLC, making it a greener alternative for preparative separations.

Visualization: Logic for Chiral Quinoline Separation

G Start Racemic Quinoline Mixture Direct Direct Separation (Chiral HPLC/SFC) Start->Direct Indirect Indirect Separation (Derivatization) Start->Indirect CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Direct->CSP Derivatize React with Chiral Derivatizing Agent Indirect->Derivatize Enantiomers Pure Enantiomers CSP->Enantiomers Diastereomers Formation of Diastereomers Derivatize->Diastereomers AchiralSep Separate on Achiral Column (e.g., C18) Diastereomers->AchiralSep Cleavage Cleave Derivatizing Agent AchiralSep->Cleavage Cleavage->Enantiomers

Caption: Approaches to chiral quinoline separation.

IV. References

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science.

  • Which column for basic analytes. Chromatography Forum.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.

  • Purification of Quinoline. Chempedia - LookChem.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.

  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. Benchchem.

  • Overcoming challenges in the synthesis of substituted quinolines. Benchchem.

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate.

  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. PubMed.

  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate.

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.

  • Purification of Quinoline-3,4-diones. Reddit.

  • Chromatography Columns: Which Ones Should You Use?. Lab Manager.

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate.

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. PubMed.

  • HPLC solvents and mobile phase additives. Unknown Source.

  • Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. ResearchGate.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.

  • Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate.

  • Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.

  • Purification method of 8-hydroxyquinoline crude product. Google Patents.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Erotic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI.

  • Acid–base extraction. Wikipedia.

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.

  • Additives for reversed-phase HPLC mobile phases. Google Patents.

  • Addressing challenges in the purification of quinoline derivatives. Benchchem.

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.

  • Synthesis of quinolines. Organic Chemistry Portal.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PubMed.

References

Technical Support Center: Optimization of Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of classical and modern quinoline synthesis methodologies. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Troubleshooting Common Issues in Classical Quinoline Syntheses

The classical methods for quinoline synthesis, while foundational, are often accompanied by challenges such as vigorous reaction rates, low yields, and significant side product formation. This section addresses the most common issues encountered in the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup synthesis is extremely exothermic and difficult to control. How can I mitigate this?

A1: The Skraup synthesis is notoriously vigorous due to the highly exothermic nature of the reaction between aniline, glycerol, sulfuric acid, and an oxidizing agent.[1][2] To moderate the reaction, consider the following strategies:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid is a well-established method to make the reaction less violent.[1] These moderators help to control the reaction rate and dissipate heat more effectively.

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally while ensuring efficient cooling of the reaction vessel. This prevents a rapid temperature spike.[1]

  • Efficient Stirring: Maintain vigorous and constant stirring throughout the addition and reaction process. This promotes even heat distribution and prevents the formation of localized hotspots that can lead to uncontrolled reactions.[1]

Q2: I am observing significant tar and polymer formation in my Skraup and Doebner-von Miller reactions. What is the cause, and how can I minimize it?

A2: Tar formation is a common pitfall in these acid-catalyzed reactions, primarily due to the polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[1][3]

  • For Skraup Synthesis:

    • As with controlling the exotherm, using a moderator like ferrous sulfate can reduce charring.[1]

    • Optimize the reaction temperature. Gentle heating should be applied to initiate the reaction, and the subsequent exothermic phase must be carefully controlled.[1]

  • For Doebner-von Miller Synthesis:

    • The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[3][4]

    • Employ a Biphasic Solvent System: A highly effective technique is to use a biphasic medium, such as water/toluene. This sequesters the carbonyl compound in the organic phase, significantly reducing its self-polymerization in the acidic aqueous phase.[1][3][4]

    • Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl reactant slowly to the reaction mixture keeps its concentration low, disfavoring polymerization.[1]

Q3: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone is a common challenge. The outcome is influenced by several factors:

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the β-diketone.[1]

  • Electronic Effects of Aniline Substituents: Electron-donating groups on the aniline ring can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[1]

  • Choice of Acid Catalyst: The type of acid catalyst used can significantly impact the ratio of regioisomers. For instance, polyphosphoric acid (PPA) may yield a different isomer ratio compared to sulfuric acid (H₂SO₄).[1][5] It is advisable to screen different acid catalysts to optimize for the desired regioisomer.

Q4: In my Friedländer synthesis, I'm getting low yields due to the self-condensation of my ketone reactant. How can this be avoided?

A4: The aldol self-condensation of the ketone containing an α-methylene group is a frequent side reaction, especially under basic conditions.[6]

  • Catalyst Choice: While the Friedländer reaction can be catalyzed by both acids and bases, switching to an acid catalyst can often minimize the self-condensation of the ketone.[7][8] Lewis acids or Brønsted acids like p-toluenesulfonic acid are often effective.[7][8]

  • Reaction Conditions: Running the reaction at a lower temperature, if feasible, can also disfavor the aldol condensation pathway relative to the desired cyclization.

Section 2: Optimizing Reaction Parameters - A Data-Driven Approach

Systematic optimization of reaction parameters is key to improving yields and minimizing side products. The following tables provide a starting point for your optimization studies based on literature precedents.

Table 1: Catalyst and Solvent Selection in Friedländer Synthesis
2-Aminoaryl Ketone/Aldehydeα-Methylene CarbonylCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzophenoneEthyl acetoacetatep-TsOHEthanolReflux295[9]
2-AminobenzophenoneCyclohexane-1,3-dionep-TsOHEthanolReflux1.597[9]
2-Amino-5-chlorobenzophenoneEthyl acetoacetatep-TsOHEthanolReflux294[9]
2-AminobenzaldehydeVarious KetonesNoneWater703up to 97[10]
2-AminobenzophenoneAcetylacetoneCopper-based MOFToluene1002-[9]

This table illustrates that high yields can be achieved with both traditional acid catalysts and modern heterogeneous catalysts. Notably, green chemistry approaches using water as a solvent are also highly effective.[9][10]

Section 3: Experimental Protocols and Workflows

Adherence to a well-defined experimental protocol is crucial for reproducibility. Below are generalized, step-by-step procedures for common quinoline syntheses.

Protocol 1: General Procedure for Skraup Synthesis of Quinoline
  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid. The temperature will rise spontaneously.

  • Heating: Gently heat the mixture to initiate the reaction. Once bubbling begins, remove the external heat source immediately, as the reaction is highly exothermic.[11]

  • Reaction Control: The reaction should proceed at a brisk reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.

  • Work-up: After the reaction subsides, allow the mixture to cool. Carefully dilute the viscous product with water.

  • Purification: Basify the mixture with a concentrated sodium hydroxide solution. The quinoline product can then be isolated by steam distillation.[11] The collected distillate will be milky; separate the oily quinoline layer and extract the aqueous layer with a suitable organic solvent to recover the dissolved product.[11] Combine the organic fractions, dry over anhydrous sodium sulfate, and purify further by distillation.

Visualizing the Workflow: Troubleshooting Low Yields in Skraup Synthesis

G Start Low Yield / High Tar Formation in Skraup Synthesis Check_Moderator Is a moderator (e.g., FeSO4) being used? Start->Check_Moderator Check_H2SO4_Addition Is H2SO4 being added slowly with cooling? Start->Check_H2SO4_Addition Check_Stirring Is stirring efficient and continuous? Start->Check_Stirring Check_Temp Is initial heating gentle and is the exotherm controlled? Start->Check_Temp Solution_Moderator Action: Add FeSO4 or Boric Acid to control reaction rate. Check_Moderator->Solution_Moderator No Solution_H2SO4 Action: Slow down H2SO4 addition and use an ice bath. Check_H2SO4_Addition->Solution_H2SO4 No Solution_Stirring Action: Increase stirring speed to improve heat dissipation. Check_Stirring->Solution_Stirring No Solution_Temp Action: Apply gentle initial heat and be prepared to cool. Check_Temp->Solution_Temp No

Caption: Troubleshooting workflow for low yield and tar in Skraup synthesis.

Protocol 2: Microwave-Assisted Friedländer Synthesis

Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[12]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (2 mmol), and acetic acid (2 mL) as both the solvent and catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 160°C for 5-10 minutes.[12]

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolation: Quench the reaction with water and perform an aqueous workup. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Section 4: Reaction Mechanisms and Key Intermediates

Understanding the reaction mechanism is vital for troubleshooting and optimization.

The Combes Quinoline Synthesis Mechanism

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[5] The key steps are:

  • Formation of a Schiff base intermediate.

  • Tautomerization to an enamine.

  • An acid-catalyzed intramolecular electrophilic cyclization, which is the rate-determining step.[5]

  • Dehydration to yield the aromatic quinoline product.

G cluster_0 Combes Quinoline Synthesis Aniline Aniline + β-Diketone SchiffBase Schiff Base Intermediate Aniline->SchiffBase Condensation (-H2O) Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Acid-Catalyzed Ring Closure (Rate-Determining) Quinoline Substituted Quinoline Cyclized->Quinoline Dehydration (-H2O)

Caption: Simplified mechanism of the Combes quinoline synthesis.

Section 5: Purification Strategies

Q5: My quinoline derivative is decomposing during purification by column chromatography on silica gel. What are my options?

A5: The basic nature of the quinoline nitrogen can lead to decomposition on acidic silica gel.[11] To circumvent this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by preparing a slurry in the eluent system containing 1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface.[11]

  • Alternative Purification Methods:

    • Salt Formation and Crystallization: Convert the crude quinoline into a salt, such as a hydrochloride or picrate. These salts can often be purified by recrystallization. The free base can then be regenerated by treatment with a base.[11]

    • Distillation: For thermally stable quinolines, vacuum distillation can be an effective purification method. Adding zinc dust can prevent oxidation during distillation.[11]

Section 6: Modern and "Green" Synthetic Approaches

The development of more environmentally friendly and efficient methods for quinoline synthesis is an active area of research.

  • Catalyst-Free Synthesis in Water: The Friedländer synthesis can be performed efficiently by heating the reactants in water without any catalyst, offering a green and straightforward protocol.[10]

  • Microwave-Assisted Synthesis (MAS): As detailed in Protocol 2, MAS can drastically reduce reaction times and often allows for solvent-free conditions.[13]

  • Ionic Liquids: These can serve as recyclable solvents and catalysts, providing an eco-friendly alternative to volatile organic solvents.[4][11]

  • Heterogeneous Catalysts: The use of solid acid catalysts like zeolites, montmorillonite K-10, or metal-organic frameworks (MOFs) facilitates easy catalyst separation and recycling.[14][15][16]

By understanding the nuances of each synthetic method and applying these troubleshooting strategies, researchers can significantly improve the efficiency, yield, and purity of their quinoline synthesis endeavors.

References

Technical Support Center: A Guide to the Stability and Storage of 4-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the long-term stability and integrity of your compound, preventing degradation during storage and handling. Our approach is rooted in established chemical principles and field-proven insights to support the success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, particularly for long-term storage.

Q2: My this compound has changed color. Is it still usable?

A change in color, such as yellowing or browning, is a visual indicator of potential degradation. While a slight color change may not significantly impact all experimental outcomes, it suggests that the purity of the compound may be compromised. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, using a fresh, uncolored lot is advisable.

Q3: Can I store this compound in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation through hydrolysis or reaction with the solvent. If you must store it in solution for a short duration, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and storage conditions, and should be experimentally verified if long-term storage is necessary.

Q4: What are the primary causes of this compound degradation?

Based on the chemical structure of this compound and related compounds, the primary degradation pathways are likely to be:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in quinoline structures, leading to the formation of various degradation products.[1]

  • Oxidation: The quinoline ring and the methoxy group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, heat, or trace metal catalysts.

  • Hydrolysis: Although generally less susceptible than esters or amides, the methoxy group could potentially undergo hydrolysis to form 4-hydroxyquinoline under strong acidic or basic conditions, particularly at elevated temperatures.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect that your this compound has degraded, this troubleshooting guide will help you identify the potential cause and take appropriate action.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from white/off-white to yellow/brown, clumping) Exposure to light, air (oxidation), or moisture.1. Visually inspect the storage container for proper sealing. 2. Review storage location to ensure it is dark and dry. 3. Assess purity via HPLC or another suitable analytical method. 4. If degradation is confirmed, discard the material and obtain a fresh lot.
Inconsistent or unexpected experimental results Degradation of the starting material, leading to lower active concentration or interference from degradation products.1. Verify the purity of the this compound stock. 2. Run a control experiment with a fresh, unopened sample of this compound. 3. Consider performing a forced degradation study to identify potential degradation products that might interfere with your assay.
Poor solubility compared to previous batches Presence of insoluble degradation products or polymerization.1. Attempt to dissolve a small sample in a trusted solvent. 2. If insolubles are present, filter the solution and analyze the purity of the soluble portion. Note that this may not be representative of the bulk material. 3. It is generally recommended to use a new, fully soluble batch.

Preventative Measures and Best Practices

Proactive measures are crucial for preventing the degradation of this compound.

Proper Handling
  • Always handle this compound in a well-ventilated area, preferably under a fume hood.[3]

  • Minimize the time the container is open to the atmosphere.

  • Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.

  • For weighing, bring the container to room temperature before opening to prevent condensation of moisture on the cold solid.

Optimal Storage

The following table summarizes the recommended storage conditions to minimize degradation.

Parameter Recommended Condition Rationale
Temperature Cool (e.g., 2-8°C) or room temperature as specified by the supplier.[1][4]Reduces the rate of potential thermal degradation and oxidative processes.
Light In the dark (e.g., amber vial, stored in a cabinet).[1]Prevents photodegradation, a common pathway for quinoline compounds.[1]
Atmosphere Tightly sealed container.[1][2] For long-term storage, consider purging with an inert gas (e.g., nitrogen or argon).Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Container Use the original supplier's container whenever possible. Ensure it is well-sealed.Supplier containers are chosen for their inertness and ability to protect the contents.

Visualizing Degradation Pathways and Prevention

To better understand the factors leading to degradation and the measures to prevent it, the following workflow can be referenced.

G cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_outcome Outcome start This compound (Pure Compound) improper_storage Improper Storage: - Exposure to Light - Exposure to Air/Moisture - High Temperature start->improper_storage Leads to proper_storage Proper Storage: - Dark, Cool, Dry - Tightly Sealed - Inert Atmosphere start->proper_storage Requires photodegradation Photodegradation (e.g., Hydroxyquinolines) improper_storage->photodegradation oxidation Oxidation (e.g., N-oxides, ring opening) improper_storage->oxidation hydrolysis Hydrolysis (e.g., 4-Hydroxyquinoline) improper_storage->hydrolysis stable Stable Product (Purity Maintained) proper_storage->stable degraded Degraded Product (Impurities Present) photodegradation->degraded oxidation->degraded hydrolysis->degraded caption Decision workflow for preventing degradation.

Caption: Decision workflow for preventing degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound. This method should be capable of separating the intact compound from its potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC System: With UV detector or Diode Array Detector (DAD)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a linear gradient, for example, 10-90% B over 20 minutes, followed by a hold and re-equilibration. This will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm or scan for optimal wavelength with DAD

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample onto the equilibrated HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

5. Method Validation:

  • To ensure the method is stability-indicating, forced degradation studies should be performed.[5][6][7][8][9][10][11] Briefly expose samples of this compound to acidic, basic, oxidative, thermal, and photolytic stress. Analyze the stressed samples to confirm that the degradation products are well-separated from the parent peak.

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare 4-MQ Sample (0.1 mg/mL in mobile phase) inject Inject Sample (10 µL) prep_sample->inject prep_system Equilibrate HPLC System (C18 column, set conditions) prep_system->inject run Run Gradient Elution (e.g., 10-90% Acetonitrile) inject->run detect Detect at 254 nm run->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Purity (% Area of Main Peak) integrate->calculate validate Validate as Stability-Indicating (Using Forced Degradation Samples) calculate->validate caption Workflow for HPLC Purity Assessment.

Caption: Workflow for HPLC Purity Assessment.

References

Technical Support Center: 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support center for 4-hydroxyquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic process. Here, we address common challenges, with a focus on the formation of unwanted side products, providing troubleshooting strategies and in-depth mechanistic explanations to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in 4-hydroxyquinoline synthesis, and why do they form?

The most frequently encountered side product in the Conrad-Limpach synthesis of 4-hydroxyquinolines is the isomeric 2-hydroxyquinoline. The formation of this isomer is a direct consequence of the initial reaction between an aniline and a β-ketoester. This reaction can proceed via two distinct pathways: a Knorr-type cyclization which is kinetically favored at lower temperatures and leads to the undesired 2-hydroxyquinoline, and a Conrad-Limpach-type cyclization which is thermodynamically favored at higher temperatures and yields the desired 4-hydroxyquinoline.

The initial step is the formation of a β-aminoacrylate intermediate. At lower temperatures (typically below 100°C), the reaction tends to favor the formation of an amide through the attack of the aniline nitrogen on the ester carbonyl, which then cyclizes to the 2-hydroxyquinoline (Knorr product). At higher temperatures (generally above 140°C), the reaction favors the formation of an enamine, which then undergoes cyclization to produce the desired 4-hydroxyquinoline (Conrad-Limpach product).

Troubleshooting Guide: Side Product Formation

Issue 1: Predominance of 2-Hydroxyquinoline Isomer in the Final Product

Symptoms:

  • NMR or LC-MS analysis shows a significant peak corresponding to the 2-hydroxyquinoline isomer.

  • The melting point of the product is broad or lower than expected for the pure 4-hydroxyquinoline.

  • The yield of the desired 4-hydroxyquinoline is significantly reduced.

Root Cause Analysis:

The formation of the 2-hydroxyquinoline isomer is a classic example of kinetic versus thermodynamic control. The Knorr reaction pathway, leading to the 2-isomer, has a lower activation energy and is therefore faster at lower temperatures. The Conrad-Limpach pathway, which yields the 4-isomer, is more thermodynamically stable but requires a higher activation energy.

Mitigation Strategies:

1. Strict Temperature Control:

The most critical parameter is the reaction temperature during the cyclization step.

  • Recommendation: Maintain a cyclization temperature of approximately 250°C. This is typically achieved using a high-boiling point solvent such as Dowtherm A or diphenyl ether. At this temperature, the reaction equilibrium strongly favors the formation of the thermodynamically more stable 4-hydroxyquinoline.

Experimental Protocol: Temperature Optimization for 4-Hydroxyquinoline Synthesis

  • Reactant Addition: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermocouple, slowly add the β-ketoester to the aniline with stirring.

  • Initial Condensation: Heat the mixture to 140-150°C for 2 hours to facilitate the formation of the enamine intermediate and remove the resulting water.

  • Cyclization: Add the reaction mixture to a pre-heated high-boiling point solvent (e.g., Dowtherm A) maintained at 250°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Work-up: Once the reaction is complete, cool the mixture and precipitate the product by adding a non-polar solvent like hexane. Filter the solid and wash thoroughly.

Logical Relationship: Temperature and Product Outcome

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Low Temp Low Temperature (< 100°C) Knorr Knorr Pathway (Kinetic Control) Low Temp->Knorr Favors High Temp High Temperature (> 140°C) Conrad_Limpach Conrad-Limpach Pathway (Thermodynamic Control) High Temp->Conrad_Limpach Favors 2_HQ 2-Hydroxyquinoline (Undesired Isomer) Knorr->2_HQ Leads to 4_HQ 4-Hydroxyquinoline (Desired Product) Conrad_Limpach->4_HQ Leads to

Caption: Temperature dictates the reaction pathway.

Issue 2: Formation of Polymeric or Tar-Like Byproducts

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Isolation of the desired product is difficult due to the presence of insoluble, tarry material.

  • Significant charring is observed at the end of the reaction.

Root Cause Analysis:

At the high temperatures required for the Conrad-Limpach cyclization, side reactions such as polymerization and decomposition can occur, especially if the reaction is prolonged or if localized overheating happens. The presence of oxygen can also promote oxidative side reactions.

Mitigation Strategies:

1. Inert Atmosphere:

  • Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

2. Controlled Heating and Stirring:

  • Recommendation: Use a well-stirred reaction vessel and a heating mantle with a temperature controller to ensure uniform heating and prevent localized overheating.

3. Optimized Reaction Time:

  • Recommendation: Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

Experimental Workflow: Minimizing Tar Formation

G start Reaction Setup inert Introduce Inert Atmosphere (N2/Ar) start->inert heating Controlled Heating (250°C) with Stirring inert->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Quench Reaction Upon Completion monitoring->quench Starting material consumed workup Product Isolation and Purification quench->workup end Pure 4-Hydroxyquinoline workup->end

Caption: Workflow for clean 4-hydroxyquinoline synthesis.

Data Summary: Reaction Conditions vs. Product Ratio

Temperature (°C)Predominant ProductTypical Ratio (4-OHQ : 2-OHQ)Reference
< 1002-HydroxyquinolineHighly variable, favors 2-OHQ
140-160Mixture of isomersApproaching 1:1
> 2404-Hydroxyquinoline> 95:5

Challenges in the cyclization step of quinolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinolone synthesis. This resource is designed to provide in-depth troubleshooting guidance and practical solutions to the common challenges encountered during the critical cyclization step of quinolone synthesis. As your virtual Senior Application Scientist, I will guide you through the intricacies of these powerful reactions, explaining not just the what, but the why, to empower you to optimize your experimental outcomes.

Section 1: General Troubleshooting for Cyclization Reactions

This section addresses broad issues applicable to various named reactions in quinolone synthesis.

FAQ 1: My cyclization reaction is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low or no yield in a cyclization reaction is a common yet multifaceted problem. The issue often stems from one of four key areas: reaction temperature, substrate reactivity, catalyst efficiency, or the presence of inhibitors.

  • Causality & Explanation:

    • Suboptimal Reaction Temperature: Many classical quinolone syntheses, such as the Gould-Jacobs and Conrad-Limpach reactions, are thermally driven and require high temperatures, often exceeding 250°C, for the electrocyclization to occur.[1][2] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product, frequently resulting in the formation of intractable tars.[2][3]

    • Poor Substrate Reactivity: The electronic properties of your aniline precursor are critical. Electron-withdrawing groups (e.g., -NO₂, -CF₃) decrease the nucleophilicity of the aniline, making the intramolecular cyclization onto the carbonyl or enamine intermediate more difficult and often requiring more forcing conditions.[4] Steric hindrance near the site of cyclization can also impede the reaction.

    • Inefficient Catalysis: In acid-catalyzed reactions like the Friedländer or Combes synthesis, the choice and concentration of the acid are crucial.[5] An acid that is too weak may not sufficiently activate the carbonyl group for nucleophilic attack, while an overly strong acid can promote side reactions like polymerization of carbonyl substrates.[6]

    • Presence of Water: For many acid-catalyzed cyclizations, water is a byproduct. Its accumulation can inhibit the reaction equilibrium, preventing the reaction from proceeding to completion.[4]

  • Troubleshooting & Solutions:

    • Temperature Optimization: A systematic temperature screen is recommended. If you observe decomposition (darkening of the reaction mixture, tar formation), decrease the temperature. If the reaction is sluggish, a higher temperature may be necessary. For high-temperature reactions, using a high-boiling, inert solvent like Dowtherm A or diphenyl ether ensures even heat distribution and can dramatically improve yields compared to neat reactions.[2][7]

    • Catalyst Screening: For acid-catalyzed processes, screen a panel of both Brønsted acids (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., In(OTf)₃, MgCl₂, Cu(NO₃)₂).[5][8] Modern heterogeneous catalysts, such as Nafion NR50, can also offer advantages in terms of ease of separation and recyclability.[9]

    • Anhydrous Conditions: Use anhydrous solvents and reagents. If water is a known byproduct, consider using a Dean-Stark apparatus to remove it azeotropically during the reaction.

Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose and resolve low-yield issues in quinolone cyclization.

Low_Yield_Troubleshooting Start Low or No Product Yield Review_Conditions Review Reaction Conditions Start->Review_Conditions Verify_Reagents Verify Reagent Quality Start->Verify_Reagents Investigate_Side_Reactions Investigate Side Reactions (TLC/LCMS) Start->Investigate_Side_Reactions Optimize_Catalyst Optimize Catalyst & Stoichiometry Review_Conditions->Optimize_Catalyst Adjust_Temperature Adjust Temperature Review_Conditions->Adjust_Temperature Modify_Time Modify Reaction Time Review_Conditions->Modify_Time Purify_Reagents Purify/Replace Reagents Verify_Reagents->Purify_Reagents Consider_Alternative Consider Alternative Synthesis Route Investigate_Side_Reactions->Consider_Alternative Success Improved Yield Optimize_Catalyst->Success Adjust_Temperature->Success Modify_Time->Success Purify_Reagents->Success

Caption: A general troubleshooting workflow for addressing low yields.

Section 2: Method-Specific Troubleshooting Guides

This section provides detailed Q&A guides for challenges specific to common named reactions used in quinolone synthesis.

Gould-Jacobs Reaction

Q2: My Gould-Jacobs cyclization at >250°C is producing a dark tarry material with very little of the desired 4-hydroxyquinoline. What is causing this, and how can I mitigate it?

A2: The high temperatures required for the thermal electrocyclization in the Gould-Jacobs reaction are a double-edged sword.[1] While necessary to overcome the activation energy for ring closure, these conditions can also lead to thermal decomposition of the anilidomethylenemalonate intermediate or the quinolone product itself.[10]

  • Causality & Explanation:

    • Thermal Degradation: Prolonged heating at temperatures around 250-300°C can lead to complex degradation pathways, resulting in polymerization and the formation of high molecular weight, insoluble tars.[3] The reaction time and temperature must be carefully balanced to favor cyclization over degradation.

    • Uneven Heating: "Hot spots" in the reaction vessel, often a problem in neat (solvent-free) reactions, can accelerate decomposition.

  • Troubleshooting & Solutions:

    • Use of High-Boiling Solvents: Employing an inert, high-boiling solvent such as Dowtherm A or diphenyl ether is the most common and effective solution.[2][7] These solvents provide a consistent and evenly distributed temperature, minimizing localized overheating and often leading to cleaner reactions and higher yields.[2]

    • Optimize Temperature and Time: A time-course study is essential. Microwave-assisted synthesis is particularly useful for rapidly screening conditions, as it allows for precise temperature control and rapid heating.[10] As shown in the table below, a short reaction time at a higher temperature can be more effective than a longer time at a lower temperature.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that may contribute to tar formation at high temperatures.[3]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12502010Low
230012037
3300102428 (Degradation observed)
430052247
Data adapted from a Biotage application note illustrating the effect of microwave heating on the Gould-Jacobs reaction.[10]
Conrad-Limpach-Knorr Synthesis

Q3: I am getting a mixture of the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product). How can I control the regioselectivity?

A3: This is a classic regioselectivity challenge in quinolone synthesis, and the outcome is primarily dictated by reaction temperature, which controls the kinetic versus thermodynamic reaction pathway.[11][12]

  • Causality & Explanation:

    • Kinetic vs. Thermodynamic Control: The reaction between an aniline and a β-ketoester has two nucleophilic sites on the ester: the ketone carbonyl and the ester carbonyl.

      • Kinetic Pathway (Conrad-Limpach): At lower temperatures (room temperature to ~100°C), the more electrophilic ketone carbonyl is preferentially attacked by the aniline. This is the kinetically favored pathway and leads to a β-aminoacrylate intermediate, which upon thermal cyclization yields the 4-hydroxyquinoline.[11][13]

      • Thermodynamic Pathway (Knorr): At higher temperatures (~140°C or above), the initial condensation is reversible. The reaction can equilibrate to the more thermodynamically stable β-keto anilide, formed by attack at the less reactive ester carbonyl.[11] Subsequent cyclization of this anilide intermediate yields the 2-hydroxyquinoline.[11][13]

  • Troubleshooting & Solutions:

    • Temperature Control: To favor the 4-hydroxyquinoline product, perform the initial condensation step at a lower temperature (e.g., room temperature) to form the kinetic β-aminoacrylate intermediate. This intermediate can then be isolated or carried forward to the high-temperature cyclization step.[13] To favor the 2-hydroxyquinoline, the initial condensation should be carried out at higher temperatures.[11]

    • Acid Catalysis: The use of a catalytic amount of a strong acid (e.g., H₂SO₄) can facilitate the initial condensation at the ketone carbonyl, further promoting the kinetic Conrad-Limpach pathway.[11]

Conrad_Limpach_Knorr Reactants Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Kinetic Intermediate) Reactants->Kinetic_Intermediate Low Temp (Kinetic Control) Thermo_Intermediate β-Keto Anilide (Thermodynamic Intermediate) Reactants->Thermo_Intermediate High Temp (Thermodynamic Control) Product_4_OH 4-Hydroxyquinoline (Conrad-Limpach Product) Kinetic_Intermediate->Product_4_OH Thermal Cyclization (~250°C) Product_2_OH 2-Hydroxyquinoline (Knorr Product) Thermo_Intermediate->Product_2_OH Cyclization

Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis.

Friedländer Annulation

Q4: My Friedländer synthesis with an unsymmetrical ketone is giving a mixture of regioisomers. How can I improve the selectivity?

A4: Regioselectivity in the Friedländer annulation with unsymmetrical ketones is a common problem, as the initial condensation can occur on either α-carbon of the ketone.[14] The selectivity is influenced by the catalyst and reaction conditions.

  • Causality & Explanation:

    • Enolate Formation: The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration.[15] With an unsymmetrical ketone, two different enolates can form, leading to two possible regioisomeric quinoline products. The ratio of these products depends on the relative stability of the enolates and the steric hindrance around the ketone.

  • Troubleshooting & Solutions:

    • Catalyst Choice: The choice of catalyst can significantly influence regioselectivity. Lewis acids, such as In(OTf)₃, have been shown to be highly effective in promoting the selective formation of the desired Friedländer product in high yields.[8] Screening different Lewis acids (e.g., ZnCl₂, SnCl₄) or Brønsted acids (p-TsOH) is recommended.[5]

    • Use of Pre-formed Enol Equivalents: Instead of a ketone, using a pre-formed enamine, enol ether, or enolate can direct the reaction to the desired regioisomer.

    • Modern Catalytic Systems: Recent advances have shown that heterogeneous catalysts like metal-organic frameworks (MOFs) can offer excellent selectivity and recyclability. For instance, MIL-53(Al) has been demonstrated to be a superior catalyst due to its strong Lewis acidic sites.[16][17]

Pfitzinger Reaction

Q5: My Pfitzinger reaction is messy, producing a thick tar instead of the expected quinoline-4-carboxylic acid. What is the cause, and how can I get a cleaner reaction?

A5: Tar formation in the Pfitzinger reaction is often due to self-condensation side reactions of the starting materials under the strongly basic conditions required for the reaction.[18]

  • Causality & Explanation:

    • Isatin Self-Condensation: In the presence of a strong base, isatin can undergo self-condensation reactions.

    • Carbonyl Self-Condensation: The carbonyl compound, especially if it is an aldehyde or a ketone with multiple enolizable protons, can undergo aldol-type self-condensation under basic conditions.

    • Reaction Mechanism: The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid.[19] This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to give the quinoline product.[19][20] If the carbonyl compound or isatin self-condenses, the desired reaction pathway is intercepted.

  • Troubleshooting & Solutions:

    • Sequential Addition of Reagents: Instead of mixing all reactants at once, first react the isatin with the base (e.g., KOH) to ensure complete ring opening to the keto-acid. Once the isatin is fully dissolved and the ring is opened, then add the carbonyl compound. This minimizes the opportunity for self-condensation of isatin.

    • Control of Stoichiometry: Using a slight excess of the carbonyl compound can help to ensure that all the ring-opened isatin intermediate reacts, driving the reaction to completion.

    • Temperature Control: While some heat may be necessary, excessive temperatures can accelerate side reactions. Running the reaction at the lowest temperature that allows for a reasonable reaction rate is advisable.

Section 3: Experimental Protocols

Protocol 1: Optimized High-Temperature Cyclization (Gould-Jacobs / Conrad-Limpach)

This protocol is for the thermal cyclization step using a high-boiling solvent to improve yield and minimize charring.

  • Materials:

    • Anilidomethylenemalonate or β-aminoacrylate intermediate

    • High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether)

    • Three-neck round-bottom flask

    • Reflux condenser

    • High-temperature thermometer

    • Heating mantle with stirrer

    • Inert gas supply (Nitrogen or Argon)

    • Hexanes or other non-polar solvent for precipitation

  • Procedure:

    • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, dissolve the intermediate (1.0 equiv) in the high-boiling solvent (e.g., Dowtherm A, approx. 5-10 mL per gram of intermediate).

    • Inert Atmosphere: Flush the system with an inert gas.

    • Heating: Begin stirring and heat the mixture to the target cyclization temperature (typically 250-260°C).[1][7]

    • Reaction Monitoring: Maintain this temperature and monitor the reaction by TLC (if feasible) or by time. A typical reaction time is 30-60 minutes.

    • Work-up: After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.

    • Precipitation: While still warm, carefully and slowly add a non-polar solvent like hexanes to the mixture with stirring. The product should precipitate out of the solution.

    • Isolation: Cool the mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

    • Washing and Drying: Wash the collected solid thoroughly with the non-polar solvent to remove all traces of the high-boiling solvent. Dry the product under high vacuum.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol provides a general method for a Lewis acid-catalyzed Friedländer annulation, which can offer milder conditions and improved selectivity.

  • Materials:

    • 2-aminoaryl ketone or aldehyde (1.0 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

    • Lewis Acid Catalyst (e.g., In(OTf)₃, 10 mol%)

    • Solvent (e.g., ethanol, or solvent-free)

    • Reaction vial or flask with a magnetic stirrer

    • Heating source (e.g., oil bath)

  • Procedure:

    • Reaction Setup: To a reaction vial, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the Lewis acid catalyst (e.g., In(OTf)₃, 0.1 mmol).[8]

    • Reaction Conditions: If using a solvent, add it to the vial. Stir the mixture at the desired temperature (e.g., 80-100°C). For solvent-free conditions, heat the neat mixture.[8]

    • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in an organic solvent like ethyl acetate.

    • Purification: Wash the organic solution with saturated aqueous NaHCO₃ and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

References

Stability of 4-Methoxyquinoline in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxyquinoline. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and assessing the stability of this compound in various solvent systems. Instead of a simple list of facts, this guide provides a framework for understanding, predicting, and experimentally verifying the stability of this compound, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the standard storage conditions for this compound?

As a solid, this compound should be stored in a tightly sealed container in a dry, room-temperature environment.[1][2] For long-term stability, particularly to prevent potential slow oxidation or reaction with atmospheric moisture, storage under an inert atmosphere (like argon or nitrogen) is recommended. The material can be sensitive to air and light.

Q2: In which common laboratory solvents is this compound soluble?

This compound is reported to have slight solubility in chloroform and methanol.[1][2] Based on its structure—a moderately polar aromatic ether—it is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). Its aqueous solubility is anticipated to be low due to the hydrophobic quinoline ring system.[3]

Q3: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound in solution is primarily influenced by three factors: pH, exposure to light (photodegradation), and the presence of oxidizing agents.[4] Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the methoxy ether bond.[5][6] The quinoline ring system is also susceptible to oxidative and photolytic degradation.[7][8]

Q4: My this compound solution has turned yellow/brown. What does this indicate?

A change in color, typically to yellow or brown, is a common visual indicator of degradation. This often results from the formation of oxidized species or other chromophoric degradation products. While a color change is a strong warning sign, it is not quantitative. The absence of a color change does not guarantee stability. Chromatographic analysis, such as HPLC, is required for definitive assessment.

Q5: What are the predicted degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, we can predict likely routes based on its chemical structure and the behavior of similar compounds. The two most probable pathways are O-demethylation and ring oxidation.

  • O-Demethylation (Hydrolysis): Under acidic or basic conditions, the methoxy group can be hydrolyzed to form 4-hydroxyquinoline. This is a common reaction for aryl methyl ethers.

  • Oxidation: The quinoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products. The presence of the electron-donating methoxy group can influence the position of oxidative attack.

Below is a diagram illustrating these potential degradation routes.

G MQ This compound HQ 4-Hydroxyquinoline MQ->HQ  Acid/Base Hydrolysis (O-Demethylation) N_Oxide This compound-N-Oxide MQ->N_Oxide  Oxidation Ring_Opened Ring-Opened Products MQ->Ring_Opened  Photodegradation/ Aggressive Oxidation G cluster_0 Troubleshooting Workflow Start Inconsistent Assay Results Check_Stock 1. Analyze Stock Solution (e.g., by HPLC-UV) Start->Check_Stock Stock_OK Is Stock >99% Pure? Check_Stock->Stock_OK Check_Working 2. Analyze Working Solution (Post-Dilution & Incubation) Stock_OK->Check_Working Yes Degraded_Stock Root Cause: Stock Solution Instability Stock_OK->Degraded_Stock No Working_OK Is Working Solution Stable? Check_Working->Working_OK Degraded_Working Root Cause: Working Solution Instability (Solvent/Excipient Incompatibility) Working_OK->Degraded_Working No Other_Issue Root Cause: Not Compound Stability (Investigate Assay Parameters) Working_OK->Other_Issue Yes Action_Stock Action: Prepare Fresh Stock. Re-evaluate Storage Solvent/Conditions. Degraded_Stock->Action_Stock Action_Working Action: Re-evaluate Assay Buffer/Solvent. Perform Excipient Compatibility Study. Degraded_Working->Action_Working

References

Validation & Comparative

A Senior Application Scientist's Guide to 4-Hydroxyquinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxyquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with diverse biological activities.[1][2] The strategic synthesis of these scaffolds is paramount in the fields of drug discovery and development. This guide offers an in-depth, comparative analysis of the principal synthetic routes to 4-hydroxyquinolines, presenting the underlying chemical principles, validated experimental data, and detailed protocols to empower researchers in selecting the optimal methodology for their specific synthetic challenges.

The Classical Approaches: Cornerstones of 4-Hydroxyquinoline Synthesis

For decades, the synthesis of 4-hydroxyquinolines has been dominated by three named reactions: the Conrad-Limpach, the Gould-Jacobs, and the Camps cyclization. These foundational methods, while robust, are often characterized by demanding reaction conditions, most notably high temperatures.[1]

The Conrad-Limpach Synthesis

This venerable method involves the condensation of anilines with β-ketoesters.[1][3] The reaction proceeds via a Schiff base intermediate, which then undergoes a thermal cyclization to construct the 4-hydroxyquinoline ring system.[1][3] A critical consideration in this synthesis is the regioselectivity of both the initial condensation and the subsequent cyclization.[1]

Mechanism: The reaction is initiated by the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. This is followed by protonation and dehydration to yield a Schiff base, which then tautomerizes to an enamine. A thermal electrocyclic ring closure, followed by the elimination of an alcohol and tautomerization, affords the final 4-hydroxyquinoline product.[3]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol outlines a general two-step procedure for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.

  • Step 1: Formation of the Enamine Intermediate

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 eq). The reaction can be conducted without a solvent or in a suitable solvent like ethanol.

    • Stir the mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the enamine formation is complete, remove the solvent (if used) under reduced pressure. The resulting intermediate is often a viscous oil and can be used in the next step without extensive purification.

  • Step 2: Thermal Cyclization

    • In a flask equipped with a reflux condenser, dissolve the enamine intermediate in a high-boiling point, inert solvent such as diphenyl ether, Dowtherm A, or mineral oil.

    • Heat the reaction mixture to approximately 250 °C.

    • Maintain this temperature for the duration required for the cyclization to complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature, which should induce the precipitation of the 4-hydroxyquinoline product.

    • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Advantages and Disadvantages:

AdvantagesDisadvantages
Readily available starting materials.Requires very high temperatures (often >250 °C).[3]
Can provide good to excellent yields with optimization.[3]Potential for the formation of isomeric products (Knorr synthesis).
A well-established and understood reaction.High-boiling point solvents can be difficult to remove.

Causality in Experimental Choices: The use of high-boiling point, inert solvents is crucial for providing the necessary thermal energy to overcome the activation barrier of the electrocyclic ring closure, a key step in the formation of the quinoline ring.[4] The choice of solvent can significantly impact the yield, with early syntheses without a solvent reporting yields below 30%, while the use of mineral oil has been shown to increase yields to as high as 95%.[3]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a versatile pathway to a wide array of substituted 4-hydroxyquinolines.[1] This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[1][5] This is followed by a thermal cyclization, saponification of the resulting ester, and a final decarboxylation step to yield the desired 4-hydroxyquinoline.[1][5]

Mechanism: The synthesis commences with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate. A 6-electron electrocyclization at high temperatures forms the quinoline ring. Subsequent hydrolysis of the ester and decarboxylation furnishes the 4-hydroxyquinoline.[5]

Experimental Protocol: Gould-Jacobs Synthesis (Conventional High-Temperature)

This protocol employs a high-boiling inert solvent to achieve the required temperature for the cyclization step.

  • Step 1: Condensation

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure.

  • Step 2: Cyclization

    • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes.

  • Step 3: Hydrolysis (Saponification)

    • After cooling, suspend the crude 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Step 4: Decarboxylation

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Place the dried solid in a suitable flask and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

    • The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

Advantages and Disadvantages:

AdvantagesDisadvantages
Good for anilines with electron-donating groups at the meta-position.[5]Multi-step process can lead to lower overall yields.
Versatile for a range of substituted anilines.High temperatures can cause product decomposition.[5]
The intermediate can often be isolated.Potential for regioselectivity issues with asymmetrically substituted anilines.[5]
The Camps Cyclization

The Camps cyclization offers a route to 4-hydroxyquinolines starting from o-acylaminoacetophenones.[1] This reaction is typically base-catalyzed and proceeds through an intramolecular aldol-type condensation.[1] The nature of the starting material and the reaction conditions can lead to the formation of isomeric products.[1][6]

Mechanism: The reaction is initiated by the deprotonation of the α-carbon to the ketone by a base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. The resulting tetrahedral intermediate collapses with the elimination of water to form the 4-hydroxyquinoline ring.

Experimental Protocol: Camps Cyclization

A general procedure for the Camps cyclization is as follows:

  • Dissolve the o-acylaminoacetophenone in a suitable solvent, such as ethanol.

  • Add a solution of a base, typically aqueous sodium hydroxide or sodium ethoxide in ethanol.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or HCl).

  • The precipitated product can be collected by filtration and purified by recrystallization.

Advantages and Disadvantages:

AdvantagesDisadvantages
Utilizes readily accessible starting materials.Can produce a mixture of isomeric hydroxyquinolines.[6]
Generally proceeds under milder conditions than Conrad-Limpach or Gould-Jacobs.The synthesis of the starting o-acylaminoacetophenone can be multi-stepped.
Base-catalyzed, avoiding the need for strong acids.Yields can be variable depending on the substrate and conditions.

Modern Advancements: The Advent of Microwave-Assisted Synthesis

In the quest for more efficient, safer, and environmentally benign synthetic methodologies, microwave-assisted synthesis has emerged as a transformative tool in organic chemistry.[1] For the synthesis of 4-hydroxyquinolines, microwave irradiation has been demonstrated to dramatically reduce reaction times and, in many instances, enhance product yields when compared to conventional heating methods.[1] This is attributed to the efficient and uniform heating provided by microwaves, which accelerates reaction rates and can minimize the formation of byproducts.[1]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

This protocol is adapted from a microwave-assisted procedure and offers a rapid and efficient cyclization.

  • Materials:

    • Aniline (or substituted aniline)

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

    • Microwave synthesis system

    • Ice-cold acetonitrile for washing

    • Filtration apparatus

  • Procedure:

    • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reagent and a solvent.

    • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250 °C or 300 °C) and hold for a specified time (e.g., 1 to 20 minutes).

    • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Purification: Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL).

    • Drying and Analysis: Dry the resulting solid under vacuum. The product is typically of high purity (>95%).

Comparative Data Analysis

The following tables provide a quantitative comparison of the different synthesis methods, offering a basis for evaluating their efficacy.

Table 1: Comparison of Classical Synthesis Methods

MethodStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical Yield
Conrad-Limpach Anilines, β-ketoestersHigh temperature (~250 °C), high-boiling solvent (e.g., diphenyl ether)Several hoursModerate to high (can be up to 95%)[3]
Gould-Jacobs Anilines, alkoxymethylenemalonic estersHigh temperature (~250 °C), high-boiling solvent, followed by saponification and decarboxylationSeveral hoursModerate
Camps o-acylaminoacetophenonesBase (e.g., NaOH, NaOEt), refluxSeveral hoursVariable, dependent on substrate and conditions

Table 2: Efficacy of Microwave-Assisted Gould-Jacobs Synthesis

EntryTemperature (°C)Time (min)Isolated Yield (%)
125011
2300137
32502010
43002028
5300547

Data sourced from a Biotage application note.

Analysis of Microwave Data: The data clearly demonstrates that higher temperatures are essential for the intramolecular cyclization step in the Gould-Jacobs reaction. At 250 °C, the product yield remains low even after 20 minutes. A significant increase in yield is observed at 300 °C. However, extended reaction times at this high temperature can lead to product degradation. This underscores the necessity of carefully optimizing both temperature and time to achieve maximum yield.

Visualizing the Synthetic Workflows

The following diagrams, generated using DOT language, illustrate the general workflows for the discussed synthesis methods.

Conrad_Limpach_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aniline Aniline Condensation Condensation (Room Temp) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (~250°C) Product 4-Hydroxyquinoline Cyclization->Product Enamine->Cyclization

Caption: General workflow for the Conrad-Limpach synthesis.

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Condensation Intermediate1 Anilidomethylenemalonate Condensation->Intermediate1 Cyclization Thermal Cyclization (~250°C) Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Intermediate2 Hydrolysis Saponification Intermediate3 Quinoline-3-carboxylic acid Hydrolysis->Intermediate3 Decarboxylation Decarboxylation (Heat) Product 4-Hydroxyquinoline Decarboxylation->Product Intermediate1->Cyclization Intermediate2->Hydrolysis Intermediate3->Decarboxylation

Caption: Step-by-step workflow for the Gould-Jacobs reaction.

Camps_Cyclization_Workflow cluster_reactants Reactant cluster_process Process cluster_products Product StartingMaterial o-Acylaminoacetophenone Cyclization Base-catalyzed Intramolecular Cyclization (Reflux) StartingMaterial->Cyclization Product 4-Hydroxyquinoline Cyclization->Product

Caption: Workflow for the Camps cyclization.

Conclusion and Future Outlook

The choice of a synthetic method for 4-hydroxyquinolines is a critical decision that depends on several factors, including the desired substitution pattern, scale of the reaction, and available equipment. The classical Conrad-Limpach, Gould-Jacobs, and Camps reactions remain valuable and widely used tools in the synthetic chemist's arsenal. However, their limitations, particularly the harsh reaction conditions, have spurred the development of more modern and efficient approaches.

Microwave-assisted synthesis, as demonstrated by the data for the Gould-Jacobs reaction, offers a compelling alternative, providing significant reductions in reaction time and often leading to improved yields. This makes it a more sustainable and efficient method, particularly for applications in high-throughput synthesis and library generation in the context of modern drug discovery. As the demand for novel and diverse 4-hydroxyquinoline derivatives continues to grow, the development of even more efficient, selective, and environmentally friendly synthetic methods will undoubtedly remain an active area of research.

References

A Senior Application Scientist's Guide to the Validation of 4-Methoxyquinoline as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitor Specificity

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its rigid structure and potential for diverse substitutions make it an attractive starting point for the design of novel therapeutics targeting the highly conserved ATP-binding pocket of protein kinases. 4-Methoxyquinoline, a simple derivative, represents a foundational structure whose biological activity warrants rigorous investigation.

This guide provides a comprehensive framework for the validation of this compound's bioassay results, contextualized within a common and critical application: the screening for inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a well-established driver of tumorigenesis, making it a prime target for anti-cancer drug development.[1]

Here, we eschew a simplistic, step-by-step recitation of protocols. Instead, we delve into the causality behind experimental choices, emphasizing the principles of a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with a robust strategy to not only determine the potency of a test compound like this compound but also to build confidence in the validity and specificity of the results. This is achieved through a multi-tiered approach, comparing the performance of our test compound against a well-characterized, potent, and broad-spectrum kinase inhibitor, Staurosporine, and discussing the results in the context of clinically relevant inhibitors.

The Core Challenge: Distinguishing True Inhibition from Assay Artifacts

In high-throughput screening (HTS), the primary goal is to identify "hits"—compounds that modulate the activity of a biological target. However, a significant challenge lies in distinguishing true inhibitors from false positives that arise from interference with the assay technology itself. Luminescence-based assays, while highly sensitive and amenable to H-TS, are susceptible to such artifacts.[2] Therefore, a rigorous validation workflow must incorporate secondary and counter-screening assays to eliminate these confounding factors.

This guide will detail a validation cascade that progresses from a primary biochemical screen to essential counter-screening, ensuring the integrity of the data and providing a solid foundation for further investigation.

Experimental Design: A Comparative Validation Workflow

Our validation strategy is centered around a direct comparison of this compound with a "gold standard" inhibitor, Staurosporine. This allows for the benchmarking of our test compound's performance and provides a crucial reference point for assay performance and validation.

The workflow is designed to be logical and sequential, with each step building upon the last to refine our understanding of this compound's activity.

Validation_Workflow Dose_Response Dose_Response Counterscreen Counterscreen Dose_Response->Counterscreen Validates mechanism of signal change Orthogonal_Assay Orthogonal_Assay Counterscreen->Orthogonal_Assay Confirms hits with different technology Data_Analysis Data_Analysis Counterscreen->Data_Analysis Filters out false positives Orthogonal_Assay->Data_Analysis

References

A Senior Application Scientist's Guide to Comparing the In Vitro Cytotoxicity of Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have garnered substantial interest in oncology for their potent anticancer properties, which are exerted through diverse mechanisms that inhibit cancer cell proliferation and promote cell death.[2][3][4] This guide provides an in-depth comparison of the in vitro cytotoxicity of various quinoline analogs, grounded in quantitative data, detailed experimental methodologies, and the underlying mechanistic pathways.

Mechanisms of Quinoline-Induced Cytotoxicity: A Multifaceted Approach

Quinoline derivatives exert their cytotoxic effects not through a single mechanism, but by engaging multiple cellular pathways. This pleiotropic activity is a key reason for their therapeutic potential. The primary mechanisms include inducing programmed cell death (apoptosis), inhibiting critical cell cycle machinery, and disrupting key signaling cascades.[2][3][4]

Apoptosis Induction: The Primary Pathway to Cell Death

A majority of cytotoxic quinoline analogs eliminate cancer cells by activating the apoptotic cascade.[5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Many quinolines trigger mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c into the cytosol, which then activates caspase-9 and, subsequently, the executioner caspase-3, culminating in cell death.[5] The expression levels of pro-apoptotic proteins like Bax and pro-survival proteins like Bcl-2 are often modulated by these compounds.[5][7]

  • Extrinsic Pathway: Some analogs can activate death receptors on the cell surface, leading to the recruitment and activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the intrinsic pathway.[5]

  • Other Mechanisms: Beyond apoptosis, some quinoline derivatives have been shown to induce other forms of cell death, such as autophagy, or to interfere with DNA replication and repair by inhibiting topoisomerase enzymes.[2][8][9]

Below is a diagram illustrating the convergence of apoptotic pathways often targeted by quinoline analogs.

Caption: Key apoptotic pathways targeted by cytotoxic quinoline analogs.

Comparative Analysis of Quinoline Analog Cytotoxicity

The cytotoxic potency of quinoline derivatives is highly dependent on their substitution patterns.[2] Different functional groups at various positions on the quinoline ring can dramatically alter their activity against specific cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify and compare this potency, with a lower IC50 value indicating greater effectiveness.[1]

Below is a summary of reported IC50 values for various classes of quinoline analogs against several human cancer cell lines.

Quinoline Analog ClassSpecific Compound ExampleCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrids Compound 12eMGC-803 (Gastric)1.38[10]
HCT-116 (Colon)5.34[10]
MCF-7 (Breast)5.21[10]
4-Anilinoquinolines Compound 38 (PI3K/mTOR inhibitor)MCF-7 (Breast)Comparable to control[11]
2,4-Disubstituted Quinolines Acrylamide derivative (11)MCF-7 (Breast)29.8[2]
4,7-Disubstituted Quinolines Chloro-hydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[2]
2-Aryl-trimethoxyquinolines Compound Q21 (Tubulin inhibitor)Ovarian CarcinomaPotent activity reported[3]
Quinoline-based Kinase Inhibitors 3,6-disubstituted quinoline (26)MKN45 (Gastric)0.093[11]
Pyrazolo-quinolines Trifluoro derivative (62)VariousPotent, <2.44 µM[12]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Gold-Standard Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized and validated protocols are essential. Here, we detail the methodologies for two fundamental assays in cytotoxicity screening: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality Insight: Seeding density is critical. Too few cells will yield a low signal; too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the quinoline analogs in culture medium. It is advisable to perform a wide range of concentrations (e.g., 0.1 to 100 µM) for initial screening.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "medium only" blank control.

    • Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate the plate for 2-4 hours at 37°C.

    • Causality Insight: During this incubation, only viable cells with active mitochondria will convert the MTT into formazan crystals. The incubation time may need optimization depending on the cell line's metabolic rate.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[14]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[15]

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Workflow start Start seed_cells 1. Seed Cells (96-well plate, 24h incubation) start->seed_cells end_node End (IC50 Value) treat_cells 2. Treat with Quinoline Analogs (Serial dilutions, 24-72h) seed_cells->treat_cells add_mtt 3. Add MTT Reagent (Final conc. 0.5 mg/mL) treat_cells->add_mtt incubate_mtt 4. Incubate (2-4h at 37°C) add_mtt->incubate_mtt solubilize 5. Solubilize Formazan Crystals (Add DMSO/SDS) incubate_mtt->solubilize read_absorbance 6. Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data 7. Analyze Data (% Viability vs. Control) read_absorbance->analyze_data analyze_data->end_node

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10^6 cells in a 6-well plate or T25 flask.

    • Allow cells to attach overnight, then treat with the quinoline analog at concentrations around its IC50 value (determined by MTT assay) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize.

    • Combine all cells from each condition and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[16]

    • Self-Validating System: It is crucial to collect the supernatant (floating cells) as these are often the first to undergo apoptosis. Discarding them will lead to an underestimation of cell death.

  • Cell Washing:

    • Wash the cell pellet once with cold 1X PBS to remove residual medium and serum. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100-500 µL of 1X Annexin V Binding Buffer.[17] The cell concentration should be around 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).[17]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and quadrants.

    • Data Interpretation:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Conclusion and Future Perspectives

The quinoline scaffold remains a highly versatile and potent platform for the development of novel anticancer agents. The comparative data clearly indicate that substitutions at various positions can fine-tune the cytotoxic activity, often achieving potency in the low micromolar or even nanomolar range. Understanding the specific mechanisms, such as the induction of apoptosis via caspase activation, is critical for rational drug design.

The robust protocols detailed herein for MTT and Annexin V/PI assays provide a reliable framework for screening and characterizing the cytotoxic effects of new quinoline analogs. Future research should focus on developing derivatives with enhanced selectivity for cancer cells over normal cells, exploring synergistic combinations with existing chemotherapeutics, and further elucidating their interactions with novel molecular targets.

References

A Comparative Guide to the Antioxidant Effects of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of novel therapeutic agents to combat oxidative stress-implicated pathologies, the 4-hydroxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with their antioxidant potential being a focal point of extensive research.[2][3] This guide offers a comprehensive comparative analysis of the antioxidant effects of various 4-hydroxyquinoline derivatives, grounded in experimental data and mechanistic insights to aid researchers and drug development professionals in this field.

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of 4-Hydroxyquinolines

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key contributor to the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[4] Antioxidants mitigate this damage by neutralizing free radicals, thus representing a critical therapeutic strategy.

The 4-hydroxyquinoline core, a heterocyclic motif, is of particular interest due to its structural features that are conducive to antioxidant activity. The presence of a hydroxyl group on the quinoline ring is believed to be a key contributor to its radical-scavenging capabilities through hydrogen atom donation.[5] Furthermore, the aromatic system allows for the delocalization and stabilization of the resulting radical, a crucial feature for potent antioxidant action.[6][7]

This guide will delve into the structure-activity relationships that govern the antioxidant efficacy of these derivatives, compare their performance in various antioxidant assays, and provide detailed protocols for the experimental evaluation of these compounds.

The Structural Basis of Antioxidant Activity in 4-Hydroxyquinoline Derivatives

The antioxidant capacity of 4-hydroxyquinoline derivatives is not solely dependent on the core structure but is significantly influenced by the nature and position of various substituents on the quinoline ring. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent antioxidant agents.

The Pivotal Role of the 4-Hydroxyl Group

The hydroxyl group at the C4 position is a cornerstone of the antioxidant activity of this class of compounds. However, its effectiveness can be modulated by intramolecular interactions. For instance, the presence of an adjacent carbonyl group, as seen in 4-hydroxy-2-quinolinone derivatives, can lead to the formation of a strong intramolecular hydrogen bond, which may reduce the hydroxyl group's ability to donate a hydrogen atom to a free radical.[8]

Influence of Substituents on the Quinoline Ring

The introduction of additional functional groups onto the quinoline scaffold can either enhance or diminish antioxidant activity:

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl, butyl) and hydroxyl groups generally increase antioxidant activity.[6][7] These groups can donate electron density to the aromatic system, further stabilizing the phenoxy radical formed after hydrogen donation.

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like carboxyl (-COOH) or ester (-COOC2H5) groups, particularly at the ortho position to the hydroxyl group, can render the resulting phenoxy radical more active and unstable, potentially leading to pro-oxidant effects under certain conditions.[9]

  • Halogens: The effect of halogen substituents (e.g., -F, -Cl) can be complex. While 7-fluoro-4-hydroxyquinoline has shown better antioxidant activity than its 7-chloro counterpart, the overall impact depends on the specific derivative and the assay system.[9]

The following diagram illustrates the basic 4-hydroxyquinoline scaffold and highlights the key positions for substitution that influence its antioxidant properties.

Caption: Core structure of 4-hydroxyquinoline and the influence of substituent groups.

Comparative Analysis of Antioxidant Activity: A Data-Driven Overview

The antioxidant potential of 4-hydroxyquinoline derivatives has been evaluated using a variety of in vitro assays. Each assay measures a different aspect of antioxidant action, and a comprehensive assessment requires a multi-assay approach. This section presents a comparative summary of the antioxidant activities of selected derivatives from the literature.

DerivativeAssayResultReference
7-Fluoro-4-hydroxyquinoline (FQ)AAPH-induced erythrocyte hemolysisMore potent than 7-Chloro-4-hydroxyquinoline (CQ)[9]
7-Chloro-4-hydroxyquinoline (CQ)AAPH-induced erythrocyte hemolysisAntioxidant[9]
Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE)AAPH-induced erythrocyte hemolysis (in DPPC vesicle)Pro-oxidant[9]
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate (CQCE)AAPH-induced erythrocyte hemolysis (in DPPC vesicle)Pro-oxidant[9]
4-Hydroxy-2-quinolinone Carboxamide derivative 3gABTS Radical Scavenging72.4% inhibition[5]
4-Hydroxy-2-quinolinone Carboxamide derivative 3gLipid Peroxidation Inhibition100% inhibition[5]
4-Hydroxy-2-quinolinone Carboxamide derivative 3gHydroxyl Radical Scavenging67.7% inhibition[5]
Hydroxy-2-phenylquinolin-4(1H)-ones (compounds 8-10)FRAP1.41-97.71% Trolox equivalents[4]
Hydroxy-2-phenylquinolin-4(1H)-ones (compounds 8-10)ORAC9.18-15.27 µM Trolox equivalents at 0.001 mM[4]
Hydroxy-2-phenylquinolin-4(1H)-ones (compounds 8-10)TBARS0.05-0.72 nmol MDA/mg tissue[4]

Note: The results presented are for illustrative purposes and are extracted from different studies, which may have used varying experimental conditions. Direct comparison of absolute values across different studies should be done with caution.

Mechanistic Pathways of Antioxidant Action

4-Hydroxyquinoline derivatives can exert their antioxidant effects through multiple mechanisms. The primary mechanisms include:

  • Radical Scavenging: This is the most direct antioxidant mechanism, involving the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it.

  • Metal Chelation: Some derivatives can chelate transition metal ions like Fe(II) and Fe(III), which are known to catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[3][10]

  • Modulation of Antioxidant Enzymes: Certain compounds can upregulate the expression of endogenous antioxidant enzymes through pathways like the Nrf2/ARE signaling pathway, providing a more sustained antioxidant defense.[5]

The following diagram illustrates these key antioxidant mechanisms.

Radical Free Radical (ROS) Neutralized Neutralized Molecule Radical->Neutralized H-atom donation 4HQ 4-Hydroxyquinoline Derivative 4HQ->Neutralized Chelated Chelated Metal Complex 4HQ->Chelated Nrf2 Nrf2 Activation 4HQ->Nrf2 Metal Transition Metal Ion (e.g., Fe2+) Metal->Chelated Chelation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation to nucleus Enzymes Increased Antioxidant Enzyme Expression ARE->Enzymes

Caption: Key antioxidant mechanisms of 4-hydroxyquinoline derivatives.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.[11]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test Compounds: Dissolve the 4-hydroxyquinoline derivatives in a suitable solvent (e.g., DMSO, methanol) to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the respective wells.

    • For the blank, add 100 µL of the solvent used for the test compounds.

    • For the control, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the solvent and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[12][13]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds: Prepare a series of dilutions of the 4-hydroxyquinoline derivatives and a standard antioxidant in a suitable solvent.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of the test compound dilutions to a larger volume (e.g., 1 mL) of the ABTS•+ working solution.

    • Mix thoroughly.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

The following diagram outlines the general workflow for assessing the antioxidant activity of 4-hydroxyquinoline derivatives.

Start Start: Synthesized 4-Hydroxyquinoline Derivatives Preparation Preparation of Stock Solutions and Serial Dilutions Start->Preparation Assay Perform Antioxidant Assays Preparation->Assay DPPH DPPH Assay Assay->DPPH ABTS ABTS Assay Assay->ABTS FRAP FRAP Assay Assay->FRAP Other Other Assays (e.g., Lipid Peroxidation) Assay->Other Measurement Spectrophotometric Measurement of Absorbance DPPH->Measurement ABTS->Measurement FRAP->Measurement Other->Measurement Calculation Calculate % Inhibition and IC50 Values Measurement->Calculation Analysis Comparative Analysis and Structure-Activity Relationship Calculation->Analysis End End: Identification of Potent Antioxidant Candidates Analysis->End

Caption: General experimental workflow for antioxidant activity assessment.

Conclusion and Future Directions

4-Hydroxyquinoline derivatives represent a promising class of antioxidants with tunable properties based on their substitution patterns. This guide has provided a comparative overview of their antioxidant effects, highlighting the importance of structure-activity relationships and providing standardized protocols for their evaluation. While in vitro assays are invaluable for initial screening, future research should focus on validating these findings in cellular and in vivo models of oxidative stress. Furthermore, exploring the potential for dual-action derivatives that combine antioxidant properties with other therapeutic activities could lead to the development of novel and highly effective drugs for a range of diseases.

References

A Head-to-Head Comparison of Prominent Quinoline-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors vital in oncology.[1] This guide offers an in-depth, head-to-head comparison of four prominent quinoline-based kinase inhibitors: Bosutinib, Lenvatinib, Neratinib, and Cabozantinib. We will delve into their mechanisms of action, comparative preclinical performance, and the experimental methodologies crucial for their evaluation, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Kinase inhibitors have revolutionized cancer therapy by targeting these aberrant signaling cascades. The quinoline ring system, a bicyclic aromatic heterocycle, has proven to be a highly versatile and effective scaffold for the design of potent and selective kinase inhibitors.[3] Its rigid structure and synthetic tractability allow for the precise positioning of functional groups to interact with the ATP-binding pocket of various kinases.

This guide will focus on a direct comparison of four FDA-approved quinoline-based drugs that target different key kinases implicated in cancer progression:

  • Bosutinib: A dual inhibitor of Src and Abl kinases.

  • Lenvatinib: A multi-targeted inhibitor of VEGFR, FGFR, PDGFR, RET, and KIT.[4]

  • Neratinib: An irreversible pan-HER inhibitor.

  • Cabozantinib: A multi-targeted inhibitor of MET, VEGFR, and AXL.[4]

Comparative Analysis of Kinase Inhibition Profiles

Kinase InhibitorPrimary TargetsOther Notable Targets (IC50 in nM)
Bosutinib Abl (1 nM), Src (1.2 nM)PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT3 signaling pathways (activity reported, specific IC50s vary)[5]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITData on a broader kinase panel is less publicly available.
Neratinib EGFR, HER2, HER4 (irreversible)-
Cabozantinib MET (1.3 nM), VEGFR2 (0.035 nM), AXL (7 nM)RET (4 nM), KIT (4.6 nM), FLT1/3/4 (12/11.3/6 nM), TIE2 (14.3 nM)[5]

Note: The IC50 values presented are compiled from various sources and should be considered as representative rather than absolute comparative values due to potential variations in assay conditions between studies.

Mechanism of Action and Targeted Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is fundamental to appreciating their anti-cancer effects.

Bosutinib and the BCR-ABL/Src Signaling Pathway

Bosutinib's primary targets, the Abl and Src tyrosine kinases, are key components of the BCR-ABL signaling pathway, which is constitutively active in chronic myeloid leukemia (CML).[3] Inhibition of this pathway leads to the suppression of downstream signaling cascades that control cell proliferation and survival.

BCR_ABL_Pathway BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos Src Src BCR_ABL->Src Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5 STAT5 Src->STAT5 Survival Cell Survival STAT5->Survival Bosutinib Bosutinib Bosutinib->BCR_ABL Bosutinib->Src

Caption: Bosutinib inhibits the BCR-ABL and Src kinases.

Lenvatinib and Cabozantinib: Targeting Angiogenesis and Tumor Growth

Lenvatinib and Cabozantinib are both multi-targeted kinase inhibitors that potently inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis.[4] Cabozantinib also strongly inhibits the MET and AXL kinases, which are involved in tumor cell proliferation, invasion, and metastasis.

VEGFR_MET_Pathway cluster_VEGFR VEGFR Signaling cluster_MET MET Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis HGF HGF MET MET HGF->MET PI3K PI3K MET->PI3K Akt Akt PI3K->Akt Proliferation_Survival Proliferation & Survival Akt->Proliferation_Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET

Caption: Lenvatinib and Cabozantinib inhibit key signaling pathways.

Neratinib and the HER Family Pathway

Neratinib is an irreversible inhibitor of the Human Epidermal Growth Factor Receptor (HER) family, including HER1 (EGFR), HER2, and HER4. Overexpression or mutation of these receptors is a driving factor in several cancers, particularly breast cancer. Neratinib's irreversible binding leads to sustained inhibition of downstream signaling pathways like the PI3K/Akt and MAPK pathways, which control cell proliferation and survival.

HER2_Pathway HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Neratinib Neratinib Neratinib->HER2_HER3

Caption: Neratinib irreversibly inhibits the HER family of receptors.

Experimental Protocols for Comparative Evaluation

To ensure the validity and reproducibility of a head-to-head comparison of these inhibitors, standardized experimental protocols are essential.

In Vitro Biochemical Kinase Assay (for IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serially Diluted Inhibitor to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Incubate Incubate to Allow Inhibitor Binding Add_Kinase->Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Detect Signal Incubate_Reaction->Stop_Reaction Analyze_Data Analyze Data & Determine IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the quinoline-based inhibitor in DMSO. Perform serial dilutions to create a range of concentrations.

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific peptide substrate, and ATP in an appropriate kinase buffer.

  • Assay Setup: In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).

  • Kinase Addition: Add the purified kinase to each well and incubate briefly to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Kinase Inhibition

This assay measures the effect of an inhibitor on kinase activity within a cellular context, providing insights into its potency and cell permeability.

Workflow Diagram:

Cell_Based_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Serially Diluted Inhibitor Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Measure_Phosphorylation Measure Phosphorylation of Downstream Target (e.g., ELISA) Lyse_Cells->Measure_Phosphorylation Analyze_Data Analyze Data & Determine IC50 Measure_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a cancer cell line known to be dependent on the target kinase.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the quinoline-based inhibitor for a specific duration (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells to release their contents.

  • Phosphorylation Detection: Measure the phosphorylation level of a known downstream substrate of the target kinase using a method like ELISA or Western blotting.

  • Data Analysis: Normalize the phosphorylation signal to the total protein concentration. Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a cornerstone in the development of targeted cancer therapies. The four inhibitors discussed here—Bosutinib, Lenvatinib, Neratinib, and Cabozantinib—demonstrate the versatility of this chemical framework in targeting a diverse range of kinases with significant clinical impact.

For researchers in the field, a thorough understanding of the comparative preclinical profiles of these drugs is paramount. While this guide provides a consolidated overview, the need for comprehensive, standardized head-to-head kinase profiling studies remains. Such studies would provide invaluable data for rational drug design and the development of next-generation quinoline-based inhibitors with improved potency, selectivity, and safety profiles. The experimental protocols detailed herein offer a robust framework for conducting such comparative analyses, ensuring data integrity and reproducibility. As our understanding of the human kinome deepens, the quinoline scaffold is poised to yield even more innovative and life-saving cancer therapies.

References

Reversing the Resistance: A Comparative Guide to the Efficacy of 4-Methoxyquinoline Analogs in Combating Multidrug Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncology drug development, the pervasive challenge of multidrug resistance (MDR) remains a critical obstacle to successful cancer chemotherapy. The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), is a primary mechanism by which cancer cells develop resistance, actively effluxing a broad spectrum of chemotherapeutic agents and diminishing their intracellular efficacy. This guide provides an in-depth comparative analysis of a promising class of MDR reversal agents: 4-methoxyquinoline analogs. Drawing upon robust experimental data, we will explore their mechanism of action, structure-activity relationships, and their potential to resensitize resistant cancer cells to conventional anticancer drugs.

The Rise of this compound Analogs as P-gp Inhibitors

The quest for potent and non-toxic P-gp inhibitors has led to the investigation of numerous chemical scaffolds. Among these, quinoline derivatives have emerged as a promising avenue of research.[1] A significant breakthrough in this area was the identification of (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) , a small molecule that potently reverses MDR in cancer cells.[2][3] This discovery has spurred the development of a series of this compound analogs with enhanced efficacy and favorable pharmacological profiles.

These compounds are thought to directly interact with P-gp, inhibiting its efflux function without affecting the protein's expression levels.[4] Interestingly, some of these analogs, including NSC23925, have been shown to stimulate the ATPase activity of P-gp, suggesting a mechanism that involves uncoupling ATP hydrolysis from the drug transport cycle.[4] This guide will delve into the comparative efficacy of NSC23925 isomers and its more potent derivatives, providing a clear picture of their potential in overcoming MDR.

Comparative Efficacy of this compound Analogs

The true measure of an MDR reversal agent lies in its ability to restore the cytotoxic effects of chemotherapeutic drugs in resistant cancer cells. The following tables summarize the experimental data for key this compound analogs, comparing their performance against the well-known first-generation P-gp inhibitor, verapamil.

Table 1: In Vitro Reversal of Multidrug Resistance by NSC23925 Isomers and Derivatives

CompoundCell LineChemotherapeutic AgentReversal FoldReference
Isomer 11 (of NSC23925) Ovarian, Breast, Colon, Uterine, Sarcoma Cancer LinesPaclitaxel, Doxorubicin, Mitoxantrone, Vincristine, TrabectedinPotent reversal observed[3]
YS-7a (NSC23925 derivative) P-gp overexpressing cell linesVincristineStronger inhibitory effect than Verapamil[5]
YS-7a P-gp overexpressing cell linesRhodamine 123 (substrate)82.19 ± 17.79 fold change in accumulation[2]
YS-7b (NSC23925 derivative) P-gp overexpressing cell linesRhodamine 123 (substrate)65.85 ± 10.04 fold change in accumulation[2]
NSC23925 (parent compound) P-gp overexpressing cell linesRhodamine 123 (substrate)40.53 ± 0.49 fold change in accumulation[2]
Verapamil (positive control) P-gp overexpressing cell linesRhodamine 123 (substrate)9.79 ± 0.70 fold change in accumulation[2]

Table 2: In Vivo Efficacy of this compound Analogs

Compound CombinationAnimal ModelOutcomeReference
Isomer 11 + Paclitaxel MDR xenograft modelsSignificantly enhanced antitumor activity of paclitaxel without increased toxicity.[3]
YS-7a + Vincristine Mouse modelBetter inhibitory effect on tumor growth than verapamil combination, with no negative effect on mouse weight.[5]

Mechanism of Action: Uncoupling P-gp's Efflux Pump

The primary mechanism by which this compound analogs reverse MDR is through the direct inhibition of the P-gp efflux pump. This interaction prevents the expulsion of chemotherapeutic drugs, leading to their increased intracellular accumulation and restored cytotoxicity.

MDR_Reversal_Mechanism cluster_cell Resistant Cancer Cell Pgp P-gp Efflux Pump Chemo_out Extracellular Space Pgp->Chemo_out Expulsion Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Nucleus Nucleus (Apoptosis) Chemo->Nucleus Increased Accumulation -> Cytotoxicity Analog This compound Analog Analog->Pgp Inhibition

Caption: Mechanism of MDR reversal by this compound analogs.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of our findings, standardized and validated experimental protocols are paramount. The following are detailed methodologies for the key assays used to evaluate the efficacy of this compound analogs.

MTT Assay for Cytotoxicity and MDR Reversal

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. This assay is crucial for determining the cytotoxic effects of chemotherapeutic agents alone and in combination with MDR reversal agents.

Protocol:

  • Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of the this compound analog.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the reversal fold (IC50 of chemo alone / IC50 of chemo + analog).

Rhodamine 123 Accumulation Assay for P-gp Inhibition

Rhodamine 123 is a fluorescent substrate of P-gp. A decrease in its efflux, leading to increased intracellular accumulation, is a direct indicator of P-gp inhibition.

Protocol:

  • Cell Preparation: Harvest drug-resistant cells and resuspend them in fresh culture medium.

  • Compound Incubation: Incubate the cells with the this compound analog at various concentrations for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another hour.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence intensity compared to the control (cells treated with Rhodamine 123 alone) indicates P-gp inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A MTT Assay (Cytotoxicity & Reversal) B Rhodamine 123 Assay (P-gp Inhibition) A->B C ATPase Activity Assay (Mechanism) B->C D Xenograft Model (Tumor Growth Inhibition) E Toxicity Assessment (Body Weight, etc.) D->E cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Promising Candidates

Caption: Experimental workflow for evaluating this compound analogs.

P-gp ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence of the test compound. As some inhibitors stimulate ATPase activity, this assay provides crucial mechanistic insights.

Protocol:

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Reaction Mixture: Prepare a reaction mixture containing P-gp membranes, the this compound analog at various concentrations, and a buffer containing Mg-ATP.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the effect of the analog on the basal and verapamil-stimulated ATPase activity of P-gp.

Structure-Activity Relationship and Future Directions

The studies on NSC23925 and its derivatives have begun to shed light on the structure-activity relationship (SAR) of this compound analogs. For instance, the modification of the hydroxyl group in NSC23925 to a methoxy group in YS-7a resulted in a significant increase in P-gp inhibitory activity.[2] This suggests that modulating the polarity and hydrogen-bonding capacity at this position can have a profound impact on the compound's interaction with the P-gp binding pocket.

Future research should focus on a more systematic exploration of the chemical space around the this compound scaffold. This includes:

  • Modification of the piperidinyl moiety: Investigating the impact of different heterocyclic rings on potency and selectivity.

  • Substitution on the quinoline ring: Exploring the effects of various substituents at different positions to optimize drug-like properties.

  • Stereochemistry: Further elucidating the importance of stereoisomerism for potent P-gp inhibition, as demonstrated by the isomers of NSC23925.[3]

Conclusion

This compound analogs, particularly derivatives of NSC23925, represent a highly promising class of P-glycoprotein inhibitors for the reversal of multidrug resistance. Their potent in vitro and in vivo efficacy, coupled with a favorable preliminary safety profile, warrants further investigation and development. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to overcome the challenge of MDR in cancer therapy. By continuing to unravel the intricate structure-activity relationships of these compounds, the scientific community can move closer to developing clinically effective MDR reversal agents that will significantly improve patient outcomes.

References

A Comparative Guide to the Structural Activity Relationship of 4-Phenoxyquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenoxyquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities implicated in various diseases. This guide provides an in-depth comparison of 4-phenoxyquinoline derivatives, elucidating the critical structural modifications that govern their biological activity. By synthesizing data from numerous studies, we will explore the nuanced structure-activity relationships (SAR) that have paved the way for the development of potent and selective inhibitors for targets in oncology and infectious diseases.

The 4-Phenoxyquinoline Core: A Foundation for Potent Bioactivity

The 4-phenoxyquinoline core consists of a quinoline ring linked to a phenyl ring through an ether linkage at the 4-position. This deceptively simple scaffold offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The quinoline moiety often acts as a hinge-binding motif in kinases, while the phenoxy group and its substituents can extend into solvent-exposed regions or interact with other pockets of the target protein.

Anticancer Activity: Targeting Key Oncogenic Kinases

A significant body of research has focused on the development of 4-phenoxyquinoline derivatives as anticancer agents, with a primary focus on inhibiting protein kinases that are crucial for tumor growth and survival.

c-Met Kinase Inhibitors: A Prominent Target

The c-Met proto-oncogene, a receptor tyrosine kinase, is a well-validated target in oncology. Numerous studies have detailed the SAR of 4-phenoxyquinoline derivatives as potent c-Met inhibitors.

A general observation is that substitutions at the 6- and 7-positions of the quinoline ring and modifications of the terminal phenyl ring are critical for potent c-Met inhibition. Furthermore, the introduction of various moieties on the terminal phenyl ring has been extensively explored to enhance activity.

Key SAR Insights for c-Met Inhibition:

  • Substitutions on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence c-Met inhibitory activity. Studies have consistently shown that electron-withdrawing groups on the terminal phenyl rings are beneficial for improving antitumor activity.[1][2][3] For instance, the introduction of a 3-oxo-3,4-dihydroquinoxaline moiety resulted in a highly promising compound with a c-Met IC50 value of 0.90 nM.[1] Another study found that derivatives containing a pyridazinone moiety also exhibited potent c-Met inhibition, with the most promising compound having an IC50 of 2.15 nM.[2][4]

  • Linker Moiety: The linker connecting the 4-phenoxyquinoline core to other functionalities plays a crucial role. The replacement of an aromatic ring with a cyclohexane was found to improve antiproliferative activity in one study.[5]

  • Quinoline Substitutions: Modifications at the 6- and 7-positions of the quinoline ring are also critical for activity.

Comparative Data for c-Met Inhibitors:

Compound IDKey Structural Featuresc-Met IC50 (nM)Antiproliferative Activity (IC50, µM)Reference
Compound 41 3-oxo-3,4-dihydroquinoxaline moiety0.90HT-29: 0.06, H460: 0.05, A549: 0.18, MKN-45: 0.023, U87MG: 0.66[1]
Compound 15a Pyridazinone moiety2.15HT-29: 0.10, H460: 0.13, A549: 0.05[2][4]
Compound 1s 3-oxo-3,4-dihydro-quinoxaline moiety1.42A549: 0.39, H460: 0.18, HT-29: 0.38, MKN45: 0.81[5]
Compound 23 Benzo[d]thiazole-2-yl urea moiety17.6HT-29: 0.18, MKN-45: 0.06, H460: 0.01[6]
Compound 47 1,2,4-triazolone moiety1.57HT-29: 0.08, H460: 0.14, A549: 0.11, MKN-45: 0.031[3]
Compound 30 (E)-3-hydrosulfonylacrylamido moiety1.52HT-29: 0.24, MKN-45: 0.45, A549: 0.13[7]
Aurora Kinase B Relocation Blockers: A Novel Mechanism of Action

Recent research has unveiled a novel mechanism of action for 4-phenoxyquinoline derivatives: the mislocalization of Aurora kinase B (AURKB), an essential mitotic kinase.[8][9][10] This approach avoids the direct catalytic inhibition of Aurora kinases, which has been associated with toxicity and drug resistance.[8]

SAR for AURKB Relocation Blockers:

  • Halogen Substitutions: A study systematically evaluated the impact of halogen substitutions (F, Cl, Br, and I) on the 4-phenoxy-quinoline scaffold.[8][9] The bromine-substituted derivative, named LXY18, emerged as a potent and orally bioavailable disruptor of cell division at sub-nanomolar concentrations.[8][9][10] This highlights the significant role of halogens in optimizing the drug-like properties of these compounds. LXY18 demonstrated a favorable pharmacokinetic profile with widespread tissue distribution.[8][9][10]

Workflow for Identifying AURKB Relocation Blockers:

G cluster_0 Discovery & Optimization cluster_1 Mechanism of Action cluster_2 Preclinical Evaluation Compound Library Compound Library MIPS Assay MIPS Assay Compound Library->MIPS Assay Phenotypic Screening Hit Compounds Hit Compounds MIPS Assay->Hit Compounds Disrupt CPP Localization Lead Optimization Lead Optimization Hit Compounds->Lead Optimization Iterative SAR LXY18 (Br-substituted) LXY18 (Br-substituted) Lead Optimization->LXY18 (Br-substituted) Improved PK/PD LXY18 LXY18 AURKB Mislocalization AURKB Mislocalization LXY18->AURKB Mislocalization Blocks Relocalization In Vitro Assays In Vitro Assays LXY18->In Vitro Assays Broad-spectrum activity In Vivo Models In Vivo Models LXY18->In Vivo Models Tumor Growth Suppression Cytokinesis Failure Cytokinesis Failure AURKB Mislocalization->Cytokinesis Failure Polyploidy & Cell Death Polyploidy & Cell Death Cytokinesis Failure->Polyploidy & Cell Death

Caption: Workflow for the discovery and development of 4-phenoxyquinoline-based AURKB relocation blockers.

Other Kinase Targets: Expanding the Anticancer Potential

The versatility of the 4-phenoxyquinoline scaffold extends to other kinase targets, including Platelet-Derived Growth Factor Receptor (PDGFr) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • PDGFr Inhibitors: Researchers have identified 4-phenoxyquinoline derivatives as specific inhibitors of PDGFr tyrosine kinase.[11] Substitutions at the 4-position of the phenoxy group with benzoyl or benzamide moieties led to compounds with potent and selective inhibitory activity against PDGFr over EGFR.[11]

  • VEGFR2 Inhibitors: A series of 4-phenoxyquinoline derivatives were evaluated as VEGFR2 kinase inhibitors.[12][13] One compound, in particular, showed potent selective inhibitory activity against VEGFR2 kinase with an IC50 value of 4.66 nmol/L and exhibited significant anti-angiogenesis and tumor growth inhibitory effects in vitro and in vivo.[12][13]

Antimalarial Activity: A Continued Fight Against a Global Threat

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a prominent example. Researchers continue to explore modifications of the quinoline scaffold to combat drug-resistant strains of Plasmodium falciparum.

Key SAR Insights for Antimalarial Activity:

  • Side Chain Modifications: The nature of the side chain at the 4-position of the quinoline ring is a critical determinant of antimalarial activity. The incorporation of an intermolecular hydrogen-bonding motif in the side chain of 4-aminoquinolines has been shown to enhance activity against drug-resistant strains.[14]

  • Aromatic Substitutions: The substitution pattern on the quinoline and any attached aromatic rings influences activity. For instance, in a series of 6-chloro-2-arylvinylquinolines, a chlorostyrylquinoline bearing a fluoro or trifluoromethyl group on the benzene ring showed potent activity against a chloroquine-resistant strain.[15]

General SAR Trends for 4-Phenoxyquinoline Derivatives:

SAR_Trends Core 4-Phenoxyquinoline Quinoline Quinoline Ring Core->Quinoline Phenoxy Phenoxy Ring Core->Phenoxy Linker Linker/Side Chain Core->Linker Connects to Functional Groups C6_C7_Sub 6,7-Disubstitution (e.g., Methoxy) Quinoline->C6_C7_Sub Enhances Kinase Inhibition Terminal_Sub Terminal Substitutions (EWGs beneficial) Phenoxy->Terminal_Sub Improves Potency Halogenation Halogenation (e.g., Br) Phenoxy->Halogenation Optimizes PK/PD Heterocycles Heterocyclic Moieties (e.g., Pyridazinone, Triazolone) Linker->Heterocycles Enhances Target Binding Urea_Amide Urea/Amide Groups Linker->Urea_Amide Provides H-Bonding

Caption: Key structural modification points on the 4-phenoxyquinoline scaffold and their general impact on biological activity.

Experimental Protocols: A Foundation for Reliable Data

In Vitro Kinase Inhibition Assay (Example: c-Met)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., Poly (Glu, Tyr) 4:1), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the c-Met kinase, the substrate peptide, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Rationale: This biochemical assay provides a direct measure of a compound's potency against the target kinase, independent of cellular factors. This is a crucial first step in characterizing potential inhibitors.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HT-29, H460, A549) in appropriate media.

  • Procedure:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Rationale: This cell-based assay provides information on the compound's ability to inhibit cell growth and proliferation, which is a more physiologically relevant measure of its potential anticancer activity.

Conclusion and Future Directions

The 4-phenoxyquinoline scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors targeting a range of diseases. The extensive SAR studies have provided a clear roadmap for medicinal chemists to design next-generation therapeutics. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, as well as exploring their potential in combination therapies. The novel mechanisms of action, such as the mislocalization of AURKB, open up exciting new avenues for cancer treatment that may circumvent existing resistance mechanisms.

References

A Comparative Guide to Molecular Docking of Quinolinone Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the molecular docking performance of novel quinolinone derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. We will explore the rationale behind the experimental design, provide a detailed step-by-step protocol for a comparative docking study, and present hypothetical results to illustrate the analysis process. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Significance of Quinolinone Derivatives and VEGFR-2

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, and anti-inflammatory effects.[1][2] Their synthetic tractability allows for diverse substitutions, making them ideal candidates for targeted drug design. In the context of oncology, one of the most critical targets is VEGFR-2, a receptor tyrosine kinase.[3][4]

VEGF-A binding to VEGFR-2 triggers a signaling cascade that is fundamental for angiogenesis—the formation of new blood vessels.[2][5] In cancer, pathological angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[6] Therefore, inhibiting the VEGFR-2 signaling pathway is a validated and effective strategy in cancer therapy.[7] Several quinoline and quinolinone derivatives have been investigated as potent VEGFR-2 inhibitors.[1][8][9]

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[10][11] It plays a crucial role in modern drug discovery by enabling the rapid screening of virtual compound libraries and providing insights into the molecular interactions that govern binding, thereby guiding lead optimization.[3]

This guide will walk through a comparative docking study of hypothetical quinolinone derivatives against VEGFR-2, using the well-established inhibitor Sorafenib as a reference compound.

The VEGFR-2 Signaling Pathway

To appreciate the significance of VEGFR-2 inhibition, it is essential to understand its role in cellular signaling. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6][10][11]

Below is a diagram illustrating the VEGFR-2 signaling cascade and the point of inhibition by small molecule inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinolinone Inhibitor Inhibitor->VEGFR2 Inhibits VEGF VEGF-A VEGF->VEGFR2 Binds

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Methodology: A Step-by-Step Guide

This section outlines a detailed protocol for a comparative molecular docking study. The trustworthiness of a docking study relies on a well-validated workflow, from target preparation to result analysis.

Workflow Overview

Docking_Workflow PDB 1. Target Selection (VEGFR-2, PDB: 3VHE) Prep_Prot 2. Protein Preparation (Remove water, add hydrogens) PDB->Prep_Prot Grid_Gen 3. Grid Box Generation (Define binding site) Prep_Prot->Grid_Gen Docking 6. Molecular Docking (AutoDock Vina) Grid_Gen->Docking Ligand_Design 4. Ligand Design (Quinolinone Derivatives & Sorafenib) Ligand_Prep 5. Ligand Preparation (Energy Minimization) Ligand_Design->Ligand_Prep Ligand_Prep->Docking Analysis 7. Post-Docking Analysis (Binding Energy, Interactions) Docking->Analysis Comparison 8. Comparative Analysis (Data Tabulation & Visualization) Analysis->Comparison

Caption: Experimental workflow for comparative molecular docking.

Detailed Protocol

Part 1: Target Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of the VEGFR-2 kinase domain in complex with a pyrrolopyrimidine inhibitor (PDB ID: 3VHE) from the RCSB Protein Data Bank.[12] This structure provides a high-resolution view of the ATP-binding site.

  • Prepare the Receptor:

    • Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

    • Remove all water molecules and the co-crystallized ligand. The rationale for removing water is to simplify the docking calculation, although advanced methods can account for key water molecules.

    • Add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein in the PDBQT format for use with AutoDock Vina.

Part 2: Ligand Preparation

  • Obtain Ligand Structures:

    • Reference Compound: Obtain the 3D structure of Sorafenib from a database like PubChem.

    • Quinolinone Derivatives: Sketch the novel quinolinone derivatives (e.g., QN-01, QN-02, QN-03) using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Energy Minimization:

    • Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation before docking.

    • Assign rotatable bonds for the ligands to allow for conformational flexibility during the docking process.

    • Save the prepared ligands in the PDBQT format.

Part 3: Molecular Docking

  • Grid Box Generation:

    • Define the active site for docking by creating a grid box. The center of the grid box should be the geometric center of the co-crystallized ligand from the original PDB file (3VHE).

    • The size of the grid box should be large enough to encompass the entire binding pocket, typically with dimensions around 25 x 25 x 25 Å. This ensures that the ligand can freely rotate and translate within the active site.

  • Docking Simulation:

    • Use a validated docking program such as AutoDock Vina.

    • Perform the docking of each quinolinone derivative and the reference compound (Sorafenib) against the prepared VEGFR-2 structure.

    • Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 8 or higher).

    • Generate multiple binding poses for each ligand (e.g., 9-10 poses).

Part 4: Post-Docking Analysis

  • Analyze Binding Affinity: The primary output of AutoDock Vina is the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses:

    • Load the docked protein-ligand complexes into a molecular visualization tool (e.g., PyMOL, Discovery Studio).

    • Analyze the top-ranked binding pose for each ligand.

    • Identify and measure key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the VEGFR-2 active site. Key residues in the VEGFR-2 ATP-binding site often include Cys919, Asp1046, and Glu885.

Comparative Analysis of Docking Results

The primary goal of this study is to compare the docking performance of the novel quinolinone derivatives against the reference inhibitor, Sorafenib. The results are summarized in the table below.

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Hydrogen Bond Interactions (Residue & Distance Å)Other Key Interactions
Sorafenib (Reference) -9.8-10.2Cys919 (2.1), Asp1046 (2.5)Hydrophobic interactions with Leu840, Val848
QN-01 -10.5-11.1Cys919 (2.0), Asp1046 (2.4), Glu885 (2.8)Pi-pi stacking with Phe1047
QN-02 -9.5-9.9Cys919 (2.3)Hydrophobic interactions with Val916
QN-03 -8.7-9.1Asp1046 (2.9)Steric clash with Leu1035

Interpretation of Results:

  • QN-01 shows a more favorable docking score and binding energy compared to Sorafenib, suggesting it may be a more potent inhibitor. The formation of an additional hydrogen bond with Glu885 and a pi-pi stacking interaction with Phe1047 likely contribute to this enhanced affinity.

  • QN-02 exhibits a docking score similar to Sorafenib, indicating comparable predicted potency. Its interaction profile is also similar, primarily relying on a hydrogen bond with the key Cys919 residue.

  • QN-03 has a less favorable docking score and binding energy. The analysis of its binding pose reveals a potential steric clash with Leu1035, which could destabilize the complex. This information is crucial for guiding the next round of structural modifications for this compound series.

Conclusion and Future Directions

This comparative docking guide demonstrates a systematic approach to evaluating novel quinolinone derivatives as potential VEGFR-2 inhibitors. Based on our hypothetical results, QN-01 emerges as a promising lead candidate for further development due to its superior predicted binding affinity and favorable interactions within the VEGFR-2 active site.

The insights gained from this in silico study provide a strong rationale for the next steps in the drug discovery pipeline:

  • Synthesis and in vitro validation: The top-ranked compounds, particularly QN-01, should be synthesized and tested in enzymatic assays to determine their actual IC50 values against VEGFR-2.

  • Structure-Activity Relationship (SAR) studies: The interaction data can guide the design of new derivatives to further optimize binding affinity and selectivity.

  • Molecular Dynamics (MD) simulations: For the most promising candidates, MD simulations can be performed to assess the stability of the protein-ligand complex over time.

By integrating computational methods like molecular docking with experimental validation, researchers can accelerate the discovery and development of novel and effective therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to ground our laboratory practices in a foundation of safety and efficacy. This guide provides an in-depth, procedural framework for the safe handling of 4-Methoxyquinoline, a compound frequently utilized in synthetic chemistry and drug development. Our objective is to move beyond mere compliance and foster a culture of proactive safety, ensuring the well-being of our researchers and the integrity of our work. This document is structured to provide immediate, essential safety information, followed by detailed operational and disposal protocols.

Understanding the Hazard Profile of this compound

Before any handling of this compound, a thorough understanding of its intrinsic hazards is crucial. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health hazards.[1] It is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

  • May cause respiratory irritation [1]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate the risk of exposure.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when working with this compound. The following table summarizes the required PPE, drawing on established safety standards for handling similar chemical compounds.[2][3]

Protection Type Recommended Equipment Specification/Standard
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Inspect gloves for integrity before each use.[3]
Skin and Body Protection Long-sleeved laboratory coat.Should be knee-length to provide adequate coverage.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated.Adherence to local and national regulations is mandatory.[3]

Expert Insight: The causality behind this multi-layered PPE approach is rooted in the compound's multifaceted hazard profile. Goggles protect against splashes that can cause serious eye irritation, while a lab coat and gloves prevent skin contact, which can lead to irritation.[1][2] The use of a fume hood is a critical engineering control to minimize the risk of inhaling harmful vapors or aerosols.[3]

Procedural Workflow for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and step-by-step guide outline the procedural best practices for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_materials Gather All Necessary Materials and Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer this compound don_ppe->weigh_transfer reaction_setup Set up Reaction or Procedure weigh_transfer->reaction_setup monitor Monitor Experiment reaction_setup->monitor decontaminate Decontaminate Glassware and Surfaces monitor->decontaminate segregate_waste Segregate and Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Before beginning, assemble all necessary equipment, reagents, and waste containers.

    • Don the appropriate PPE as detailed in the table above.[3]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • When weighing and transferring the solid compound, do so carefully to prevent the formation of dust.[2]

    • Use appropriate tools, such as a spatula and weighing paper, for handling.

    • If creating a solution, add the this compound to the solvent slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[5][6] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

  • Spill: For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[6] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.[3] Adherence to proper disposal protocols is essential for both safety and environmental protection.

cluster_disposal Disposal Workflow characterize Characterize Waste (Solid, Liquid) containerize Containerize in a Labeled, Sealed, and Compatible Container characterize->containerize segregate Segregate from Incompatible Waste Streams containerize->segregate store Store in a Designated, Secure, and Ventilated Area segregate->store transfer Arrange for Pickup by a Licensed Hazardous Waste Disposal Company store->transfer

Caption: A systematic workflow for the proper disposal of this compound waste.

  • Waste Characterization: All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, weighing paper), must be considered hazardous waste.[3]

  • Containerization: Collect all hazardous waste in a clearly labeled, sealed, and chemically compatible container.[6] The label must include the full chemical name and relevant hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.[3]

  • Final Disposal: The disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company in accordance with all federal, state, and local regulations.[7] Do not dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these comprehensive guidelines, you contribute to a safer and more effective research environment. Your commitment to these principles is a testament to your dedication to scientific excellence and responsible laboratory practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.